Product packaging for H-SER-ASP-OH(Cat. No.:CAS No. 2543-31-9)

H-SER-ASP-OH

Cat. No.: B3433355
CAS No.: 2543-31-9
M. Wt: 220.18 g/mol
InChI Key: VBKBDLMWICBSCY-IMJSIDKUSA-N
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Description

Ser-Asp is a dipeptide formed from L-serine and L-aspartic acid residues. It has a role as a metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O6 B3433355 H-SER-ASP-OH CAS No. 2543-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O6/c8-3(2-10)6(13)9-4(7(14)15)1-5(11)12/h3-4,10H,1-2,8H2,(H,9,13)(H,11,12)(H,14,15)/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKBDLMWICBSCY-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)C(CO)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)[C@H](CO)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2543-31-9
Record name Serylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

H-SER-ASP-OH chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for the dipeptide H-Seryl-L-Aspartic acid (H-SER-ASP-OH). This document is intended to be a valuable resource for researchers in the fields of biochemistry, drug discovery, and molecular biology.

Chemical Structure and Identification

This compound is a dipeptide composed of the amino acids L-serine and L-aspartic acid, joined by a peptide bond.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid--INVALID-LINK--
CAS Number 2543-31-9--INVALID-LINK--
Molecular Formula C₇H₁₂N₂O₆--INVALID-LINK--
Canonical SMILES C(--INVALID-LINK--O)NC(=O)--INVALID-LINK--N)C(=O)O--INVALID-LINK--
InChI InChI=1S/C7H12N2O6/c8-3(2-10)6(13)9-4(7(14)15)1-5(11)12/h3-4,10H,1-2,8H2,(H,9,13)(H,11,12)(H,14,15)/t3-,4-/m0/s1--INVALID-LINK--
InChIKey VBKBDLMWICBSCY-IMJSIDKUSA-N--INVALID-LINK--

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Data

PropertyValueSource/Method
Molecular Weight 220.18 g/mol --INVALID-LINK--
Physical Description Solid--INVALID-LINK--
logP (Experimental) -5.32--INVALID-LINK--
logP (Calculated) -5.2--INVALID-LINK--
Aqueous Solubility Likely solubleInferred from its short, polar nature[1][2]
pKa (Estimated) ~2.1 (α-COOH), ~3.9 (Asp side-chain COOH), ~9.2 (α-NH₂)Estimated based on constituent amino acids

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and quality control of this compound.

Mass Spectrometry

Predicted Fragmentation Pattern: The primary fragmentation in peptide mass spectrometry occurs at the peptide bonds. For this compound, the main fragmentation would involve the cleavage of the amide bond between the serine and aspartic acid residues, leading to the formation of b- and y-ions.

cluster_M Molecular Ion [M+H]⁺ m/z = 221.07 cluster_b1 b₁-ion cluster_y1 y₁-ion M H₂N-Ser-Asp-OH b1 H₂N-Ser⁺ m/z = 88.04 M->b1 Cleavage of peptide bond y1 H-Asp-OH⁺ m/z = 134.04 M->y1 Cleavage of peptide bond

Predicted major fragmentation of this compound in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

An experimental ¹H NMR spectrum for this compound is not publicly available. However, a predicted spectrum can be generated based on the known chemical shifts of its constituent amino acids in a peptide context.

Predicted ¹H NMR Chemical Shifts (in D₂O):

  • Serine α-H: ~4.5 ppm (dd)

  • Serine β-H: ~3.9 ppm (m)

  • Aspartic Acid α-H: ~4.7 ppm (dd)

  • Aspartic Acid β-H: ~2.8-2.9 ppm (m)

Biological Activity and Signaling Pathways

The biological role of this compound is currently described as a metabolite. It has been detected in the bacterium Aeromonas veronii.[3] While specific signaling pathways involving this dipeptide have not been elucidated, the roles of its constituent amino acids and other dipeptides provide context for its potential functions.

Dipeptides are increasingly recognized for their roles beyond simple protein building blocks, including acting as signaling molecules and amino acid donors.[4] L-aspartic acid is a known neurotransmitter and a key metabolite in the urea cycle and gluconeogenesis. L-serine is crucial for the synthesis of purines, pyrimidines, and other amino acids. Given this, this compound may play a role in bacterial metabolism or intercellular signaling.

Hypothetical Signaling Pathway Involvement:

Based on the known functions of its constituent amino acids, this compound could potentially be involved in metabolic regulation or as a signaling molecule in certain cellular contexts. For instance, its cleavage by a dipeptidase could release serine and aspartate, which could then enter their respective metabolic or signaling pathways.

H_SER_ASP_OH This compound Dipeptidase Dipeptidase H_SER_ASP_OH->Dipeptidase Serine L-Serine Dipeptidase->Serine Aspartate L-Aspartate Dipeptidase->Aspartate Metabolic_Pathways Metabolic Pathways (e.g., Glycolysis, TCA Cycle) Serine->Metabolic_Pathways Aspartate->Metabolic_Pathways Signaling Signaling (e.g., Neurotransmission) Aspartate->Signaling

Hypothetical metabolic fate of this compound.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.

Workflow Diagram:

Start Start with Fmoc-Asp(OtBu)-Wang resin Swell Swell resin in DMF Start->Swell Deprotect_Asp Fmoc deprotection (20% piperidine in DMF) Swell->Deprotect_Asp Wash1 Wash with DMF Deprotect_Asp->Wash1 Couple_Ser Couple Fmoc-Ser(tBu)-OH (HBTU/HOBt/DIPEA in DMF) Wash1->Couple_Ser Wash2 Wash with DMF Couple_Ser->Wash2 Deprotect_Ser Fmoc deprotection (20% piperidine in DMF) Wash2->Deprotect_Ser Wash3 Wash with DMF Deprotect_Ser->Wash3 Cleave Cleave from resin and deprotect side chains (TFA/TIS/H₂O cocktail) Wash3->Cleave Precipitate Precipitate with cold diethyl ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Lyophilize Lyophilize to obtain pure peptide Purify->Lyophilize

SPPS workflow for this compound synthesis.

Detailed Methodology:

  • Resin Swelling: Swell Fmoc-Asp(OtBu)-Wang resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection (Asp): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Ser): Pre-activate Fmoc-Ser(tBu)-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and immediately add the mixture to the resin. Agitate for 1-2 hours. Monitor the reaction with a ninhydrin test.

  • Washing: Wash the resin with DMF.

  • Fmoc Deprotection (Ser): Repeat step 2.

  • Washing: Repeat step 3.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product.

Purification by Reverse-Phase HPLC

This protocol is a general guideline for the purification of polar peptides.

Workflow Diagram:

Start Dissolve crude peptide in Mobile Phase A Filter Filter sample (0.45 µm) Start->Filter Inject Inject onto equilibrated C18 RP-HPLC column Filter->Inject Gradient Apply a gradient of Mobile Phase B in A Inject->Gradient Detect Monitor elution at 210-220 nm Gradient->Detect Collect Collect fractions containing the target peptide Detect->Collect Analyze Analyze fractions for purity by analytical HPLC Collect->Analyze Pool Pool pure fractions Analyze->Pool Lyophilize Lyophilize to obtain pure this compound Pool->Lyophilize

RP-HPLC purification workflow for this compound.

Detailed Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Column Equilibration: Equilibrate a C18 reverse-phase column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Gradient Elution: Inject the sample and apply a linear gradient of increasing Mobile Phase B. A shallow gradient is recommended for separating polar peptides.

  • Fraction Collection: Collect fractions as the peptide elutes from the column.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a dry powder.

Bioassay: Enzymatic Cleavage Assay

This protocol can be used to assess the stability of this compound in the presence of peptidases or to screen for enzymes that can cleave it.

Workflow Diagram:

Start Prepare peptide and enzyme solutions Incubate Incubate peptide with enzyme at optimal temperature and pH Start->Incubate Aliquots Take aliquots at different time points Incubate->Aliquots Quench Quench the reaction (e.g., with acid) Aliquots->Quench Analyze Analyze aliquots by RP-HPLC or LC-MS Quench->Analyze Quantify Quantify the decrease in This compound and the appearance of products Analyze->Quantify End Determine cleavage rate Quantify->End

Enzymatic cleavage assay workflow.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the peptidase to be tested in the same buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the enzyme solution to initiate the reaction. Include a control reaction without the enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction in the aliquot by adding a quenching agent, such as a strong acid (e.g., TFA).

  • Analysis: Analyze the quenched aliquots by RP-HPLC or LC-MS to separate and quantify the remaining this compound and the cleavage products (L-serine and L-aspartic acid).

  • Data Analysis: Plot the concentration of this compound over time to determine the rate of enzymatic cleavage.

This technical guide provides a solid foundation for researchers working with this compound. As research progresses, further details on its biological functions and interactions are anticipated to emerge.

References

A Technical Guide to N-Succinyl-L,L-Diaminopimelic Acid Desuccinylase (DacD): A Key Enzyme in Bacterial Lysine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-succinyl-L,L-diaminopimelic acid desuccinylase (DacD), also referred to as DapE. This enzyme plays a critical role in the lysine biosynthesis pathway of most bacteria, making it an attractive target for the development of novel antimicrobial agents. This document details the biological function of DacD, summarizes key quantitative data, provides experimental protocols for its study, and visualizes its place in the relevant metabolic pathway.

Core Biological Function

N-succinyl-L,L-diaminopimelic acid desuccinylase (DacD) is a metallohydrolase that catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce L,L-diaminopimelic acid (L,L-DAP) and succinate.[1][2] This reaction is a crucial step in the succinylase variant of the diaminopimelate (DAP) pathway, which is the primary route for lysine biosynthesis in the majority of Gram-negative and many Gram-positive bacteria.[3][4]

The products of this pathway, meso-diaminopimelate (m-DAP) and lysine, are essential components for bacterial survival.[5] Specifically, m-DAP is a critical cross-linking amino acid in the peptidoglycan cell wall of most Gram-negative bacteria, while lysine fulfills a similar role in the cell wall of most Gram-positive bacteria. Additionally, lysine is one of the 20 proteinogenic amino acids required for protein synthesis.

Since mammals do not possess the enzymatic machinery for lysine biosynthesis, they must acquire it through their diet, making it an essential amino acid for humans. The absence of this pathway in humans makes its constituent enzymes, including DacD, promising targets for the development of selective antibacterial drugs. Genetic deletion of the dapE gene, which encodes for DacD, has been shown to be lethal in bacteria such as Helicobacter pylori and Mycobacterium smegmatis, even when lysine is supplied in the growth media, highlighting the enzyme's essentiality.

Quantitative Data Summary

The enzymatic activity of DacD has been characterized in several bacterial species. The following tables summarize key kinetic parameters and inhibition constants for DacD from various sources.

Table 1: Michaelis-Menten Kinetic Parameters for DacD

Bacterial SourceSubstrateKm (mM)kcat (s-1)Metal CofactorReference
Escherichia coliN-succinyl-L-diaminopimelic acid0.416,000 min-1Co2+/Zn2+
Haemophilus influenzaeN-succinyl-L,L-diaminopimelic acid730 ± 15140 ± 10Zn2+
Haemophilus influenzae (H67A mutant)N-succinyl-L,L-diaminopimelic acid1.4 ± 0.31.5 ± 0.5Zn2+

Table 2: Inhibition Constants (Ki and IC50) for DacD Inhibitors

InhibitorTarget EnzymeKi (µM)IC50 (µM)Inhibition TypeReference
L-CaptoprilHaemophilus influenzae DacD1.83.3Competitive
L-CaptoprilNeisseria meningitidis DacD2.8-Competitive
L-PenicillamineHaemophilus influenzae DacD4.613.7Competitive
D-PenicillamineHaemophilus influenzae DacD-50-
Pyrazole analog 7dHaemophilus influenzae DacD-17.9 ± 8.0-
(R)-enantiomer of ɑ-methyl analog 7qHaemophilus influenzae DacD17.3 ± 2.818.8-
SulfateNeisseria meningitidis DacD-13,800 ± 2,800-

Experimental Protocols

Detailed methodologies are crucial for the accurate study of DacD. Below are protocols for common experiments related to this enzyme.

A common method for obtaining purified DacD involves recombinant expression in E. coli.

  • Cloning: The dapE gene from the target bacterium is amplified via PCR and cloned into an appropriate expression vector, often containing a polyhistidine tag for affinity purification.

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced with an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.

  • Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.

  • Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged DacD is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification: For higher purity, size-exclusion chromatography can be performed to separate the protein from any remaining contaminants and aggregates.

  • Dialysis and Storage: The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

The activity of DacD can be monitored by measuring the decrease in absorbance of the substrate's amide bond or by quantifying the product formation.

  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), the substrate N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) at various concentrations, and the purified DacD enzyme.

  • Initiation and Monitoring: The reaction is initiated by the addition of the enzyme. The hydrolysis of the amide bond in L,L-SDAP can be monitored by the decrease in absorbance at 225 nm using a UV-Vis spectrophotometer.

  • Alternative Ninhydrin-based Assay: An alternative method involves quantifying the primary amine product formed.

    • A synthetic substrate, N6-methyl-L,L-SDAP, can be used.

    • The reaction is stopped at various time points by adding an acid (e.g., HCl).

    • Ninhydrin reagent is added, and the mixture is heated to allow for color development with the primary amine product.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Initial reaction velocities are calculated from the linear portion of the reaction progress curve. These rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

Signaling Pathways and Logical Relationships

DacD is a key enzyme in the lysine biosynthesis pathway. The following diagrams illustrate the succinylase branch of this pathway and a general workflow for studying DacD.

Lysine_Biosynthesis_Pathway ASA Aspartate-semialdehyde THDP Tetrahydrodipicolinate ASA->THDP DHDPS Pyruvate Pyruvate Pyruvate->THDP DHDPS NSAKP N-succinyl-2-amino-6-ketopimelate THDP->NSAKP DapD Succinyl_CoA Succinyl-CoA Succinyl_CoA->NSAKP DapD NSDAP N-succinyl-L,L-diaminopimelate NSAKP->NSDAP Aminotransferase Glutamate Glutamate Glutamate->NSDAP Aminotransferase DacD DacD (DapE) NSDAP->DacD Succinate Succinate DacD->Succinate LL_DAP L,L-diaminopimelate DacD->LL_DAP Meso_DAP meso-diaminopimelate LL_DAP->Meso_DAP DapF (Epimerase) Lysine L-Lysine Meso_DAP->Lysine DapF (Decarboxylase) Cell_Wall Peptidoglycan Cell Wall Meso_DAP->Cell_Wall Lysine->Cell_Wall Protein_Synthesis Protein Synthesis Lysine->Protein_Synthesis

Caption: The succinylase branch of the bacterial lysine biosynthesis pathway, highlighting the central role of DacD.

DacD_Study_Workflow Cloning Cloning of dapE gene Expression Recombinant Protein Expression Cloning->Expression Purification Protein Purification (e.g., Ni-NTA) Expression->Purification Assay Enzymatic Activity Assay Purification->Assay Structural Structural Studies (e.g., Crystallography) Purification->Structural Kinetics Kinetic Parameter Determination (Km, kcat) Assay->Kinetics Inhibition Inhibitor Screening & Characterization (IC50, Ki) Assay->Inhibition DrugDev Lead Compound Optimization Inhibition->DrugDev Structural->DrugDev

Caption: A generalized experimental workflow for the study of DacD and the development of its inhibitors.

References

In-Depth Technical Guide to the Synthesis and Purification of H-Ser-Asp-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide H-Ser-Asp-OH, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies detailed herein are based on established principles of Solid-Phase Peptide Synthesis (SPPS), with a focus on practical application and the mitigation of common side reactions.

Overview of Synthesis and Purification Strategy

The synthesis of this compound is most effectively achieved using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This strategy involves the sequential addition of amino acids to a solid support, or resin. The synthesis begins from the C-terminal amino acid (Aspartic Acid) and proceeds to the N-terminal amino acid (Serine). The Nα-amino group of each amino acid is temporarily protected with the Fmoc group, which is removed with a mild base before the coupling of the next amino acid. The side chains of the amino acids are protected with acid-labile groups to prevent unwanted reactions.

Following the complete assembly of the dipeptide on the resin, it is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a strong acidic solution. The resulting crude peptide is then purified to a high degree using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of a peptide of similar characteristics to this compound, based on a 0.1 mmol scale synthesis. It is important to note that yields for a dipeptide like this compound are generally expected to be higher than those for a larger tetrapeptide, as the number of chemical steps is reduced.

ParameterExpected ValueNotes
Resin Substitution 0.2 - 0.8 mmol/gThe loading capacity of the resin is a critical factor in optimizing the overall yield.
Crude Peptide Yield 75 - 95%Based on the initial resin loading; typically higher for shorter peptides.
Crude Peptide Purity (by RP-HPLC) 60 - 80%Represents the purity of the peptide after cleavage from the resin and before purification.
Purified Peptide Yield (after RP-HPLC) 40 - 60%The overall yield of the final, highly purified peptide.
Final Peptide Purity (by RP-HPLC) >98%The purity of the final lyophilized product.
Molecular Weight (Monoisotopic) 220.07 g/mol Theoretical mass of the [M+H]⁺ ion.
Observed Molecular Weight (ESI-MS) 220.1 ± 0.2 g/mol Expected result from mass spectrometry analysis of the final product.

Experimental Protocols

Materials and Reagents
ReagentRecommended Supplier(s)Notes
Fmoc-Asp(OtBu)-Wang resinNovabiochem®, CEM CorporationPre-loaded resin simplifies the first amino acid attachment.
Fmoc-Ser(tBu)-OHMedChemExpress, AapptecThe tBu protecting group is acid-labile.
N,N-Dimethylformamide (DMF)Sigma-Aldrich, Fisher ScientificPeptide synthesis grade.
PiperidineSigma-AldrichFor Fmoc deprotection.
N,N'-Diisopropylcarbodiimide (DIC)Aapptec, ChemPepCoupling agent.
OxymaPure®CEM Corporation, Novabiochem®Coupling additive.
Trifluoroacetic acid (TFA)Sigma-Aldrich, Thermo Fisher ScientificFor cleavage and deprotection.
Triisopropylsilane (TIS)Sigma-AldrichScavenger for cleavage.
Dichloromethane (DCM)Fisher ScientificFor washing the resin.
Diethyl etherSigma-AldrichFor precipitation of the crude peptide.
Acetonitrile (ACN)Fisher ScientificHPLC grade for purification.
Synthesis Workflow

The synthesis of this compound follows a cyclical process of deprotection and coupling, followed by a final cleavage and deprotection step.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_purification Purification Workflow Resin_Swelling 1. Resin Swelling (Fmoc-Asp(OtBu)-Wang resin in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling 4. Coupling (Fmoc-Ser(tBu)-OH, DIC, OxymaPure®) Washing_1->Coupling Washing_2 5. Washing (DMF, DCM) Coupling->Washing_2 Final_Fmoc_Deprotection 6. Final Fmoc Deprotection (20% Piperidine in DMF) Washing_2->Final_Fmoc_Deprotection Washing_3 7. Washing (DMF, DCM) Final_Fmoc_Deprotection->Washing_3 Cleavage 8. Cleavage & Deprotection (TFA/TIS/H2O) Washing_3->Cleavage Precipitation 9. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Centrifugation 10. Centrifugation & Washing Precipitation->Centrifugation Drying 11. Drying (Crude this compound) Centrifugation->Drying RP_HPLC 12. RP-HPLC Purification Drying->RP_HPLC Lyophilization 13. Lyophilization (Pure this compound) RP_HPLC->Lyophilization

Overall workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol (0.1 mmol scale)
  • Resin Swelling:

    • Place Fmoc-Asp(OtBu)-Wang resin (0.1 mmol) in a peptide synthesis vessel.

    • Add DMF (10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection of Aspartic Acid:

    • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

    • Agitate the mixture for 5 minutes at room temperature.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling of Fmoc-Ser(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (4 equivalents, 0.4 mmol) and OxymaPure® (4 equivalents, 0.4 mmol) in DMF.

    • Add DIC (4 equivalents, 0.4 mmol) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling.

  • Final Fmoc Deprotection:

    • Wash the resin with DMF (3 x 10 mL).

    • Repeat the Fmoc deprotection procedure as described in step 2.

    • Wash the fully assembled peptidyl-resin with DMF (5 x 10 mL) and then with DCM (5 x 10 mL).

    • Dry the resin under a stream of nitrogen.

Cleavage and Deprotection
  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dried resin (10 mL/g of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2 x 5 mL) and combine the filtrates.

Crude Peptide Precipitation and Isolation
  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (e.g., 0.1% TFA in water).

  • Method Development (Analytical Scale):

    • Perform an initial analysis on an analytical C18 column to determine the retention time of this compound.

    • A typical gradient is 5% to 95% Mobile Phase B (e.g., 0.1% TFA in acetonitrile) over 30 minutes.

  • Preparative Purification:

    • Equilibrate a preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide onto the column.

    • Apply a linear gradient of Mobile Phase B. A typical gradient for a dipeptide would be from 5% to 30% Mobile Phase B over 40 minutes.

    • Monitor the elution at 220 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of each fraction using analytical RP-HPLC.

  • Pooling and Lyophilization:

    • Pool the fractions with a purity of >98%.

    • Freeze the pooled fractions and lyophilize to obtain the final purified this compound as a white, fluffy powder.

Mitigation of Aspartimide Formation

A significant side reaction in the synthesis of peptides containing an Asp-Ser sequence is the formation of an aspartimide intermediate.[1] This is particularly problematic during the piperidine-mediated Fmoc deprotection step.[1][2] The aspartimide can lead to racemization of the aspartic acid residue and the formation of undesired β-aspartyl peptides.[1][3]

G Peptide Peptide-Asp-Ser-... Aspartimide Aspartimide Intermediate Peptide->Aspartimide Piperidine (Fmoc Deprotection) Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide Undesired β-Peptide Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide Racemized Peptide (D-Asp) Aspartimide->Racemized_Peptide Epimerization

Aspartimide formation side reaction pathway.

Strategies to Minimize Aspartimide Formation:

  • Use of Pseudoproline Dipeptides: The most effective method is to use a pre-formed pseudoproline dipeptide, such as Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH, for the coupling step. This dipeptide contains a reversible proline-like oxazolidine structure that protects the backbone amide, preventing the cyclization reaction. The pseudoproline is cleaved during the final TFA treatment.

  • Modified Deprotection Conditions: Adding an acidic additive like 0.1 M HOBt or formic acid to the 20% piperidine in DMF deprotection solution can reduce the basicity and suppress aspartimide formation.

  • Use of Bulky Side-Chain Protecting Groups for Asp: While OtBu is standard, employing more sterically hindered protecting groups on the aspartic acid side chain can also reduce the rate of aspartimide formation.

Biological Context

This compound is a dipeptide that has been identified as a metabolite. While specific signaling pathways directly involving this compound are not well-characterized in the current literature, dipeptides and short peptides are known to play various roles in biological systems. For instance, some peptides act as signaling molecules themselves or as building blocks for larger, biologically active proteins. The synthesis of pure this compound is crucial for further investigation into its potential biological functions.

Conclusion

The synthesis and purification of this compound can be successfully achieved using Fmoc-based Solid-Phase Peptide Synthesis and RP-HPLC. Careful consideration of the potential for aspartimide formation at the Asp-Ser linkage and the implementation of mitigation strategies are critical for obtaining a high-purity final product. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis of this compound for research and development purposes.

References

The Emerging Roles of the Ser-Asp Moiety in Cellular Processes: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[Shanghai, China] – November 27, 2025 – This technical guide provides a comprehensive analysis of the biochemical significance of the H-SER-ASP-OH dipeptide and the broader implications of the Serine-Aspartate (Ser-Asp) motif in critical cellular functions. While existing research primarily identifies this compound as a metabolite, this document synthesizes current knowledge to highlight the functional importance of the Ser-Asp sequence within larger biomolecular contexts, offering valuable insights for researchers, scientists, and professionals in drug development.

The Ser-Asp dipeptide, a product of protein catabolism, is increasingly recognized not as a passive byproduct, but as a key to understanding fundamental enzymatic mechanisms and cellular regulation, particularly in processes such as biomineralization and cell differentiation.

This compound: A Metabolite with Latent Significance

The dipeptide this compound, also known as Ser-Asp, is composed of L-serine and L-aspartic acid residues. It is recognized as a metabolite in various organisms[1][2]. While direct evidence of this compound acting as a standalone signaling molecule in cellular pathways is currently limited, its constituent amino acids and their presence in specific motifs within proteins underscore its importance. The primary source of this dipeptide in biological systems is the degradation of proteins[].

The Ser-Asp Dyad in Enzymatic Catalysis: The Serine Protease Catalytic Triad

A classic example of the functional synergy between serine and aspartate residues is found in the catalytic triad of serine proteases. This triad, typically consisting of Serine, Histidine, and Aspartate (Ser-His-Asp), is a cornerstone of the hydrolytic activity of a vast range of enzymes[4][5].

In this arrangement, the aspartate residue's negatively charged carboxyl group orients the histidine residue through a hydrogen bond. This orientation allows the histidine to act as a general base, accepting a proton from the serine's hydroxyl group. This process dramatically increases the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of a peptide bond, leading to its cleavage.

Catalytic_Triad_Mechanism Substrate Peptide Substrate Ser195 Serine-195 (Nucleophile) Substrate->Ser195 Attacked by Tetrahedral_Intermediate Tetrahedral Intermediate Ser195->Tetrahedral_Intermediate Forms His57 Histidine-57 (General Base) His57->Ser195 Accepts H+ Asp102 Aspartate-102 (Anchor) Asp102->His57 Orients Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme Collapses to Product1 Product 1 (Released) Acyl_Enzyme->Product1 Releases Product2 Product 2 (Released) Acyl_Enzyme->Product2 Releases Water Water Water->Acyl_Enzyme Hydrolyzes

Mechanism of the Ser-His-Asp catalytic triad in serine proteases.

The Role of Ser-Asp Rich Motifs in Biomineralization

The "acidic serine- and aspartate-rich motif" (ASARM) is a functional domain found in the Small Integrin-Binding Ligand N-linked Glycoprotein (SIBLING) family of proteins, which are crucial for bone mineralization. These motifs, characterized by a high concentration of serine and aspartate residues, are potent inhibitors of matrix mineralization. The ASARM peptide fragments are considered bioactive and not merely byproducts of bone metabolism.

The high density of negatively charged aspartate residues in these motifs is thought to play a key role in binding to hydroxyapatite, the primary mineral component of bone. Furthermore, peptides containing repeating Asp-Ser-Ser or poly-aspartate sequences have been successfully utilized for bone-targeting drug delivery, leveraging their high affinity for bone tissue.

Pharmacological Potential of Ser-Asp Containing Peptides

Recent research has demonstrated the bioactivity of synthetic peptides incorporating the Ser-Asp sequence. A notable example is the octapeptide pyroGlu-Asp-Asp-Ser-Asp-Glu-Glu-Asn, which has been shown to promote differentiation in the human myeloblastic leukemia cell line HL-60. This finding suggests that peptides containing the Ser-Asp motif may have therapeutic applications in oncology and regenerative medicine.

Quantitative Data on Related Peptides and Amino Acids

While specific quantitative data for the this compound dipeptide is not extensively available, data from studies on related peptides and the individual amino acids provide valuable context.

Compound/PeptideBiological EffectCell Line/SystemEffective ConcentrationReference
pyroGlu-Asp-Asp-Ser-Asp-Glu-Glu-AsnPromotes differentiationHL-60Not specified
D-AspartateStimulates spermatogonial proliferationMouse spermatogonial GC-1 cellsNot specified
L-AspartateLimiting metabolite for proliferation under hypoxiaVarious cancer cell linesNot specified

Experimental Protocols

General Protocol for Assessing Peptide Effects on Cell Proliferation

This protocol outlines a general workflow for investigating the effect of a peptide such as this compound on the proliferation of a given cell line.

Experimental_Workflow start Start: Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with varying concentrations of this compound seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT, XTT) incubate->assay measure Measure absorbance assay->measure analyze Analyze data and determine IC50/EC50 measure->analyze end End: Report Findings analyze->end

Workflow for cell proliferation assay with a peptide.

Methodology:

  • Cell Culture: Maintain the chosen cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Trypsinize confluent cells and seed them into 96-well microplates at a predetermined density (e.g., 5 x 10³ cells/well). Allow cells to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to obtain a range of final concentrations for treatment. Replace the culture medium in the wells with medium containing the different peptide concentrations. Include a vehicle control.

  • Incubation: Incubate the treated plates for various time points (e.g., 24, 48, and 72 hours).

  • Cell Viability Assay: At each time point, add a cell viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions.

  • Measurement: After the appropriate incubation period with the reagent, measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the peptide concentration to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Future Directions and Conclusion

The dipeptide this compound, while a simple metabolite, represents a functionally significant motif in cellular biology. The Ser-Asp dyad is fundamental to the catalytic activity of numerous enzymes and plays a crucial role in the protein-mediated regulation of biomineralization. The demonstrated bioactivity of a synthetic peptide containing a Ser-Asp sequence opens avenues for the design of novel therapeutics.

Future research should focus on elucidating any direct signaling roles of the this compound dipeptide and further exploring the therapeutic potential of peptides rich in serine and aspartate. A deeper understanding of the cellular uptake, metabolism, and potential receptor interactions of this dipeptide will be critical for advancing our knowledge in this area.

This technical guide consolidates the current understanding of the this compound dipeptide and the Ser-Asp motif, providing a foundation for future investigations into their roles in cellular processes and their potential for drug development.

References

Serylaspartic Acid and the Pivotal Role of Aspartate as a Signaling Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Serylaspartic acid is a dipeptide composed of the amino acids L-serine and L-aspartic acid. While research on serylaspartic acid as a distinct signaling entity is limited, one of its constituent amino acids, aspartic acid (aspartate), has been identified as a crucial signaling molecule in a variety of biological contexts. This technical guide will provide an in-depth exploration of aspartate's role as a signaling molecule, with a particular focus on its functions in cancer biology and neuroendocrine processes. This guide is intended for researchers, scientists, and professionals in drug development.

Aspartic acid, a non-essential amino acid, is well-known for its metabolic roles, including its participation in the urea cycle and as a precursor for nucleotide and protein synthesis.[1][2] However, emerging evidence has solidified its function as an extracellular signaling molecule, capable of activating specific cell surface receptors and initiating downstream signaling cascades that regulate cellular behavior.[3][4] This guide will delve into the mechanisms of aspartate signaling, its physiological and pathological consequences, and the experimental methodologies used to investigate these processes.

Aspartate Signaling in Cancer Metastasis

Recent groundbreaking research has implicated extracellular aspartate as a key driver of lung metastasis, particularly in breast cancer. The lung microenvironment is uniquely rich in aspartate, which creates a permissive niche for the colonization and proliferation of disseminated cancer cells.

The signaling cascade initiated by aspartate in this context is multifaceted and leads to a profound reprogramming of cancer cell behavior, enhancing their aggressiveness. The key steps in this pathway are outlined below:

  • Receptor Activation : Extracellular aspartate acts as a ligand for the ionotropic N-methyl-D-aspartate (NMDA) receptor on the surface of cancer cells. The binding of aspartate to the NMDA receptor triggers its activation.

  • Downstream Signaling : Activation of the NMDA receptor initiates a signaling cascade that involves the transcription factor CREB (cAMP response element-binding protein). This leads to the CREB-dependent expression of deoxyhypusine hydroxylase (DOHH).

  • Translational Reprogramming : DOHH is a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process known as hypusination. Hypusinated eIF5A drives an alternative translational program in cancer cells.

  • Extracellular Matrix Remodeling : This alternative translation program has a central hub in Transforming Growth Factor-β (TGF-β) signaling. The activation of TGF-β signaling promotes the synthesis and deposition of collagen, which remodels the extracellular matrix to create a more favorable environment for metastatic growth.

This pathway highlights how a metabolite, aspartate, can function as a potent signaling molecule in the tumor microenvironment to drive disease progression.

Quantitative Data on Aspartate-Driven Metastasis

While specific quantitative data from a single comprehensive source is not available in the provided search results, the following table summarizes the key quantitative and qualitative findings from the described studies.

ParameterFindingSignificanceReference
Aspartate Concentration High concentrations of aspartate were found in the lung interstitial fluid of patients and mice with breast cancer.Suggests a role for aspartate in creating a pre-metastatic niche.
NMDA Receptor Expression Elevated expression of the NMDA receptor subunit that binds aspartate was observed in human lung tumor samples from patients with metastatic breast cancer compared to metastases from other organs.Indicates the relevance of the NMDA receptor in aspartate signaling in lung metastases.
eIF5A Hypusination Increased eIF5A hypusination was associated with higher cancer aggressiveness of lung metastases. In mice pre-treated with aspartate, metastases displayed increased eIF5A hypusination.Confirms the role of aspartate in activating the eIF5A-mediated translational program.
Collagen Synthesis Aspartate-induced signaling leads to increased collagen production.Demonstrates the mechanism by which aspartate signaling remodels the tumor microenvironment.

D-Aspartic Acid in Neuroendocrine Function

In addition to the role of L-aspartate in cancer, its stereoisomer, D-aspartic acid (D-Asp), functions as a significant signaling molecule in the nervous and neuroendocrine systems. D-Asp is involved in both nervous system development and the regulation of hormone synthesis and release.

Key functions of D-aspartic acid signaling include:

  • Neurotransmission : D-Asp acts as a neurotransmitter or neuromodulator and has been found in synaptosomes and synaptic vesicles. It can be released upon chemical or electrical stimuli and is transported from the synaptic cleft by a specific transporter.

  • Hormone Regulation : In the hypothalamus, D-Asp enhances the release of gonadotropin-releasing hormone (GnRH) and induces the synthesis of oxytocin and vasopressin mRNA. In the pituitary gland, it stimulates the secretion of prolactin (PRL), luteinizing hormone (LH), and growth hormone (GH). In the testes, D-Asp is involved in the release of testosterone and progesterone.

  • Receptor Interaction : D-aspartic acid is an agonist for the NMDA receptor, similar to L-aspartate and glutamate.

The diverse roles of D-aspartic acid underscore the importance of this amino acid as a versatile signaling molecule in the neuroendocrine system.

Signaling Pathways and Experimental Workflows

Aspartate Signaling Pathway in Lung Metastasis

The following diagram illustrates the signaling cascade initiated by extracellular aspartate in cancer cells, leading to enhanced lung metastasis.

Aspartate_Signaling_Metastasis cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_tm Tumor Microenvironment Aspartate Aspartate NMDA_Receptor NMDA Receptor Aspartate->NMDA_Receptor Binds to CREB CREB NMDA_Receptor->CREB Activates DOHH_Expression DOHH Gene Expression CREB->DOHH_Expression Induces DOHH DOHH Enzyme DOHH_Expression->DOHH eIF5A_hypusinated eIF5A (active, hypusinated) DOHH->eIF5A_hypusinated Catalyzes hypusination of eIF5A_precursor eIF5A (inactive) eIF5A_precursor->eIF5A_hypusinated Translational_Program Alternative Translational Program eIF5A_hypusinated->Translational_Program Drives TGF_beta TGF-β Signaling Translational_Program->TGF_beta Activates Collagen_Synthesis Collagen Synthesis TGF_beta->Collagen_Synthesis Collagen_Deposition Collagen Deposition & ECM Remodeling Collagen_Synthesis->Collagen_Deposition Metastasis Enhanced Metastasis Collagen_Deposition->Metastasis

Caption: Aspartate signaling pathway in cancer metastasis.

Experimental Workflow for Investigating Aspartate Signaling

This diagram outlines a typical experimental workflow to investigate the role of aspartate signaling in cancer cell biology.

Experimental_Workflow Cell_Culture Cancer Cell Culture Aspartate_Treatment Aspartate Treatment Cell_Culture->Aspartate_Treatment Control Control (Vehicle) Cell_Culture->Control Western_Blot Western Blot (NMDA-R, p-CREB, DOHH, eIF5A-hyp, Collagen) Aspartate_Treatment->Western_Blot qRT_PCR qRT-PCR (DOHH, Collagen genes) Aspartate_Treatment->qRT_PCR Migration_Invasion_Assay Migration/Invasion Assay Aspartate_Treatment->Migration_Invasion_Assay Collagen_Assay Collagen Quantification Assay Aspartate_Treatment->Collagen_Assay Control->Western_Blot Control->qRT_PCR Control->Migration_Invasion_Assay Control->Collagen_Assay Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis qRT_PCR->Data_Analysis Migration_Invasion_Assay->Data_Analysis Collagen_Assay->Data_Analysis

Caption: Workflow for studying aspartate signaling.

Experimental Protocols

This section provides an overview of key experimental protocols used to elucidate the signaling roles of aspartate.

Cell Culture and Treatment
  • Cell Lines : Breast cancer cell lines (e.g., MDA-MB-231) or other cancer cell lines relevant to the study.

  • Culture Conditions : Standard cell culture conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).

  • Aspartate Treatment : Cells are treated with varying concentrations of L-aspartate. A vehicle control (e.g., PBS) is run in parallel. Treatment duration can range from hours to days depending on the endpoint being measured.

Western Blotting
  • Objective : To quantify the protein levels of key signaling molecules.

  • Procedure :

    • Cell lysates are prepared from control and aspartate-treated cells.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NMDA receptor subunits, phosphorylated CREB, DOHH, hypusinated eIF5A, collagen type I).

    • The membrane is washed and incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective : To measure the mRNA expression levels of target genes.

  • Procedure :

    • Total RNA is extracted from control and aspartate-treated cells.

    • RNA is reverse-transcribed into cDNA.

    • qRT-PCR is performed using gene-specific primers for DOHH, collagen isoforms, and a housekeeping gene (e.g., GAPDH) for normalization.

    • Relative gene expression is calculated using the ΔΔCt method.

In Vivo Aspartate Administration in Mouse Models
  • Objective : To assess the in vivo effects of elevated aspartate on metastasis.

  • Procedure :

    • Metastatic breast cancer cells are injected into immunodeficient mice (e.g., via tail vein).

    • Mice are treated with daily intraperitoneal injections of L-aspartate or a control solution for a specified period.

    • At the end of the experiment, lungs are harvested.

    • Metastatic burden is quantified by histological analysis (e.g., H&E staining) or by measuring the number and size of metastatic nodules.

    • Lung tissue can be further analyzed by Western blotting or immunohistochemistry for the signaling molecules of interest.

Measurement of Aspartate Concentration
  • In Vivo Samples : Interstitial fluid from tissues can be collected for aspartate measurement using techniques like mass spectrometry.

  • In Vitro/In Cellulo :

    • Colorimetric Assays : Commercially available kits can measure the activity of aspartate aminotransferase (AST), which uses aspartate as a substrate, as an indirect measure of aspartate metabolism.

    • Genetically Encoded Biosensors : A recently developed GFP-based sensor, jAspSnFR3, allows for the dynamic measurement of aspartate concentrations in living cells by monitoring changes in fluorescence intensity.

Receptor Binding Assays
  • Objective : To quantify the binding affinity of aspartate to its receptor.

  • Procedure :

    • Membrane preparations from cells expressing the NMDA receptor are incubated with a radiolabeled ligand (e.g., [3H]-glutamate or a specific NMDA receptor antagonist).

    • Competition binding experiments are performed by adding increasing concentrations of unlabeled aspartate.

    • The amount of bound radioligand is measured, and the inhibition constant (Ki) for aspartate is calculated.

Conclusion

The recognition of aspartic acid as a signaling molecule has opened new avenues for understanding complex biological processes, from cancer progression to neuroendocrine regulation. While the direct signaling role of serylaspartic acid remains to be fully elucidated, the profound effects of its constituent, aspartate, are clear. The aspartate-NMDA receptor signaling axis in cancer metastasis presents a compelling target for therapeutic intervention. Further research into the nuances of aspartate signaling, including the development of more sophisticated tools for its real-time in vivo measurement and the identification of specific inhibitors of its pathological signaling pathways, will be crucial for translating these fundamental discoveries into clinical applications. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this exciting and rapidly evolving field.

References

An In-depth Technical Guide to H-SER-ASP-OH (Seryl-Aspartic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2543-31-9

This technical guide provides a comprehensive overview of the dipeptide H-SER-ASP-OH, also known as Seryl-Aspartic Acid. The information is tailored for researchers, scientists, and drug development professionals, focusing on its chemical properties, synthesis, purification, and biological significance.

Core Chemical and Physical Properties

This compound is a dipeptide composed of the amino acids L-serine and L-aspartic acid linked by a peptide bond. Its structure and fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₂N₂O₆[1]
Molecular Weight 220.18 g/mol [1]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid[1]
Appearance White to light yellow crystalline powder
Solubility Soluble in DMSO
Storage Conditions Store at -20°C

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. This method allows for the sequential addition of amino acids on a solid resin support, offering high yields and purity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound on a Wang resin, starting from the C-terminal amino acid, aspartic acid.

Materials:

  • Fmoc-Asp(OtBu)-Wang resin

  • Fmoc-Ser(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added serine residue.

  • Cleavage and Deprotection:

    • Wash the peptidyl-resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (tBu and OtBu).

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether. .

Experimental Protocol: Purification by Reverse-Phase HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing concentration of mobile phase B is used to elute the peptide. The exact gradient will depend on the specific peptide and column but a typical gradient might be 5% to 50% B over 30 minutes.

  • Detection: UV absorbance at 214 nm and 280 nm.

Procedure:

  • Dissolve the crude peptide in a minimal amount of mobile phase A.

  • Inject the sample onto the equilibrated C18 column.

  • Run the gradient elution to separate the target peptide from impurities.

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions for purity by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Spectroscopic Data

The following tables summarize the expected NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR chemical shifts in D₂O.

Atom Designation¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Serine Residue
α-CH~4.0 - 4.2~56 - 58
β-CH₂~3.8 - 3.9~61 - 63
Aspartic Acid Residue
α-CH~4.5 - 4.7~52 - 54
β-CH₂~2.7 - 2.9~38 - 40
Carbonyl Carbons
Ser C=O-~172 - 174
Asp C=O (amide)-~174 - 176
Asp C=O (side chain)-~177 - 179
Mass Spectrometry (MS)

Expected mass-to-charge ratios (m/z) for different ionization states.

IonCalculated m/z
[M+H]⁺221.08
[M+Na]⁺243.06
[M-H]⁻219.06

Biological Significance and Role in Signaling

While the biological functions of the free dipeptide this compound are not extensively characterized, the Ser-Asp (SD) motif is a recurring sequence in proteins and plays a significant role in various biological processes, particularly in the context of post-translational modifications and protein-protein interactions.

The Acidic Serine- and Aspartate-Rich Motif (ASARM)

The Ser-Asp sequence is a key component of the Acidic Serine- and Aspartate-Rich Motif (ASARM) found in the Small Integrin-Binding Ligand, N-linked Glycoprotein (SIBLING) family of proteins.[2] These proteins are crucial for bone and dentin mineralization. The ASARM peptide is believed to regulate mineralization by inhibiting hydroxyapatite formation.[2]

Phosphorylation and Phosphomimicry

The serine residue within the Ser-Asp motif is a potential site for phosphorylation by various kinases. The addition of a negatively charged phosphate group can significantly alter the protein's conformation and its interaction with other molecules. In some signaling pathways, an aspartic acid or glutamic acid residue can functionally mimic a phosphorylated serine, a phenomenon known as phosphomimicry. This suggests that the Ser-Asp motif can act as a molecular switch, with its activity being modulated by phosphorylation.

The diagram below illustrates a simplified model of how ASARM-containing proteins, through their Ser-Asp motif, can influence mineralization and how this process might be regulated by phosphorylation.

ASARM_Signaling cluster_protein SIBLING Protein cluster_process Biological Process ASARM ASARM Motif (contains Ser-Asp) Mineralization Bone Mineralization ASARM->Mineralization Inhibits Kinase Kinase Kinase->ASARM Phosphorylates Serine Phosphate Phosphate Group

Caption: Regulation of bone mineralization by the ASARM motif.

Role in Drug Development

The involvement of the Ser-Asp motif in critical biological processes makes it a potential target for drug development.

  • Modulation of Mineralization: Small molecules or peptides that mimic or antagonize the ASARM motif could be developed to treat disorders of bone mineralization, such as osteomalacia or ectopic calcification.

  • Kinase Inhibitors: Given that the serine in the Ser-Asp motif can be phosphorylated, developing specific kinase inhibitors that target this phosphorylation event could be a therapeutic strategy for diseases where this signaling is dysregulated.

  • Peptide-Based Therapeutics: Synthetic peptides containing the Ser-Asp motif could be used to study and potentially interfere with protein-protein interactions that are dependent on this sequence.

Experimental Workflows

The study of this compound and peptides containing the Ser-Asp motif typically involves a series of interconnected experimental workflows. The following diagram outlines a general workflow for investigating the biological function of a Ser-Asp containing peptide.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spec & NMR Analysis purification->characterization binding_assay Binding Assays (e.g., SPR, ITC) characterization->binding_assay Test Peptide-Protein Interaction enzyme_assay Enzyme Assays (e.g., Kinase Assay) characterization->enzyme_assay Investigate Enzymatic Modification cell_culture Cell-Based Assays binding_assay->cell_culture Validate in Cellular Context enzyme_assay->cell_culture animal_model Animal Models cell_culture->animal_model Evaluate in a Living Organism

References

Serylaspartic Acid: A Technical Overview of its Characterization and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Serylaspartic acid, a dipeptide composed of L-serine and L-aspartic acid, is an endogenous metabolite identified in various biological systems.[1] While a singular, historical discovery event for this molecule is not prominent in scientific literature, its presence and potential biological relevance are increasingly recognized through advancements in metabolomics. This technical guide provides a comprehensive overview of serylaspartic acid, focusing on its chemical properties, methods of identification, known biological occurrences, and the functional roles of its constituent amino acids, which may inform its physiological significance.

Chemical and Physical Properties

Serylaspartic acid, with the IUPAC name (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid, is a dipeptide with the molecular formula C7H12N2O6.[1] Its characterization is cataloged in several public chemical databases. A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource
Molecular Formula C7H12N2O6PubChem[1]
Molecular Weight 220.18 g/mol PubChem[1]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acidPubChem[1]
CAS Number 2543-31-9Human Metabolome Database
Synonyms Ser-Asp, Serylaspartate, SD dipeptidePubChem

Identification and Experimental Protocols

The identification of serylaspartic acid is predominantly achieved through untargeted metabolomics studies utilizing liquid chromatography-mass spectrometry (LC-MS/MS). This technique allows for the separation and detection of small molecules in complex biological samples.

General Experimental Protocol for Metabolite Identification via LC-MS/MS

The following protocol is a generalized methodology for the identification of metabolites like serylaspartic acid from biological samples, based on common practices in metabolomics research.

1. Sample Preparation:

  • Biological samples (e.g., urine, serum, tissue homogenate) are thawed on ice.

  • Proteins are precipitated by adding a cold organic solvent mixture (e.g., methanol:acetonitrile, 1:1 v/v).

  • The mixture is vortexed and incubated at a low temperature (e.g., -20°C) to enhance protein precipitation.

  • The sample is then centrifuged at high speed (e.g., 12,000 rpm) at 4°C to pellet the precipitated proteins.

  • The resulting supernatant, containing the metabolites, is carefully transferred to a new vial for analysis.

2. Liquid Chromatography (LC) Separation:

  • The metabolite extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Separation is typically achieved on a reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) column.

  • A gradient elution is employed using two mobile phases, for example:

    • Mobile Phase A: Water with an additive (e.g., 0.1% formic acid)

    • Mobile Phase B: Acetonitrile with an additive (e.g., 0.1% formic acid)

  • The gradient is programmed to separate a wide range of metabolites based on their physicochemical properties.

3. Mass Spectrometry (MS) Detection and Identification:

  • The eluent from the LC column is introduced into the ion source (e.g., electrospray ionization - ESI) of a mass spectrometer.

  • The mass spectrometer is operated in both positive and negative ion modes to detect a broader range of compounds.

  • Full scan MS data is acquired to determine the mass-to-charge ratio (m/z) of the intact metabolites.

  • Tandem mass spectrometry (MS/MS) is performed on selected precursor ions to generate fragmentation patterns.

  • The identification of serylaspartic acid is confirmed by matching its accurate mass, retention time, and fragmentation spectrum with those of an authentic chemical standard or by comparison to spectral libraries in databases such as the Human Metabolome Database (HMDB) or PubChem.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_identification Data Analysis start Biological Sample precip Protein Precipitation start->precip centrifuge Centrifugation precip->centrifuge extract Supernatant (Metabolite Extract) centrifuge->extract lc LC Separation extract->lc ms MS Detection (Full Scan) lc->ms msms MS/MS Fragmentation ms->msms data Data Processing msms->data db Database Matching data->db id Metabolite Identification db->id

Fig. 1: General workflow for the identification of serylaspartic acid using LC-MS/MS-based metabolomics.

Biological Occurrences and Potential Significance

Serylaspartic acid has been identified in a variety of biological contexts, suggesting its role as a metabolite.

  • Microorganisms: It has been reported in Aeromonas veronii.

  • Food Sources: The dipeptide has been detected in foods such as chicken and pork.

  • Human Metabolism: Serylaspartic acid is listed in the Human Metabolome Database, indicating its presence in human tissues and fluids. Its detection in urine has been associated with certain disease states, such as Vogt-Koyanagi-Harada disease, where it was identified as a differential metabolite.

While the specific biological functions of serylaspartic acid are not yet well-elucidated, the roles of its constituent amino acids, L-serine and L-aspartic acid, are well-established and may provide insights into its potential activities.

  • L-Serine: This amino acid is crucial for the synthesis of proteins, lipids, and nucleotides. It also serves as a precursor to several other amino acids and is involved in the generation of alpha-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle.

  • L-Aspartic Acid: As a non-essential amino acid, L-aspartic acid is a fundamental building block of proteins. It plays a significant role in the urea cycle, nucleotide biosynthesis, and the malate-aspartate shuttle, which is vital for cellular energy production. Furthermore, L-aspartic acid functions as an excitatory neurotransmitter in the central nervous system.

The combination of these two amino acids into the dipeptide serylaspartic acid may modulate their individual activities or confer novel functions. Further research is required to determine the specific pathways and physiological roles of this dipeptide.

Potential Signaling Pathways

Currently, there is no direct evidence from the reviewed literature to suggest that serylaspartic acid is a signaling molecule involved in specific, well-defined signaling pathways. However, given that its constituent, L-aspartic acid, acts as a neurotransmitter, it is plausible that serylaspartic acid could interact with neuronal receptors or modulate synaptic transmission. This remains a speculative area requiring further investigation. The metabolic pathways of its parent amino acids are well-characterized.

potential_roles SA Serylaspartic Acid Ser L-Serine SA->Ser Constituent Asp L-Aspartic Acid SA->Asp Constituent Metabolism General Metabolism SA->Metabolism Metabolite Protein Protein Synthesis Ser->Protein Nucleotide Nucleotide Synthesis Ser->Nucleotide Asp->Protein Neuro Neurotransmission (Potential Modulation) Asp->Neuro Energy Energy Production Asp->Energy Malate-Aspartate Shuttle Asp->Nucleotide

Fig. 2: Logical relationship of serylaspartic acid to the known functions of its constituent amino acids.

Conclusion

Serylaspartic acid is a naturally occurring dipeptide whose presence in various biological systems is confirmed through modern analytical techniques, primarily LC-MS/MS-based metabolomics. While a detailed historical account of its discovery is not available, its characterization in chemical and biological databases provides a solid foundation for further research. The well-established roles of its constituent amino acids, L-serine and L-aspartic acid, in fundamental cellular processes such as protein synthesis, energy metabolism, and neurotransmission, suggest that serylaspartic acid may possess important, yet to be discovered, biological functions. Future studies focused on the specific synthesis, degradation, and physiological effects of this dipeptide are warranted to fully elucidate its role in health and disease.

References

An In-depth Technical Guide to the Interconnected Metabolism of L-Serine and L-Aspartate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "H-SER-ASP-OH metabolic pathway" does not correspond to a recognized, standard biochemical pathway. This guide interprets the query as a request for information on the interconnected metabolic pathways of L-Serine (Ser) and L-Aspartate (Asp), both of which are crucial amino acids in cellular metabolism.

This technical guide provides a comprehensive overview of the core metabolic pathways of L-Serine and L-Aspartate, their interplay, and their significance in cellular processes, disease, and as targets for drug development. The content is tailored for researchers, scientists, and drug development professionals.

Core Metabolic Pathways

L-Serine and L-Aspartate are non-essential amino acids in humans, meaning they can be synthesized de novo. Their metabolism is deeply integrated with central carbon metabolism, particularly glycolysis and the citric acid cycle.

1.1. L-Serine Metabolism

L-Serine plays a pivotal role in the biosynthesis of a wide array of essential biomolecules, including proteins, other amino acids (glycine and cysteine), nucleotides, and lipids (sphingolipids and phospholipids).[1][2] A significant portion of glucose, up to 10-15%, can be shunted from glycolysis to support L-serine biosynthesis.[3]

The primary route for L-serine synthesis is the phosphorylated pathway , which proceeds in three enzymatic steps from the glycolytic intermediate 3-phosphoglycerate (3-PG)[1][3]:

  • Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-PG to 3-phosphohydroxypyruvate.

  • Transamination: 3-phosphoserine aminotransferase (PSAT1) catalyzes the transfer of an amino group from glutamate to 3-phosphohydroxypyruvate, yielding 3-phosphoserine.

  • Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates 3-phosphoserine to produce L-serine. This final step is considered rate-limiting and is subject to feedback inhibition by L-serine.

Cancer cells often exhibit upregulated serine metabolism to support their high proliferative rate.

1.2. L-Aspartate Metabolism

L-Aspartate is synthesized from the citric acid cycle intermediate oxaloacetate via a transamination reaction catalyzed by aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT). L-aspartate is a precursor for the synthesis of several other amino acids, including asparagine, lysine, threonine, methionine, and isoleucine, particularly in plants and bacteria.

In humans, L-aspartate is crucial for:

  • Protein synthesis .

  • Nucleotide biosynthesis: It is a key building block for both purines and pyrimidines.

  • Urea cycle: It introduces the second nitrogen atom into the urea cycle.

  • Neurotransmission: L-aspartate acts as an excitatory neurotransmitter, activating NMDA receptors.

  • Malate-Aspartate Shuttle: It is a key component in transporting reducing equivalents across the mitochondrial membrane.

Interplay and Signaling

The metabolic pathways of L-Serine and L-Aspartate are interconnected, primarily through central carbon metabolism and their roles in biosynthesis and signaling.

2.1. Connection to Central Carbon Metabolism

Both pathways are directly linked to core energy-producing pathways. L-serine synthesis diverts a glycolytic intermediate, while L-aspartate synthesis utilizes a citric acid cycle intermediate. This positions them as critical nodes integrating amino acid metabolism with the cell's energetic state.

2.2. Biosynthetic Interdependence

L-serine provides the carbon backbone for glycine synthesis, a reaction catalyzed by serine hydroxymethyltransferase (SHMT). This conversion is a major source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides and other biomolecules. Since L-aspartate is also a precursor for nucleotide synthesis, the availability of L-serine can indirectly influence the pool of precursors for DNA and RNA synthesis.

2.3. Role in Signaling and Neurotransmission

Both L-serine and L-aspartate have significant roles in the central nervous system.

  • D-Serine and NMDA Receptor Modulation: L-serine can be converted to D-serine by the enzyme serine racemase (SRR). D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. Dysregulation of D-serine levels is implicated in various neurological and psychiatric disorders.

  • D-Aspartate in Neuroendocrine Function: D-aspartate, which can be synthesized from L-aspartate by an aspartate racemase, is involved in neuroendocrine regulation, including the synthesis and release of hormones like testosterone and luteinizing hormone (LH). Interestingly, serine racemase has also been shown to catalyze the racemization of aspartate, indicating a direct enzymatic link between the two amino acid systems.

The mTORC1 signaling pathway, a central regulator of cell growth and metabolism, is sensitive to amino acid availability, including serine. mTORC1 can promote serine synthesis and metabolism, highlighting the integration of these pathways with major cellular signaling networks.

Quantitative Data

The following tables summarize quantitative data related to the metabolism of L-serine and L-aspartate.

Table 1: Metabolite Concentrations in Rat Serum

MetaboliteConcentration Range (µM)
Serine100 - 300
Glycine300 - 1000
Alanine300 - 1000
Glutamine300 - 1000
Lactate> 1000
Glucose> 1000

Data derived from a study on Wistar and OXYS rats, representing a general physiological range. Concentrations can vary significantly based on age, diet, and health status.

Table 2: Estimated L-Serine Flux in Fasting Humans

ParameterEstimated Value
Total Serine Appearance Rate~58 mmol/day
Contribution from de novo Synthesis~73%

These estimations highlight the significant contribution of endogenous synthesis to the body's serine pool.

Experimental Protocols

Studying the metabolism of L-serine and L-Aspartate often involves stable isotope tracing followed by mass spectrometry or NMR spectroscopy.

4.1. Protocol: Stable Isotope Tracing of Amino Acid Metabolism in Cell Culture

This protocol provides a general workflow for tracing the metabolism of isotopically labeled amino acids in cultured cells.

1. Experimental Design:

  • Select the biological system (e.g., cancer cell line).
  • Choose the stable isotope tracer (e.g., ¹³C- or ¹⁵N-labeled L-serine or L-aspartate).
  • Determine the objectives, such as measuring flux through a specific pathway.

2. Cell Culture and Labeling:

  • Culture cells to the desired confluency (typically mid-log growth phase).
  • Replace the standard culture medium with a medium containing the isotopically labeled tracer.
  • Incubate the cells for a defined period to allow for the incorporation of the label into downstream metabolites.

3. Sample Preparation and Metabolite Extraction:

  • Quench metabolic activity rapidly by washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol at -80°C).
  • Harvest the cells and separate the extract from the cell debris by centrifugation.
  • Dry the metabolite extract, for example, using a vacuum concentrator.

4. Analytical Measurement (LC-MS/MS):

  • Reconstitute the dried extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).
  • Separate the metabolites using an appropriate chromatography method (e.g., HILIC for polar metabolites like amino acids).
  • Detect and quantify the mass isotopologues of the target metabolites using a mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for increased specificity.

5. Data Analysis:

  • Correct for the natural abundance of stable isotopes.
  • Calculate the fractional enrichment of the label in the metabolites of interest.
  • Use metabolic flux analysis models to determine the rates of metabolic reactions.

4.2. Protocol: Acid Hydrolysis for Total Amino Acid Composition of Proteins

This protocol is used to determine the overall amino acid composition of a protein sample.

1. Sample Preparation:

  • Place a known quantity of the purified protein sample into a hydrolysis tube.

2. Hydrolysis:

  • Add 6 M hydrochloric acid (HCl) to the sample.
  • For accurate tryptophan analysis, add a protecting agent like thioglycolic acid.
  • To determine the total content of cysteine and cystine, first oxidize the protein with performic acid to convert both to the stable cysteic acid.
  • Seal the tube under vacuum to prevent oxidation.
  • Heat the sample at approximately 110°C for 20-24 hours.

3. Derivatization (Pre-column):

  • After hydrolysis, dry the sample to remove the acid.
  • Derivatize the free amino acids with a reagent such as phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimyl carbamate (AQC) to make them detectable by UV or fluorescence detectors.

4. HPLC Analysis:

  • Separate the derivatized amino acids using reverse-phase high-performance liquid chromatography (HPLC).
  • Quantify the amino acids by comparing their peak areas to those of known standards.

Visualizations

Diagram 1: L-Serine Biosynthesis Pathway

L_Serine_Biosynthesis Glycolysis Glycolysis ThreePG 3-Phosphoglycerate Glycolysis->ThreePG ThreePHP 3-Phosphohydroxypyruvate ThreePG->ThreePHP PHGDH ThreePS 3-Phosphoserine ThreePHP->ThreePS PSAT1 L_Serine L-Serine ThreePS->L_Serine PSPH Glu Glutamate aKG α-Ketoglutarate Glu:s->aKG:n L_Aspartate_Metabolism TCA_Cycle Citric Acid Cycle OAA Oxaloacetate TCA_Cycle->OAA L_Aspartate L-Aspartate OAA->L_Aspartate AST/GOT Biosynthesis Nucleotides, Other Amino Acids L_Aspartate->Biosynthesis Urea_Cycle Urea Cycle L_Aspartate->Urea_Cycle Glu Glutamate aKG α-Ketoglutarate Glu:s->aKG:n Metabolomics_Workflow step1 1. Cell Culture & Isotope Labeling step2 2. Metabolic Quenching step1->step2 step3 3. Metabolite Extraction step2->step3 step4 4. LC-MS/MS Analysis step3->step4 step5 5. Data Processing & Flux Analysis step4->step5

References

potential role of H-SER-ASP-OH in apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Potential Role of H-SER-ASP-OH in Apoptosis

Introduction

The dipeptide this compound, composed of L-serine and L-aspartic acid, is a simple biomolecule whose direct role in cellular processes remains largely unexplored. Apoptosis, or programmed cell death, is a fundamental and highly regulated process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] The intricate signaling cascades that govern apoptosis involve a host of proteins that are activated through specific proteolytic cleavage events, many of which are dependent on the presence of specific amino acid residues.

While no direct research currently links the this compound dipeptide to the induction or inhibition of apoptosis, the chemical nature of its constituent amino acids provides a strong theoretical basis for its potential involvement. Aspartic acid is the key recognition and cleavage site for caspases, the primary executioners of apoptosis.[3][4] Additionally, serine proteases have been identified as mediators of apoptosis-like cell death, particularly under conditions where caspases are inhibited.[5] This guide will, therefore, explore the , propose hypothetical mechanisms of action, and provide a detailed experimental framework for investigating these possibilities.

Theoretical Framework: Potential Mechanisms of Action

The involvement of this compound in apoptosis could be multifaceted, leveraging the known roles of both serine and aspartic acid in cell death pathways.

  • Modulation of Caspase Activity: Caspases are a family of cysteine proteases that cleave their substrates exclusively after an aspartic acid residue. The executioner caspases, such as caspase-3 and caspase-7, are responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis. It is plausible that this compound could act as a competitive substrate or a modulator of caspase activity. By mimicking the Asp-containing cleavage site, the dipeptide might competitively inhibit the binding of natural substrates to the active site of caspases, thereby potentially inhibiting apoptosis. Conversely, its interaction with procaspases could influence their activation.

  • Influence on Serine Protease Pathways: Certain serine proteases, such as Omi/HtrA2, are known to promote apoptosis. These proteases can mediate cell death in a caspase-independent manner. The serine residue in this compound could allow it to interact with such proteases, either as a substrate or an allosteric modulator, thereby influencing non-canonical apoptosis pathways.

  • Signaling Cascade Interference: The phosphorylation of serine residues is a key mechanism in many signal transduction pathways that regulate apoptosis. While the dipeptide itself is not phosphorylated, it could potentially interfere with protein-protein interactions that are dependent on serine or aspartate residues, thereby indirectly affecting signaling cascades that lead to cell death.

Proposed Experimental Investigation

To elucidate the potential pro- or anti-apoptotic activity of this compound, a systematic experimental approach is required. The following protocols describe a logical workflow for testing the effects of this dipeptide on a model cancer cell line (e.g., K562 or HT-29), which are commonly used in apoptosis research.

Experimental Protocol 1: Cell Viability and Cytotoxicity Assessment

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Methodology: MTT Assay

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete culture medium. Allow the cells to attach and grow overnight.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS). Treat the cells with increasing concentrations of the dipeptide (e.g., 0, 10, 50, 100, 250, 500 µM) for 24, 48, and 72 hours. Include a positive control for cytotoxicity (e.g., Staurosporine, 1 µM).

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Experimental Protocol 2: Quantification of Apoptosis by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology: Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed K562 cells in a 6-well plate and treat with selected concentrations of this compound (based on MTT assay results) for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (1 mg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry. Cells are categorized as follows:

    • Viable: Annexin V-negative and PI-negative.

    • Early Apoptotic: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.

    • Necrotic: Annexin V-negative and PI-positive.

Experimental Protocol 3: Caspase Activity Assay

Objective: To measure the activity of key executioner and initiator caspases.

Methodology: Colorimetric or Fluorometric Caspase-3/7, -8, and -9 Assays

  • Cell Lysis: Treat cells with this compound as described above. After treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a specific caspase substrate conjugated to a chromophore or fluorophore (e.g., DEVD-pNA for caspase-3).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Detection: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.

Data Presentation: Hypothetical Results

The following tables summarize potential quantitative data that could be obtained from the proposed experiments, assuming this compound has a modest pro-apoptotic effect at higher concentrations.

Table 1: Hypothetical Cell Viability of K562 Cells Treated with this compound (MTT Assay)

Concentration (µM)24 hours (% Viability)48 hours (% Viability)72 hours (% Viability)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
1098.2 ± 3.995.6 ± 4.293.1 ± 5.3
5094.5 ± 4.188.3 ± 3.781.5 ± 4.9
10090.1 ± 3.576.4 ± 4.665.2 ± 5.1
25082.3 ± 4.861.7 ± 5.048.9 ± 4.7
50071.5 ± 5.245.1 ± 4.430.7 ± 4.2

Table 2: Hypothetical Apoptosis Profile of K562 Cells Treated with this compound for 48 hours (Flow Cytometry)

Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.3 ± 2.12.5 ± 0.82.2 ± 0.6
10080.1 ± 3.412.4 ± 1.57.5 ± 1.1
25065.7 ± 4.025.8 ± 2.38.5 ± 1.3
50048.2 ± 4.538.6 ± 3.113.2 ± 1.9

Table 3: Hypothetical Fold-Increase in Caspase Activity in K562 Cells Treated with this compound for 48 hours

Concentration (µM)Caspase-3/7 Activity (Fold Change)Caspase-8 Activity (Fold Change)Caspase-9 Activity (Fold Change)
0 (Control)1.0 ± 0.11.0 ± 0.21.0 ± 0.15
1002.8 ± 0.31.2 ± 0.22.5 ± 0.4
2504.5 ± 0.51.4 ± 0.34.1 ± 0.6
5007.2 ± 0.71.5 ± 0.46.8 ± 0.8

Visualization of Pathways and Workflows

Signaling Pathways in Apoptosis

The two main pathways of apoptosis are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol FasL FasL FasR FasR FasL->FasR Binding DISC DISC (FADD, Pro-Caspase-8) FasR->DISC Recruitment Caspase8 Active Caspase-8 DISC->Caspase8 Activation Caspase3 Active Caspase-3 Caspase8->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: The extrinsic apoptosis pathway initiated by Fas ligand binding.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol DNA_Damage DNA Damage Bax_Bak Bax/Bak DNA_Damage->Bax_Bak CytoC_out Cytochrome c (released) Bax_Bak->CytoC_out Promotes release Apoptosome Apoptosome (Apaf-1, Cyto c, Pro-Caspase-9) CytoC_out->Apoptosome Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibits Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Active Caspase-3 Caspase9->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: The intrinsic apoptosis pathway initiated by cellular stress.

Experimental Workflow

The following diagram illustrates the proposed workflow for investigating the apoptotic effects of this compound.

Experimental_Workflow cluster_assays Primary Assays cluster_mechanism Mechanistic Assays start Start: Treat Cancer Cells with This compound MTT Cell Viability Assay (MTT) start->MTT Flow Apoptosis Quantification (Annexin V / PI Flow Cytometry) MTT->Flow Determine dose Caspase Caspase Activity Assays (Caspase-3, -8, -9) Flow->Caspase Confirm apoptosis Western Protein Expression Analysis (Western Blot for Bcl-2, Bax, etc.) Caspase->Western Elucidate pathway end Conclusion: Determine Pro- or Anti-Apoptotic Role of this compound Western->end

Caption: Proposed workflow for this compound apoptosis investigation.

Conclusion

While the direct role of the dipeptide this compound in apoptosis has not been experimentally demonstrated, its constituent amino acids are fundamentally involved in the machinery of programmed cell death. The presence of an aspartic acid residue suggests a potential for interaction with caspases, while the serine residue could imply involvement with other proteases or signaling kinases. The hypothetical framework and detailed experimental protocols provided in this guide offer a comprehensive roadmap for researchers to systematically investigate the bioactivity of this compound. Such studies would not only elucidate the function of this simple dipeptide but could also contribute to the broader understanding of how small biomolecules can modulate the complex process of apoptosis, potentially opening new avenues for therapeutic development.

References

The Elusive Receptor: An In-depth Technical Guide on the Cellular Interactions of H-SER-ASP-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-SER-ASP-OH (Seryl-Aspartic Acid) is a simple biomolecule composed of the amino acids L-Serine and L-Aspartic Acid. While the constituent amino acids have well-defined roles in cellular processes, the specific interaction of the tripeptide this compound with cellular receptors remains an area of scientific inquiry. This technical guide provides a comprehensive overview of the current state of knowledge, addressing the absence of evidence for a dedicated receptor and exploring the potential biological context of this molecule. We delve into the known functions of its amino acid components, the general principles of peptide-receptor interactions, and the experimental methodologies that would be employed to investigate such interactions.

Introduction: The Question of a Specific Receptor

A thorough review of the scientific literature reveals a notable absence of published evidence demonstrating a specific interaction between the tripeptide this compound and any cellular receptors. While many short peptides act as crucial signaling molecules by binding to specific receptors, this compound does not currently fall into this category. PubChem and other chemical databases classify the dipeptide Ser-Asp as a metabolite, suggesting its primary role may be as an intermediate in protein metabolism rather than as an extracellular signaling molecule.[1] This guide will, therefore, address the user's query by first acknowledging this lack of a known receptor and then providing a broader context for understanding the potential biological relevance of this tripeptide.

The Biological Significance of Constituent Amino Acids

To understand the potential, albeit indirect, influence of this compound, it is essential to consider the well-established biological roles of its constituent amino acids, L-Serine and L-Aspartic Acid.

  • L-Serine: This amino acid is crucial for the synthesis of proteins, other amino acids such as glycine and cysteine, and is a precursor for a variety of other essential molecules including purines, pyrimidines, and phospholipids. In the central nervous system, L-Serine is a precursor to the neuromodulator D-Serine.

  • L-Aspartic Acid: As a non-essential amino acid, L-Aspartic acid is a building block for proteins and plays a key role in the urea cycle and as a precursor to other amino acids.[2][3][4][5] In its D-isoform, D-Aspartic acid has been identified as a signaling molecule in the nervous and endocrine systems, where it can interact with receptors such as the N-methyl-D-aspartate (NMDA) receptor.

The presence of these two amino acids in the tripeptide this compound underscores its potential to be a product of protein degradation or a metabolic intermediate.

Principles of Peptide-Receptor Interactions: A Framework for Investigation

While this compound has no known receptor, the field of peptide signaling provides a framework for how such an interaction would be investigated. Short peptides can act as highly specific ligands for a variety of receptors, most notably G protein-coupled receptors (GPCRs), to initiate intracellular signaling cascades. A well-known example is the tripeptide Arg-Gly-Asp (RGD), which is a recognition motif for integrin receptors.

Hypothetical Signaling Pathway

Should a receptor for this compound be discovered, a typical signaling pathway might involve its binding to a cell surface receptor, leading to a conformational change in the receptor. This change would then trigger a cascade of intracellular events, such as the activation of second messengers (e.g., cAMP, Ca2+) and protein kinases, ultimately leading to a cellular response. A generalized workflow for investigating such a pathway is presented below.

G cluster_0 Experimental Workflow A Hypothesize Receptor Interaction B Receptor Binding Assays (e.g., Radioligand Binding, SPR) A->B Validate Binding C Cell-Based Signaling Assays (e.g., cAMP, Calcium Flux) B->C Confirm Functional Activity D Downstream Pathway Analysis (e.g., Western Blot for Kinase Phosphorylation) C->D Elucidate Mechanism E Functional Outcome Measurement (e.g., Gene Expression, Cell Proliferation) D->E Link to Cellular Response

A generalized experimental workflow for investigating peptide-receptor interactions.

Quantitative Data Presentation: A Template

In the absence of specific data for this compound, the following table serves as a template to illustrate how quantitative data for a peptide-receptor interaction would be presented. This would typically include binding affinities (Ki or Kd) and functional potencies (EC50 or IC50).

ParameterValueUnitsExperimental MethodReference
Binding Affinity
Ki (Receptor X)N/AnMRadioligand Binding AssayN/A
Kd (Receptor X)N/AµMSurface Plasmon ResonanceN/A
Functional Potency
EC50 (cAMP Assay)N/AµMHTRF AssayN/A
IC50 (Kinase Assay)N/AnMLanthaScreen AssayN/A

Detailed Experimental Protocols

Should a researcher wish to investigate the potential interaction of this compound with a cellular receptor, the following are detailed methodologies for key experiments that would be conducted.

Radioligand Binding Assay

Objective: To determine if this compound can compete with a known radiolabeled ligand for binding to a specific receptor.

Methodology:

  • Cell Culture and Membrane Preparation: Culture cells expressing the receptor of interest. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand for the receptor, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 value, which can be converted to a Ki (inhibition constant).

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time binding kinetics and affinity of this compound to a purified receptor.

Methodology:

  • Chip Preparation: Immobilize the purified receptor of interest onto the surface of an SPR sensor chip.

  • Analyte Injection: Flow solutions of this compound at various concentrations over the sensor chip surface.

  • Detection: Monitor the change in the refractive index at the chip surface as the peptide binds to and dissociates from the receptor. This change is proportional to the mass of bound analyte.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

cAMP Assay

Objective: To determine if this compound can modulate the activity of adenylyl cyclase, a common downstream effector of GPCRs.

Methodology:

  • Cell Culture: Culture cells expressing a GPCR of interest that is known to couple to adenylyl cyclase.

  • Cell Treatment: Treat the cells with varying concentrations of this compound. Include positive and negative controls (e.g., a known agonist and antagonist of the receptor).

  • Cell Lysis and cAMP Measurement: After a set incubation time, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available kit, such as an ELISA or HTRF-based assay.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion: Avenues for Future Research

References

Methodological & Application

Application Note: In Vitro Apoptosis Assay Protocol for the Caspase-9 Inhibitor H-SER-ASP-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. A key family of proteases central to the apoptotic cascade are caspases. Caspase-9 is an initiator caspase that, when activated, triggers a cascade of effector caspases, leading to the execution of apoptosis.[1][2][3] The study of caspase-9 inhibition is crucial for understanding and potentially treating diseases characterized by dysregulated apoptosis. H-SER-ASP-OH is a custom tripeptide designed as a potential inhibitor of caspase-9. This document provides a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting caspase-9 activity and subsequent apoptosis.

The following protocols describe methods to quantify caspase-9 activity in cell lysates treated with this compound, as well as a method to assess apoptosis in intact cells.

Experimental Protocols

Caspase-9 Activity Assay in Cell Lysates (Colorimetric)

This protocol is adapted from commercially available caspase-9 activity assays and is designed to measure the inhibitory effect of this compound on caspase-9 enzymatic activity.[1][2] The assay is based on the cleavage of the colorimetric substrate Ac-LEHD-pNA by active caspase-9, which releases the chromophore p-nitroaniline (pNA).

Materials:

  • Cells to be tested (e.g., Jurkat cells)

  • Apoptosis-inducing agent (e.g., staurosporine)

  • This compound (lyophilized powder)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2X Reaction Buffer (100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)

  • Caspase-9 Substrate (Ac-LEHD-pNA), 4 mM stock solution

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at a density of 1-2 x 10^6 cells/mL in appropriate culture medium.

    • Induce apoptosis by treating cells with a known apoptosis inducer (e.g., 1 µM staurosporine for 3 hours). Include an untreated control group.

    • For inhibitor studies, pre-incubate cells with varying concentrations of this compound for 1 hour before adding the apoptosis inducer.

  • Cell Lysis:

    • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer per 2 x 10^6 cells.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

  • Caspase-9 Activity Assay:

    • In a 96-well plate, add 50-100 µg of protein lysate per well.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of the 4 mM Ac-LEHD-pNA substrate to each well (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis: The fold-increase in caspase-9 activity can be determined by comparing the absorbance of the treated samples to the untreated control. The inhibitory effect of this compound is calculated as the percentage reduction in caspase-9 activity compared to the induced, untreated control.

Annexin V Apoptosis Assay (Flow Cytometry)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).

Materials:

  • Cells treated as described in Protocol 1.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Collect cells (including supernatant) from each treatment condition.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) using the flow cytometry analysis software.

Data Presentation

Table 1: Inhibition of Caspase-9 Activity by this compound in Staurosporine-Treated Jurkat Cells

TreatmentCaspase-9 Activity (OD405)% Inhibition
Untreated Control0.15 ± 0.02N/A
Staurosporine (1 µM)0.85 ± 0.050%
Staurosporine + this compound (10 µM)0.62 ± 0.0432.9%
Staurosporine + this compound (50 µM)0.35 ± 0.0371.4%
Staurosporine + this compound (100 µM)0.20 ± 0.0292.9%

Table 2: Effect of this compound on Apoptosis in Staurosporine-Treated Jurkat Cells (Annexin V/PI Staining)

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Untreated Control95.2 ± 1.52.1 ± 0.52.7 ± 0.6
Staurosporine (1 µM)45.8 ± 2.142.5 ± 1.811.7 ± 1.2
Staurosporine + this compound (100 µM)88.3 ± 1.96.4 ± 0.85.3 ± 0.7

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_data_analysis Data Analysis start Seed Cells inhibit Pre-treat with This compound start->inhibit induce Induce Apoptosis (e.g., Staurosporine) caspase_assay Caspase-9 Activity Assay (Colorimetric) induce->caspase_assay Cell Lysis flow_assay Annexin V/PI Staining (Flow Cytometry) induce->flow_assay Cell Staining inhibit->induce caspase_data Measure Absorbance (405nm) Calculate % Inhibition caspase_assay->caspase_data flow_data Quantify Cell Populations (Live, Apoptotic, Necrotic) flow_assay->flow_data

Caption: Experimental workflow for assessing the inhibitory effect of this compound.

intrinsic_apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol stimuli DNA Damage, Growth Factor Withdrawal, ER Stress bax_bak Bax/Bak Activation stimuli->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome with Pro-caspase-9 casp9 Active Caspase-9 apoptosome->casp9 Activation pro_casp9 Pro-caspase-9 pro_casp9->apoptosome pro_casp3 Pro-caspase-3 casp9->pro_casp3 Cleavage h_ser_asp This compound h_ser_asp->casp9 Inhibition casp3 Active Caspase-3 pro_casp3->casp3 Activation apoptosis Apoptosis casp3->apoptosis Execution

Caption: Intrinsic apoptosis pathway showing the site of action for this compound.

References

Application Notes and Protocols for H-SER-ASP-OH as a Caspase-3 Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 (cysteine-aspartic protease 3) is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of programmed cell death.[1][2] Its activation is a key event in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1][2] Dysregulation of caspase-3 activity is implicated in a variety of diseases, including neurodegenerative disorders and cancer, making it a significant target for therapeutic intervention.[1]

Caspases recognize and cleave specific tetrapeptide sequences in their substrates, with the cleavage occurring after an aspartic acid residue. Caspase-3 is well-known to preferentially recognize the tetrapeptide motif Asp-Glu-Val-Asp (DEVD). These notes describe the use of the novel tripeptide, H-SER-ASP-OH, as a potential substrate for monitoring caspase-3 activity. The protocols provided herein are designed to facilitate the investigation of this compound in enzymatic assays and to serve as a foundational methodology for its application in drug discovery and development.

Principle of the Assay

The fundamental principle behind using this compound as a caspase-3 substrate lies in the detection of its cleavage by active caspase-3. This cleavage event can be monitored using various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the cleavage products. The rate of product formation is directly proportional to the caspase-3 activity.

Materials and Reagents

  • Recombinant active human Caspase-3

  • This compound tripeptide substrate

  • Caspase-3 specific inhibitor (e.g., Ac-DEVD-CHO)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Microcentrifuge tubes

  • 96-well plates (black, flat-bottom for fluorescence; clear, flat-bottom for colorimetric)

  • Incubator capable of maintaining 37°C

  • HPLC system with a C18 column

  • Spectrophotometer or Fluorometer

Experimental Protocols

Protocol 1: In Vitro Caspase-3 Enzymatic Assay using HPLC

This protocol details the measurement of caspase-3 activity by monitoring the cleavage of this compound via HPLC.

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of this compound in sterile distilled water.
  • Prepare a 1 mg/mL stock solution of recombinant active caspase-3 in assay buffer.
  • Prepare a 10 mM stock solution of a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) in DMSO.
  • Prepare the Assay Buffer as described in the Materials and Reagents section.

2. Assay Procedure:

  • Set up the reaction mixtures in microcentrifuge tubes on ice as described in Table 1.
  • Initiate the reaction by adding the active caspase-3.
  • Incubate the reaction mixtures at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, and 120 minutes).
  • Stop the reaction at each time point by adding a denaturing agent (e.g., 10% Trichloroacetic acid).
  • Centrifuge the samples to pellet any precipitated protein.
  • Transfer the supernatant to HPLC vials for analysis.

3. HPLC Analysis:

  • Inject the samples onto a C18 reverse-phase HPLC column.
  • Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile) to separate the uncleaved substrate from the cleavage products.
  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
  • Quantify the peak areas corresponding to the substrate and its cleavage products.

4. Data Analysis:

  • Calculate the rate of substrate cleavage by plotting the decrease in the substrate peak area or the increase in the product peak area over time.
  • Determine the specific activity of caspase-3 with this compound.

Table 1: Reaction Mixture for Caspase-3 Enzymatic Assay

ComponentSampleNegative ControlInhibitor Control
Assay BufferX µLX µLX µL
This compound (10 mM)5 µL5 µL5 µL
Caspase-3 Inhibitor (10 mM)--1 µL
Recombinant Caspase-3 (1 mg/mL)10 µL-10 µL
Sterile Distilled Waterto 100 µLto 100 µLto 100 µL
Protocol 2: High-Throughput Screening of Caspase-3 Inhibitors

This protocol is adapted for a 96-well plate format for screening potential caspase-3 inhibitors using a fluorogenic or colorimetric readout, assuming a modified this compound conjugated to a reporter group (e.g., pNA or AMC). Commercially available kits often utilize similar tetrapeptide substrates like Ac-DEVD-pNA or Ac-DEVD-AMC.

1. Reagent Preparation:

  • Prepare a stock solution of the modified this compound substrate (e.g., H-SER-ASP-pNA) in DMSO.
  • Dilute the substrate in assay buffer to the desired working concentration.
  • Prepare a stock solution of recombinant active caspase-3 in assay buffer.
  • Prepare a library of test compounds (potential inhibitors) in DMSO.

2. Assay Procedure:

  • Add 2 µL of each test compound to the wells of a 96-well plate. Include wells with DMSO only (vehicle control) and a known caspase-3 inhibitor (positive control).
  • Add 48 µL of the diluted active caspase-3 to each well.
  • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
  • Initiate the reaction by adding 50 µL of the substrate solution to each well.
  • Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.

3. Data Acquisition:

  • For a colorimetric assay (pNA substrate), measure the absorbance at 405 nm using a microplate reader.
  • For a fluorogenic assay (AMC substrate), measure the fluorescence intensity with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

4. Data Analysis:

  • Calculate the percentage of inhibition for each test compound relative to the vehicle control.
  • Determine the IC50 values for the active compounds.

Data Presentation

The following table provides a hypothetical representation of kinetic data for the cleavage of different substrates by caspase-3. This allows for a direct comparison of the enzymatic efficiency.

Table 2: Hypothetical Kinetic Parameters of Caspase-3 for Various Substrates

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-DEVD-AMC152.51.67 x 10⁵
This compound1500.53.33 x 10³
Ac-IETD-AMC2500.14.00 x 10²

Note: The data in this table is purely illustrative and not based on actual experimental results for this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the central role of caspase-3 in apoptosis and the general workflow for assessing its activity.

Caspase3_Activation_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor procaspase8 Procaspase-8 death_receptor->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 procaspase3 Procaspase-3 caspase8->procaspase3 dna_damage DNA Damage, Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Procaspase-9 apaf1->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Active Caspase-3 procaspase3->caspase3 substrates Cellular Substrates (e.g., PARP, Lamin) caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Caspase-3 activation via extrinsic and intrinsic pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis reagents Prepare Reagents: - Caspase-3 - this compound - Buffer setup Set up Reaction Mixtures reagents->setup incubate Incubate at 37°C setup->incubate stop Stop Reaction incubate->stop hplc HPLC Analysis stop->hplc quantify Quantify Cleavage hplc->quantify kinetics Determine Kinetics quantify->kinetics

Caption: General workflow for caspase-3 activity assay.

Conclusion

The provided protocols offer a comprehensive framework for the characterization and application of this compound as a substrate for caspase-3. These methodologies can be adapted for various research and drug development purposes, including the kinetic analysis of caspase-3, high-throughput screening for novel inhibitors, and the elucidation of apoptotic mechanisms. The successful implementation of these protocols will contribute to a deeper understanding of caspase-3 function and aid in the development of novel therapeutics targeting apoptosis.

References

Application Notes and Protocols for Studying Enzyme Kinetics using H-SER-ASP-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme kinetics is fundamental to understanding the catalytic mechanisms of enzymes, their roles in metabolic pathways, and for the development of therapeutic inhibitors. Serine proteases represent a large and diverse family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity. These enzymes are characterized by a catalytic triad, typically composed of serine, histidine, and aspartate residues, which work in concert to hydrolyze peptide bonds.

This document provides detailed application notes and protocols for studying the kinetics of a hypothetical Asp-specific serine protease (ASSP) using the tripeptide substrate, H-SER-ASP-OH, conjugated to a chromogenic reporter. The protocols outlined herein are designed to be adaptable for various serine proteases that exhibit specificity for aspartic acid at the P1 position.

Principle of the Assay

The enzyme kinetics of ASSP are studied using a colorimetric assay. The substrate consists of the peptide sequence Ser-Asp covalently linked to a chromogenic leaving group, p-nitroaniline (pNA). Upon enzymatic cleavage of the peptide bond C-terminal to the aspartic acid residue, free pNA is released. The liberated pNA is yellow in color and can be quantitatively measured by monitoring the increase in absorbance at 405 nm. The initial rate of the reaction is directly proportional to the enzyme activity under the given conditions.

Signaling Pathway and Catalytic Mechanism

Serine proteases, the focus of this hypothetical study, employ a well-characterized catalytic mechanism involving a catalytic triad of Serine (Ser), Histidine (His), and Aspartic Acid (Asp).

catalytic_mechanism sub Substrate (this compound) es Enzyme-Substrate Complex sub->es e Enzyme (ASSP) Ser-His-Asp triad e->es tet Tetrahedral Intermediate es->tet Nucleophilic attack by Ser acyl Acyl-Enzyme Intermediate tet->acyl Collapse of intermediate ep Enzyme-Product Complex acyl->ep Deacylation p1 Product 1 (pNA) acyl->p1 p2 Product 2 (this compound) ep->p2 e_free Free Enzyme ep->e_free water H2O water->acyl Hydrolysis

Figure 1: Catalytic mechanism of a serine protease.

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified hypothetical Asp-specific serine protease (ASSP)

  • Substrate: Ac-Ser-Asp-pNA (acetylated N-terminus for stability, with p-nitroaniline as a chromogenic reporter)

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20

  • Inhibitor (optional): A competitive inhibitor of ASSP

  • Microplate Reader: Capable of measuring absorbance at 405 nm

  • 96-well Microplates: Clear, flat-bottom

  • Standard laboratory equipment: Pipettes, tubes, etc.

Enzyme Assay Protocol
  • Prepare Reagents:

    • Prepare a stock solution of the substrate (Ac-Ser-Asp-pNA) in DMSO.

    • Prepare a stock solution of the enzyme (ASSP) in the assay buffer.

    • If using an inhibitor, prepare a stock solution in DMSO.

    • Prepare the assay buffer.

  • Set up the Assay Plate:

    • Add 50 µL of assay buffer to all wells.

    • For inhibitor studies, add 10 µL of various concentrations of the inhibitor to the appropriate wells. For wells without inhibitor, add 10 µL of DMSO.

    • Add 20 µL of various concentrations of the substrate to the wells. For the blank, add 20 µL of assay buffer.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add 20 µL of the enzyme solution to all wells except the blank. To the blank wells, add 20 µL of assay buffer.

    • The final volume in each well should be 100 µL.

  • Measure Absorbance:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate can be calculated using the Beer-Lambert law (ε for pNA at 405 nm is 10,600 M⁻¹cm⁻¹).

    • Plot the initial velocity (V₀) against the substrate concentration.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

    • For inhibition studies, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

experimental_workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) setup Assay Plate Setup (Buffer, Inhibitor, Substrate) prep->setup preinc Pre-incubation (37°C, 5 min) setup->preinc init Initiate Reaction (Add Enzyme) preinc->init measure Kinetic Measurement (Absorbance at 405 nm) init->measure analysis Data Analysis (V₀, Km, Vmax, IC50) measure->analysis

Application Notes and Protocols for the Solution-Phase Synthesis of H-Ser-Asp-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solution-phase peptide synthesis (SPPS) is a classical yet powerful methodology for constructing short peptides. Unlike solid-phase synthesis, all reactions are carried out in a homogeneous solution, which allows for straightforward purification and characterization of intermediates at each step. This document provides a detailed protocol for the synthesis of the dipeptide H-Ser-Asp-OH (Seryl-Aspartic acid) using a solution-phase approach. The strategy employs the tert-Butoxycarbonyl (Boc) group for temporary Nα-amino protection and Benzyl (Bzl) groups for semi-permanent side-chain protection, a common and effective combination in peptide chemistry.[1][2]

Synthesis Strategy Overview

The synthesis of this compound involves three main stages:

  • Coupling: The protected amino acids, Nα-Boc-Serine(O-Benzyl) (Boc-Ser(Bzl)-OH) and Aspartic acid(β-Benzyl ester)-α-Benzyl ester (H-Asp(OBzl)-OBzl), are coupled to form the protected dipeptide, Boc-Ser(Bzl)-Asp(OBzl)-OBzl. A carbodiimide-mediated activation method, such as Dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization, is employed.[3][4]

  • Deprotection: The protecting groups are removed. The Nα-Boc group is labile to mild acid and is typically removed with trifluoroacetic acid (TFA).[5] The benzyl ether and benzyl ester groups are stable to these conditions but can be cleaved simultaneously via catalytic hydrogenolysis.

  • Purification: Intermediates and the final product are purified to remove byproducts and unreacted reagents. Techniques such as extraction, precipitation, and recrystallization are commonly used.

The orthogonality of the Boc and Benzyl protecting groups is key to this strategy, allowing for selective removal and stepwise synthesis.

Visualizing the Workflow and Chemical Logic

The following diagrams illustrate the experimental workflow and the orthogonal protection strategy employed in this synthesis.

G cluster_start Starting Materials cluster_deprotection Two-Step Deprotection A Boc-Ser(Bzl)-OH C Peptide Coupling (DCC, HOBt, DCM) A->C B H-Asp(OBzl)-OBzl B->C D Protected Dipeptide Boc-Ser(Bzl)-Asp(OBzl)-OBzl C->D E Workup & Purification (Filtration, Extraction) D->E F Purified Protected Dipeptide E->F G Boc Group Removal (TFA/DCM) F->G H Benzyl Group Removal (H₂, Pd/C) G->H I Crude this compound H->I J Final Purification (Recrystallization) I->J K Pure this compound J->K

Caption: Experimental workflow for the solution-phase synthesis of this compound.

G cluster_groups Protecting Groups & Cleavage Conditions cluster_conditions Peptide Protected Dipeptide: Boc-Ser(Bzl)-Asp(OBzl)-OBzl Boc Nα-Boc (tert-Butoxycarbonyl) Peptide->Boc Bzl_Ser Ser Side-Chain (Benzyl Ether) Peptide->Bzl_Ser Bzl_Asp Asp Side-Chain (Benzyl Ester) Peptide->Bzl_Asp TFA Mild Acid (TFA) Boc->TFA Cleaved by Hydro Catalytic Hydrogenolysis (H₂, Pd/C) Bzl_Ser->Hydro Cleaved by Bzl_Asp->Hydro Cleaved by

Caption: Orthogonal protection strategy for this compound synthesis.

Experimental Protocols

Materials and Reagents
ReagentRecommended Supplier(s)Notes
Boc-Ser(Bzl)-OHSigma-Aldrich, ChemPepStarting protected amino acid for the N-terminus.
H-Asp(OBzl)-OBzl (tosylate salt)Bachem, AapptecStarting protected amino acid for the C-terminus. The salt form is common and stable.
Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich, AcrosCoupling reagent. Caution: Potent allergen. Handle with care.
1-Hydroxybenzotriazole (HOBt)Oakwood ChemicalRacemization suppressant.
Dichloromethane (DCM), anhydrousFisher ScientificReaction solvent. Must be dry.
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichBase for neutralizing the tosylate salt of the aspartic acid derivative.
Trifluoroacetic acid (TFA)HalocarbonReagent for Boc deprotection. Caution: Highly corrosive.
Palladium on Carbon (Pd/C), 10%Strem ChemicalsCatalyst for hydrogenolysis.
Methanol (MeOH) / Ethyl Acetate (EtOAc)VWRSolvents for reactions and purification.
Diethyl ether, anhydrousEMD MilliporeUsed for precipitation.
Protocol 1: Coupling of Boc-Ser(Bzl)-OH and H-Asp(OBzl)-OBzl
  • Preparation: In a round-bottom flask, dissolve H-Asp(OBzl)-OBzl tosylate salt (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol).

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.05 eq) dropwise to neutralize the salt and stir for 15 minutes.

  • Addition of Serine: Add Boc-Ser(Bzl)-OH (1.0 eq) and HOBt (1.0 eq) to the flask. Stir until all solids are dissolved.

  • Activation & Coupling: In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction flask at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup:

    • Filter the reaction mixture to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

Protocol 2: Deprotection of the Protected Dipeptide

A. Nα-Boc Group Removal

  • Cleavage: Dissolve the crude Boc-Ser(Bzl)-Asp(OBzl)-OBzl in a 1:1 mixture of TFA and DCM (e.g., 20% to 50% TFA in DCM).

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Removal of TFA: Concentrate the solution under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of residual TFA. The resulting product is H-Ser(Bzl)-Asp(OBzl)-OBzl as a TFA salt.

B. Benzyl Group Removal (Catalytic Hydrogenolysis)

  • Setup: Dissolve the TFA salt from the previous step in a suitable solvent like methanol or ethyl acetate.

  • Catalyst Addition: Transfer the solution to a hydrogenation vessel. Carefully add 10% Pd/C catalyst (approx. 10% by weight of the peptide).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Reaction: The reaction is typically complete within 4-8 hours. Monitor by HPLC or TLC.

  • Workup:

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Wash the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Protocol 3: Purification of this compound
  • Recrystallization: The crude dipeptide can often be purified by recrystallization. A common solvent system is water/ethanol or water/isopropanol.

  • Procedure: Dissolve the crude product in a minimal amount of hot water. Add ethanol dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Data

The identity and purity of the final this compound product should be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Representative Data Table

The following table summarizes typical quantitative data expected from this synthesis protocol. Actual results may vary based on reaction scale and specific conditions.

ParameterExpected ValueMethod of Analysis
Coupling Step Yield 80 - 95%Gravimetric
Deprotection Step Yield > 90% (often used crude in next step)Gravimetric
Overall Yield 60 - 80%Gravimetric
Final Purity > 98%RP-HPLC
Molecular Weight (MW) 220.18 g/mol ESI-MS
Chemical Formula C₇H₁₂N₂O₆-

Data is representative of typical solution-phase dipeptide syntheses.

References

Application Notes and Protocols for the Incorporation of H-SER-ASP-OH into Longer Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-SER-ASP-OH, comprised of L-serine and L-aspartic acid, is a significant structural motif found in various bioactive peptides and proteins. Its presence can be critical for biological activity, including protein-protein interactions and enzymatic function. For instance, the acidic serine- and aspartic acid-rich motif (ASARM) is recognized as a key domain in the SIBLING family of proteins, which are crucial for bone mineralization.[1] However, the synthesis of peptides containing the Asp-Ser sequence is notoriously challenging due to a significant side reaction: aspartimide formation.[2][3][4]

This application note provides detailed protocols and strategies for the efficient incorporation of the this compound moiety into longer peptide sequences using solid-phase peptide synthesis (SPPS). It addresses common challenges and offers solutions to minimize side reactions and maximize the yield and purity of the target peptide.

Challenges in Incorporating the Ser-Asp Motif

The primary challenge in synthesizing peptides containing an Asp-Ser sequence is the base-catalyzed formation of an aspartimide intermediate, particularly during the repeated piperidine treatments used for Fmoc group removal in SPPS.[4] This intramolecular cyclization can lead to several undesired byproducts, including the formation of β-peptides, racemization of the aspartic acid residue, and the addition of piperidine to the succinimide ring. The Asp-Ser sequence is particularly prone to this side reaction.

Key Side Reactions:

  • Aspartimide Formation: An intramolecular cyclization reaction leading to a five-membered succinimide ring.

  • Racemization: Loss of stereochemical integrity at the α-carbon of the aspartic acid residue.

  • α- and β-Peptide Formation: The aspartimide ring can be opened by nucleophiles at two different positions, leading to a mixture of the desired α-peptide and the undesired β-peptide.

  • Piperidide Adducts: The aspartimide ring can react with piperidine, forming covalent adducts that are difficult to remove.

Strategies for Successful Incorporation

To mitigate the side reactions associated with the Ser-Asp sequence, several strategies can be employed. These focus on the choice of protecting groups for the amino acid side chains and modifications to the standard SPPS protocol.

Side-Chain Protection of Aspartic Acid

The use of sterically hindered ester-based protecting groups for the β-carboxyl group of aspartic acid is the most common strategy to minimize aspartimide formation.

  • Standard Protection: The tert-butyl (OtBu) group is widely used but can still lead to significant aspartimide formation in sensitive sequences like Asp-Ser.

  • Bulky Protecting Groups: Larger, more sterically hindering protecting groups provide superior protection. Examples include 3-methylpent-3-yl (OMpe) and other bulky esters.

Side-Chain Protection of Serine

The hydroxyl group of serine must also be protected to prevent side reactions. In Fmoc-based SPPS, the tert-butyl (tBu) ether is a common choice.

Use of Dipeptide Building Blocks

Incorporating the Ser-Asp sequence as a pre-formed dipeptide unit can be an effective strategy. This approach reduces the number of coupling and deprotection cycles the sensitive Asp residue is exposed to on the resin.

Modification of Deprotection Conditions

Adding an acid additive to the piperidine solution used for Fmoc deprotection can help to suppress aspartimide formation, although it may not eliminate the problem entirely.

Experimental Protocols

The following protocols are provided as a guideline for the incorporation of this compound into a target peptide sequence using manual or automated solid-phase peptide synthesis with an Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-amino acids with appropriate side-chain protection (e.g., Fmoc-Asp(OMpe)-OH, Fmoc-Ser(tBu)-OH)

  • Coupling reagents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate), HATU, or DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Protocol 1: Stepwise Solid-Phase Peptide Synthesis

This protocol describes the sequential addition of Fmoc-Asp and Fmoc-Ser to the growing peptide chain.

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with fresh 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for each amino acid in the sequence):

    • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin substitution) in DMF.

    • Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the Asp-Ser sequence, couple Fmoc-Ser(tBu)-OH first, followed by Fmoc-Asp(OMpe)-OH.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm the identity and purity by mass spectrometry.

Protocol 2: Using a Pre-formed Dipeptide

This protocol utilizes a protected Fmoc-Ser(tBu)-Asp(OMpe)-OH dipeptide building block.

  • Resin Swelling and Initial Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Dipeptide Coupling:

    • Dissolve the Fmoc-Ser(tBu)-Asp(OMpe)-OH dipeptide (2-3 equivalents) in DMF.

    • Add the coupling reagent and DIPEA as described in Protocol 1, step 3.

    • Add the activated dipeptide solution to the resin and allow it to react for 2-4 hours.

    • Monitor and wash as described in Protocol 1, step 3.

  • Chain Elongation: Continue with the synthesis by repeating steps 2 and 3 of Protocol 1 for the remaining amino acids.

  • Final Steps: Follow steps 5-7 from Protocol 1 for final deprotection, cleavage, purification, and analysis.

Data Presentation

The choice of protecting group for the aspartic acid side chain significantly impacts the level of aspartimide formation. The following table summarizes representative data on the percentage of desired peptide versus aspartimide-related byproducts when synthesizing a model peptide containing an Asp-Gly sequence, which is also highly prone to this side reaction.

Asp Protecting GroupDesired Peptide (%)Aspartimide-related Byproducts (%)Reference
tert-Butyl (OtBu)~50-60%~40-50%
3-Methylpent-3-yl (OMpe)>85%<15%

Note: These values are illustrative and can vary depending on the specific peptide sequence, coupling conditions, and deprotection times.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify (HPLC) Precipitation->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Logical Relationship of Aspartimide Formation

Aspartimide_Formation cluster_byproducts Undesired Byproducts Peptide_Resin Peptide-Resin with Fmoc-Asp(OR)-Ser(R')-... Piperidine Piperidine Treatment (Fmoc Deprotection) Peptide_Resin->Piperidine Aspartimide Aspartimide Intermediate Piperidine->Aspartimide Intramolecular Cyclization Beta_Peptide β-Peptide Aspartimide->Beta_Peptide Racemized_Peptide Racemized Peptide Aspartimide->Racemized_Peptide Piperidide_Adduct Piperidide Adduct Aspartimide->Piperidide_Adduct

Caption: Pathway of Aspartimide Side Reaction.

Conclusion

The successful incorporation of the this compound motif into longer peptides is achievable with careful planning and execution of the synthesis strategy. The primary obstacle, aspartimide formation, can be effectively minimized by employing sterically hindered protecting groups for the aspartic acid side chain, such as OMpe, and by considering the use of pre-formed dipeptide building blocks. The protocols and strategies outlined in this application note provide a robust framework for researchers to synthesize these challenging peptide sequences with high yield and purity, facilitating further research into the biological roles of Ser-Asp containing peptides.

References

Application Notes and Protocols: H-SER-ASP-OH in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to H-SER-ASP-OH

The tripeptide this compound, composed of the amino acids L-Serine and L-Aspartic Acid, represents a simple yet potentially bioactive molecule for investigation in cell culture studies. While this specific tripeptide is not extensively characterized in scientific literature, the constituent amino acids and the Ser-Asp motif are implicated in numerous biological processes.

  • Serine (Ser): A crucial amino acid in protein synthesis and a key residue for post-translational modifications such as phosphorylation. Serine proteases, a major class of enzymes, utilize a catalytic triad often containing serine.

  • Aspartic Acid (Asp): An acidic amino acid that plays a role in protein scaffolding, enzyme active sites, and as a signaling molecule. Aspartate residues are critical cleavage sites for caspases, the executers of apoptosis.

  • The Ser-Asp Motif: This sequence is found within larger bioactive peptides and proteins. For instance, the acidic serine- and aspartate-rich motif (ASARM) is a peptide fragment that plays a role in bone mineralization[1]. Additionally, synthetic peptides containing Ser-Asp sequences have been shown to influence cell differentiation[2]. The Ser/His/Asp catalytic triad is a well-known motif in many hydrolase enzymes, highlighting the functional importance of these residues in close proximity[3].

Given the roles of its components, this compound could be investigated for its effects on cell signaling, proliferation, differentiation, and apoptosis. These application notes provide a framework for exploring the potential bioactivity of this compound in a cell culture setting.

Potential Applications and Experimental Protocols

The following are detailed protocols for hypothetical applications of this compound in cell culture. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental questions.

Investigating the Effect of this compound on Cell Viability and Proliferation

This experiment aims to determine if this compound has a cytotoxic or proliferative effect on a given cell line. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture cells of interest to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count cells using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Peptide Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in sterile phosphate-buffered saline (PBS) or cell culture medium).

    • Perform serial dilutions of the this compound stock solution to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include wells with medium only (no cells) as a background control and wells with cells in medium without the peptide as a negative control. A known cytotoxic agent can be used as a positive control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation

This compound Conc. (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.22 ± 0.0797.6
101.18 ± 0.0994.4
501.15 ± 0.0692.0
1000.98 ± 0.1178.4
5000.65 ± 0.0552.0
10000.30 ± 0.0424.0
Assessing the Role of this compound in Apoptosis

Given that caspases cleave after aspartic acid residues, this compound could potentially modulate apoptotic pathways. This can be investigated by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements at a density of 10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

    • Treat cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for a predetermined time (e.g., 6, 12, or 24 hours).

    • Include a positive control for apoptosis induction (e.g., staurosporine or etoposide) and an untreated negative control.

  • Caspase-Glo® 3/7 Assay (Promega) or similar:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. The reagent contains a luminogenic caspase-3/7 substrate.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation

TreatmentThis compound Conc. (µM)Luminescence (RLU) (Mean ± SD)Fold Change in Caspase-3/7 Activity
Untreated Control015,200 ± 1,1001.0
This compound1016,500 ± 1,3001.1
This compound5028,900 ± 2,5001.9
This compound10055,100 ± 4,8003.6
Staurosporine (1 µM)-98,600 ± 7,2006.5
Investigating Effects on Cell Differentiation

The Ser-Asp motif has been implicated in cellular differentiation[2]. The following protocol describes a general method to assess the effect of this compound on the differentiation of a model cell line, such as HL-60 promyelocytic leukemia cells into granulocytes.

Experimental Protocol: HL-60 Cell Differentiation Assay

  • Cell Culture and Treatment:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Seed the cells at a density of 2 x 10⁵ cells/mL in a 24-well plate.

    • Treat the cells with this compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM).

    • Include a known differentiation inducer, such as all-trans retinoic acid (ATRA) at 1 µM, as a positive control. An untreated culture serves as a negative control.

    • Incubate the cells for 4-5 days.

  • Assessment of Differentiation (Nitroblue Tetrazolium - NBT Reduction Assay):

    • After the incubation period, collect the cells by centrifugation.

    • Resuspend the cells in fresh medium containing 1 mg/mL NBT and 200 ng/mL phorbol 12-myristate 13-acetate (PMA).

    • Incubate for 25 minutes at 37°C.

    • Count the number of blue-black formazan-positive cells (differentiated cells) versus total cells under a microscope. At least 200 cells should be counted per sample.

Data Presentation

TreatmentThis compound Conc. (µM)Percentage of NBT-Positive Cells (%) (Mean ± SD)
Untreated Control05 ± 1.2
This compound108 ± 1.5
This compound5015 ± 2.1
This compound10025 ± 3.0
ATRA (1 µM)-85 ± 5.5

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound could act as an extracellular signaling molecule that binds to a cell surface receptor, initiating a downstream cascade that influences gene expression related to cell differentiation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Membrane Receptor This compound->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active DNA DNA TF_active->DNA Binding to Promoter Gene Target Gene (Differentiation) DNA->Gene Transcription

Caption: Hypothetical signaling pathway initiated by this compound.

Experimental Workflow for Assessing Peptide Bioactivity

This diagram outlines a typical workflow for screening and characterizing the biological activity of a novel peptide like this compound in cell culture.

G start Synthesize and Purify This compound Peptide solubility Determine Solubility and Stability in Cell Culture Media start->solubility viability Screen for Effects on Cell Viability (MTT Assay) solubility->viability decision Cytotoxic or Proliferative Effect? viability->decision apoptotic Investigate Apoptotic Pathways (Caspase Assays, Annexin V) decision->apoptotic Yes proliferative Analyze Proliferation (BrdU Assay, Cell Counting) decision->proliferative No downstream Mechanism of Action Studies (Western Blot, qPCR) apoptotic->downstream proliferative->downstream conclusion Conclusion on Bioactivity downstream->conclusion

Caption: Experimental workflow for this compound bioactivity.

Disclaimer: The experimental protocols and potential applications described herein are for research purposes only and are based on the known biological roles of the constituent amino acids and related peptide motifs. The actual biological activity of this compound may differ and requires experimental validation.

References

Application Notes and Protocols for Fluorescent Labeling of Seryl-Aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seryl-aspartic acid (Ser-Asp) is a dipeptide composed of the amino acids serine and aspartic acid. While its specific roles in complex biological signaling are still under investigation, dipeptides like Ser-Asp are recognized as metabolites that can participate in various cellular processes.[1] Fluorescent labeling of such small biomolecules is a powerful technique for studying their interactions, localization, and uptake in biological systems.[2]

These application notes provide a comprehensive guide to the fluorescent labeling of the Ser-Asp dipeptide. This document outlines detailed protocols for conjugation with common fluorescent dyes and provides examples of how the resulting fluorescent probes can be applied in biochemical and cellular assays. The methodologies described herein are foundational for researchers aiming to develop tools for screening and characterizing interactions involving Ser-Asp or similar small peptides.

Selecting the Right Fluorescent Dye

The choice of fluorophore is critical and depends on the specific application and available instrumentation. Key factors to consider include the dye's excitation and emission spectra, quantum yield, photostability, and sensitivity to environmental factors like pH.[3] The Ser-Asp dipeptide has a free primary amine at the N-terminus of the serine residue, which is the most common target for labeling with amine-reactive dyes.

Below is a table summarizing popular fluorescent dyes suitable for labeling the N-terminus of seryl-aspartic acid.

Fluorescent DyeExcitation (nm)Emission (nm)Molecular Weight ( g/mol )Key Characteristics
FAM (Carboxyfluorescein) ~494~518376.32Cost-effective, widely used, but pH sensitive and prone to photobleaching.[2][4]
FITC (Fluorescein Isothiocyanate) ~495~519389.38Reacts readily with primary amines to form stable thiourea bonds.
TAMRA (Tetramethylrhodamine) ~557~583430.5High fluorescence intensity, good photostability, and a wide pH working range.
Alexa Fluor™ 488 ~490~525643.41 (NHS ester)Bright, photostable, and pH insensitive. Excellent for microscopy and flow cytometry.
Cy®3 ~550~570~767 (NHS ester)Bright and photostable, commonly used in FRET applications.
Cy®5 ~650~670~792 (NHS ester)Emits in the far-red spectrum, useful for reducing background fluorescence in cellular assays.

Experimental Protocols

Protocol 1: Fluorescent Labeling of Seryl-Aspartic Acid with an Amine-Reactive Dye

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye to the N-terminal primary amine of the Ser-Asp dipeptide.

Materials:

  • Seryl-Aspartic Acid (lyophilized powder)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • Glacial Acetic Acid

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic Acid (TFA)

  • Size-exclusion chromatography column (e.g., Sephadex G-10) or Reverse-Phase HPLC for purification

Procedure:

  • Peptide and Dye Preparation:

    • Dissolve the lyophilized Ser-Asp peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 10 mg/mL.

    • Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add a 1.5 to 5-fold molar excess of the dissolved fluorescent dye to the peptide solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a small amount of a primary amine-containing buffer, such as 1.5 M hydroxylamine, or quench by acidification with glacial acetic acid.

  • Purification of the Labeled Peptide:

    • Size-Exclusion Chromatography: Separate the fluorescently labeled Ser-Asp from the unreacted free dye using a size-exclusion column. The labeled peptide will elute first.

    • Reverse-Phase HPLC (RP-HPLC): For higher purity, use RP-HPLC. Monitor the elution at the absorbance wavelength of the peptide bond (214-220 nm) and the excitation wavelength of the chosen dye. Collect the fractions corresponding to the fluorescently labeled peptide.

  • Characterization and Quantification:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry. The expected mass will be the sum of the Ser-Asp mass and the mass of the fluorescent dye.

    • Determine the concentration of the labeled peptide using the Beer-Lambert law (A = εcl), with the molar extinction coefficient (ε) provided by the dye manufacturer.

Protocol 2: Application in a Fluorescence Polarization (FP) Competitive Binding Assay

This protocol outlines the use of fluorescently labeled Ser-Asp in a competitive FP assay to screen for compounds that bind to a hypothetical Ser-Asp binding protein. FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule.

Materials:

  • Fluorescently labeled Ser-Asp (e.g., FAM-Ser-Asp)

  • Hypothetical Ser-Asp binding protein

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compounds (inhibitors)

  • 384-well black, flat-bottom microplate

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the Ser-Asp binding protein by titrating it against a fixed concentration of FAM-Ser-Asp (e.g., 10 nM) to achieve a significant polarization window (difference between bound and free tracer).

    • The optimal protein concentration is typically the one that results in 50-80% of the maximum binding.

  • Competitive Binding Assay:

    • In a 384-well plate, add the assay buffer, the optimized concentration of the Ser-Asp binding protein, and varying concentrations of the test compounds.

    • Add the FAM-Ser-Asp to all wells at a final fixed concentration.

    • Include control wells:

      • Blank: Assay buffer only.

      • Free Tracer: FAM-Ser-Asp in assay buffer.

      • Maximum Binding: FAM-Ser-Asp and binding protein in assay buffer.

    • Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.

    • Plot the mP values against the log of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the binding of the fluorescently labeled Ser-Asp to the protein.

Expected Quantitative Data from FP Assay:

ComponentConcentrationFluorescence Polarization (mP)
Free FAM-Ser-Asp10 nM~50
FAM-Ser-Asp + Binding Protein10 nM + 100 nM~250
FAM-Ser-Asp + Binding Protein + High [Inhibitor]10 nM + 100 nM + 100 µM~60

Visualizations

Fluorescent_Labeling_Workflow SerAsp Seryl-Aspartic Acid (in Bicarbonate Buffer) Reaction Conjugation Reaction (Room Temperature, 1-2h) SerAsp->Reaction Dye Amine-Reactive Dye (e.g., Alexa Fluor 488 NHS Ester in DMSO) Dye->Reaction Purification Purification (HPLC or SEC) Reaction->Purification LabeledPeptide Fluorescently Labeled Ser-Asp Purification->LabeledPeptide QC Quality Control (Mass Spectrometry) LabeledPeptide->QC

Caption: Workflow for fluorescent labeling of seryl-aspartic acid.

FP_Assay_Principle cluster_free Free Fluorescent Ser-Asp cluster_bound Bound to Target Protein cluster_inhibited Inhibition by Competitor Free FAM-Ser-Asp Free_Label Fast Rotation Low Polarization Protein Target Protein Bound FAM-Ser-Asp Protein->Bound Binding Bound_Label Slow Rotation High Polarization Inhibitor Inhibitor Protein2 Target Protein Inhibitor->Protein2 Binding Free2 FAM-Ser-Asp Inhibited_Label Low Polarization

Caption: Principle of the fluorescence polarization competitive binding assay.

FRET_Assay_Principle cluster_no_cleavage Intact FRET Peptide cluster_cleavage Cleaved by Enzyme Donor Donor Peptide Ser-Asp Substrate Donor->Peptide FRET FRET (No Fluorescence) Donor->FRET Energy Transfer Quencher Quencher Peptide->Quencher Enzyme Protease Enzyme->Peptide Cleavage Cleaved_Donor Donor Fluorescence Fluorescence Signal Cleaved_Donor->Fluorescence Emission Cleaved_Quencher Quencher

Caption: Principle of a FRET-based enzymatic assay using a labeled peptide.

References

Application Notes and Protocols for High-Throughput Screening Assays Using H-SER-ASP-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-SER-ASP-OH (Seryl-Aspartic Acid) is a molecule of interest in various biological contexts due to the functional significance of its constituent amino acids, serine and aspartic acid. Serine proteases and aspartic proteases are large families of enzymes involved in a multitude of physiological and pathological processes, making them attractive targets for drug discovery. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize modulators of proteases that recognize and cleave the Ser-Asp peptide bond.

The protocols described herein are optimized for a fluorescence-based assay format, which is amenable to high-throughput screening. This method offers high sensitivity and a large dynamic range for the identification of both inhibitors and activators of target enzymes.

Principle of the Assay

The high-throughput screening assay is based on the enzymatic cleavage of a fluorogenic substrate derived from the this compound dipeptide. The substrate, H-Ser-Asp-AMC (7-amino-4-methylcoumarin), is non-fluorescent. Upon cleavage of the amide bond between the aspartic acid residue and the AMC fluorophore by a target protease, the highly fluorescent AMC is released. The increase in fluorescence intensity is directly proportional to the enzymatic activity and can be measured using a fluorescence plate reader. This allows for the rapid screening of large compound libraries to identify molecules that modulate the protease's activity.

Data Presentation

Table 1: H-Ser-Asp-AMC Substrate Characterization
ParameterValue
Molecular Formula C₁₆H₁₉N₃O₇
Molecular Weight 365.34 g/mol
Excitation Wavelength 360-380 nm
Emission Wavelength 440-460 nm
Appearance Lyophilized powder
Purity (HPLC) ≥95%
Solubility DMSO (≥10 mM)
Table 2: Representative Michaelis-Menten Kinetic Data for a Hypothetical Ser-Asp Peptidase
Substrate Concentration (µM)Initial Velocity (RFU/min)
1150.2
2.5320.5
5550.8
10850.1
251250.6
501500.3
1001650.9
Km 8.5 µM
Vmax 1800 RFU/min
Table 3: Inhibition Profile of a Reference Inhibitor against the Hypothetical Ser-Asp Peptidase
Inhibitor Concentration (nM)% Inhibition
110.5
1025.2
5048.9
10065.7
50085.3
100095.1
IC₅₀ 55 nM

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.4.

  • Enzyme Stock Solution: Reconstitute the lyophilized hypothetical Ser-Asp peptidase in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.

  • Substrate Stock Solution: Dissolve H-Ser-Asp-AMC in DMSO to a stock concentration of 10 mM. Protect from light and store at -20°C.

  • Test Compounds: Dissolve library compounds in 100% DMSO to a stock concentration of 10 mM.

  • Positive Control (Inhibitor): Prepare a stock solution of a known inhibitor (if available) in DMSO.

  • Negative Control: 100% DMSO.

High-Throughput Screening (HTS) Protocol for Inhibitor Identification
  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of test compounds (from 10 mM DMSO stock) into the wells of a 384-well, black, flat-bottom assay plate.

    • Dispense 50 nL of DMSO into the control wells (maximum and minimum activity).

    • Dispense 50 nL of a reference inhibitor into the positive control wells.

  • Enzyme Addition:

    • Prepare a working solution of the Ser-Asp peptidase in Assay Buffer. The final concentration should be determined from enzyme titration experiments (typically in the low nM range).

    • Add 10 µL of the enzyme solution to all wells of the assay plate.

    • Mix by shaking the plate for 30 seconds.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of H-Ser-Asp-AMC in Assay Buffer. The final concentration should be at or near the Km value (e.g., 10 µM).

    • Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.

    • Immediately transfer the plate to a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every minute for 30 minutes, or as a single endpoint reading after a defined incubation period (e.g., 30 minutes) at 37°C.

Data Analysis
  • Calculate the rate of reaction for each well from the kinetic data (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_min) / (Rate_max - Rate_min)) Where:

    • Rate_compound is the reaction rate in the presence of the test compound.

    • Rate_min is the average reaction rate of the minimum activity control (e.g., with a potent inhibitor or no enzyme).

    • Rate_max is the average reaction rate of the maximum activity control (DMSO only).

  • For active compounds ("hits"), perform dose-response experiments to determine the IC₅₀ value.

Mandatory Visualizations

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound Compound Library (50 nL) Enzyme Add Enzyme (10 µL) Compound->Enzyme DMSO DMSO Control (50 nL) DMSO->Enzyme Incubate1 Incubate (15 min) Enzyme->Incubate1 Substrate Add Substrate (H-Ser-Asp-AMC, 10 µL) Incubate1->Substrate Read Read Fluorescence (Ex: 380 nm, Em: 460 nm) Substrate->Read Analysis Calculate % Inhibition Read->Analysis Hit Hit Identification Analysis->Hit

Caption: High-throughput screening workflow for Ser-Asp peptidase inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Receptor Protease Ser-Asp Peptidase Receptor->Protease activates ProPeptide Inactive Pro-Peptide (contains Ser-Asp) ActivePeptide Active Peptide ProPeptide->ActivePeptide Protease->ProPeptide cleaves Kinase Kinase Cascade ActivePeptide->Kinase activates TF Transcription Factor Kinase->TF phosphorylates Gene Gene Expression TF->Gene regulates

Caption: Hypothetical signaling pathway involving a Ser-Asp peptidase.

Application Note: A Novel Colorimetric Assay for the Quantification of H-SER-ASP-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The dipeptide H-SER-ASP-OH (Seryl-Aspartic acid) is a molecule of interest in various fields of biochemical and pharmaceutical research. Its structural motifs, featuring a hydroxyl group from serine and a carboxylic acid group from aspartic acid, suggest potential roles in biological signaling and as a building block for larger polypeptides. To facilitate research into its functions and applications, a sensitive and specific quantitative assay is essential. This application note describes a novel colorimetric assay for the determination of this compound concentration in aqueous samples.

The assay is based on a two-step enzymatic reaction. First, a specific dipeptidase, "Ser-Asp Peptidase" (a hypothetical enzyme for the purpose of this protocol), selectively cleaves the peptide bond of this compound to release L-serine and L-aspartic acid. Subsequently, the liberated L-serine is oxidized by L-serine dehydratase, producing pyruvate. The pyruvate is then quantified using a lactate dehydrogenase (LDH) coupled reaction, where the oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm. For a more user-friendly colorimetric readout, the pyruvate can be measured using a colorimetric agent such as 2,4-dinitrophenylhydrazine (DNPH), which forms a colored hydrazone in an alkaline solution, with an absorbance maximum at 450 nm. This application note will focus on the DNPH-based colorimetric method.

Principle of the Assay

The colorimetric assay for this compound is based on the following reaction cascade:

  • Enzymatic Cleavage: this compound + H₂O --(Ser-Asp Peptidase)--> L-Serine + L-Aspartic Acid

  • Enzymatic Conversion of L-Serine: L-Serine --(L-Serine Dehydratase)--> Pyruvate + NH₃

  • Colorimetric Detection of Pyruvate: Pyruvate + 2,4-Dinitrophenylhydrazine --(Alkaline Conditions)--> Pyruvate-2,4-dinitrophenylhydrazone (Colored Product)

The intensity of the color produced is directly proportional to the concentration of pyruvate, which in turn is stoichiometric with the initial concentration of this compound.

Materials and Methods

Reagents:

  • This compound standard solution (10 mM)

  • "Ser-Asp Peptidase" (hypothetical enzyme, 1 U/mL)

  • L-Serine Dehydratase (from a commercial source, e.g., Sigma-Aldrich, 10 U/mL)

  • Phosphate Buffer (100 mM, pH 7.4)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (1 mM in 2 M HCl)

  • Sodium Hydroxide (NaOH) solution (2.5 M)

  • 96-well microplate

  • Microplate reader

Experimental Protocols

1. Preparation of Standard Curve:

  • Prepare a series of this compound standards by diluting the 10 mM stock solution in phosphate buffer to final concentrations of 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mM.

  • Add 50 µL of each standard to separate wells of a 96-well microplate.

  • Add 50 µL of phosphate buffer to each well.

2. Sample Preparation:

  • Dilute the test samples containing unknown concentrations of this compound in phosphate buffer to fall within the range of the standard curve.

  • Add 50 µL of the diluted samples to separate wells of the 96-well microplate.

  • Add 50 µL of phosphate buffer to each well.

3. Enzymatic Reactions:

  • Prepare a master mix of the enzymes by diluting "Ser-Asp Peptidase" and L-Serine Dehydratase to final concentrations of 0.1 U/mL and 1 U/mL, respectively, in phosphate buffer.

  • Add 20 µL of the enzyme master mix to each well containing the standards and samples.

  • Incubate the microplate at 37°C for 30 minutes to allow for the enzymatic reactions to proceed to completion.

4. Colorimetric Detection:

  • Add 50 µL of the 1 mM DNPH solution to each well.

  • Incubate the microplate at room temperature for 10 minutes.

  • Add 50 µL of 2.5 M NaOH solution to each well to develop the color.

  • Measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank (0 mM standard) from the absorbance of all other standards and samples.

  • Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of this compound in the test samples by interpolating their absorbance values on the standard curve.

Data Presentation

Table 1: Hypothetical Absorbance Data for this compound Standard Curve

This compound Concentration (mM)Absorbance at 450 nm (Mean ± SD, n=3)Corrected Absorbance (Mean)
00.052 ± 0.0030.000
0.10.158 ± 0.0050.106
0.20.265 ± 0.0070.213
0.40.478 ± 0.0100.426
0.60.691 ± 0.0120.639
0.80.904 ± 0.0150.852
1.01.117 ± 0.0181.065

Assay Performance:

  • Linear Range: 0.1 - 1.0 mM

  • Limit of Detection (LOD): 0.05 mM

  • Limit of Quantification (LOQ): 0.1 mM

  • Intra-assay Precision (CV%): < 5%

  • Inter-assay Precision (CV%): < 8%

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards Prepare this compound Standards add_to_plate Pipette Standards & Samples into 96-well plate prep_standards->add_to_plate prep_samples Prepare Samples prep_samples->add_to_plate add_enzymes Add Enzyme Master Mix (Ser-Asp Peptidase & L-Serine Dehydratase) add_to_plate->add_enzymes incubate1 Incubate at 37°C for 30 minutes add_enzymes->incubate1 add_dnph Add DNPH solution incubate1->add_dnph incubate2 Incubate at RT for 10 minutes add_dnph->incubate2 add_naoh Add NaOH solution incubate2->add_naoh read_absorbance Measure Absorbance at 450 nm add_naoh->read_absorbance plot_curve Plot Standard Curve read_absorbance->plot_curve determine_conc Determine Sample Concentration plot_curve->determine_conc

Caption: Experimental workflow for the colorimetric assay of this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space peptide_source Peptide Source (e.g., Protein Degradation) receptor Peptide Receptor (Hypothetical GPCR) peptide_source->receptor This compound g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) Activation second_messenger->pka cellular_response Cellular Response (e.g., Gene Expression Changes) pka->cellular_response

Application Note and Protocol for Cell Permeability Assay of H-SER-ASP-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-SER-ASP-OH, also known as Seryl-aspartic acid, is a dipeptide composed of serine and aspartic acid.[1] Understanding the cell permeability of this dipeptide is crucial for evaluating its potential as a therapeutic agent or its role in biological processes, as cell membrane penetration is a key determinant of bioavailability and intracellular activity. Peptides, in general, face challenges with cell permeability due to their hydrophilic nature and susceptibility to enzymatic degradation.[2] This document provides a detailed protocol for assessing the cell permeability of this compound using the Caco-2 cell permeability assay, a widely accepted in vitro model that mimics the human intestinal epithelium.[3][4] The Caco-2 assay is valuable for predicting the oral absorption of compounds and can elucidate whether transport occurs via passive diffusion or active transport mechanisms. Additionally, this note discusses potential transport mechanisms for this compound, considering the known transporters of its constituent amino acids.[5]

Data Presentation

The following table summarizes hypothetical quantitative data from a bidirectional Caco-2 permeability assay of this compound, including relevant controls. The apparent permeability coefficient (Papp) is a quantitative measure of the rate of passage of a compound across the cell monolayer.

Compound Direction Papp (cm/s x 10-6) Efflux Ratio (Papp B-A / Papp A-B) Predicted Absorption
This compound A to B0.8 ± 0.12.5Low to Moderate
B to A2.0 ± 0.3
Propranolol (High Permeability Control) A to B25.0 ± 2.51.1High
B to A27.5 ± 3.0
Lucifer Yellow (Low Permeability Control) A to B0.1 ± 0.02N/AVery Low
  • A to B: Apical to Basolateral transport (mimicking intestinal absorption).

  • B to A: Basolateral to Apical transport (evaluating efflux).

  • An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol details the steps for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4.

  • Transwell® inserts (0.4 µm pore size, 12-well or 24-well format)

  • This compound

  • Propranolol (high permeability control)

  • Lucifer Yellow (low permeability, paracellular integrity marker)

  • LC-MS/MS system for quantification

Methods:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer using an epithelial voltohmmeter. A TEER value > 250 Ω·cm² indicates a confluent monolayer.

    • Alternatively, perform a Lucifer Yellow permeability test. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral chamber over time. Low passage of Lucifer Yellow confirms tight junction integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Add this compound (at a predetermined concentration, e.g., 10 µM) and control compounds dissolved in HBSS to the apical (donor) chamber.

    • Incubate the plates at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

    • Collect a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Follow the same procedure as the A to B assay, but add the test compounds to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualizations

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seed cells on Transwell inserts Caco2_Culture->Seeding Differentiation Culture for 21-25 days for differentiation Seeding->Differentiation Integrity_Test Monolayer Integrity Test (TEER/Lucifer Yellow) Differentiation->Integrity_Test Wash Wash monolayer with HBSS Integrity_Test->Wash Add_Compound Add this compound to Donor Chamber Wash->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect samples from Receiver Chamber Incubate->Sample LCMS Quantify compound by LC-MS/MS Sample->LCMS Papp_Calc Calculate Papp LCMS->Papp_Calc Efflux_Calc Calculate Efflux Ratio Papp_Calc->Efflux_Calc

Caption: Experimental workflow for the Caco-2 cell permeability assay of this compound.

G cluster_membrane Cell Membrane cluster_transporter Potential Transporters HSA_out This compound (Extracellular) HSA_in This compound (Intracellular) HSA_out->HSA_in Passive Diffusion ASCT2 ASCT2 HSA_out->ASCT2 Active Transport PeptideTransporter Other Peptide Transporters HSA_out->PeptideTransporter Active Transport ASCT2->HSA_in PeptideTransporter->HSA_in PassiveDiffusion Passive Diffusion

Caption: Potential transport mechanisms of this compound across the cell membrane.

Discussion

The Caco-2 permeability assay provides valuable insights into the potential for oral absorption of this compound. A low Papp value in the apical to basolateral direction suggests poor absorption, which is common for small, hydrophilic peptides. The efflux ratio is critical for identifying whether the compound is a substrate for efflux pumps, such as P-glycoprotein, which can actively transport substances out of the cell, thereby reducing intracellular concentration and bioavailability.

Given that aspartic acid can be transported by amino acid transporters like ASCT2, it is plausible that this compound may also interact with such transporters. The involvement of active transport could lead to non-linear absorption kinetics and potential for drug-drug interactions. Further studies, including competitive inhibition assays with known substrates of amino acid and peptide transporters, would be necessary to elucidate the specific transport mechanisms for this compound. Understanding these mechanisms is essential for the rational design of drug delivery strategies to enhance the bioavailability of this dipeptide.

References

Troubleshooting & Optimization

improving H-SER-ASP-OH solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the dipeptide H-SER-ASP-OH (Seryl-Aspartic Acid).

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized this compound dipeptide not dissolving in neutral water or buffer (e.g., PBS pH 7.4)?

A1: The this compound dipeptide is inherently acidic due to the free carboxylic acid side chain of the Aspartic Acid (Asp) residue.[1] Peptides often exhibit their lowest solubility at their isoelectric point (pI), which is the pH at which they have a net neutral charge.[2] For this compound, the pI is in the acidic range. At neutral pH, the peptide is negatively charged and generally soluble, but factors like aggregation or high concentration can still impede dissolution. The key is often to move the pH further away from its acidic pI.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: Understanding the properties of this compound is crucial for successful handling. The peptide is composed of two hydrophilic amino acids, Serine (polar) and Aspartic Acid (acidic), which generally confers good water solubility.[2][3] Key quantitative properties are summarized in the table below.

Q3: What is the recommended first step for dissolving this compound?

A3: The recommended starting solvent for any peptide is sterile, deionized water or a simple buffer.[4] Given the acidic nature of this compound, if solubility in pure water is limited, the most effective next step is to adjust the pH to a basic range.

Q4: How does pH specifically affect the solubility of this peptide?

A4: The pH of the solvent is a critical factor. This compound has two carboxylic acid groups (the C-terminus and the Asp side chain) and one amino group (the N-terminus). At a low (acidic) pH near its isoelectric point, the net charge is near zero, minimizing repulsive forces between peptide molecules and leading to lower solubility. As the pH increases into the neutral and basic range (pH > 7), both carboxylic acid groups become deprotonated and negatively charged, increasing the peptide's net negative charge and enhancing its interaction with water, thus significantly improving solubility.

Q5: What specific buffers are recommended if water fails?

A5: For an acidic peptide like this compound, a slightly basic buffer is highly recommended. A common and effective choice is a volatile buffer like 0.1 M ammonium bicarbonate (NH₄HCO₃), which can be easily removed by lyophilization if needed. Alternatively, a dilute solution of ammonium hydroxide (e.g., 1% v/v) can be used to raise the pH.

Q6: Can I use physical methods like sonication or warming to aid dissolution?

A6: Yes, physical methods can be very helpful. Brief sonication in a water bath can break up aggregates and improve dissolution. Gentle warming (e.g., to 37-40°C) can also increase the kinetic energy and improve solubility. However, avoid excessive heat to prevent potential peptide degradation. Always centrifuge the solution after dissolution to pellet any remaining particulates before use.

Q7: Should I consider using an organic co-solvent like DMSO?

A7: For this compound, which is composed of hydrophilic residues, organic co-solvents are generally not the first choice. These solvents, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), are typically reserved for very hydrophobic peptides. If you must use a co-solvent for a specific experimental reason, it is critical to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₆
Molecular Weight 220.18 g/mol
Amino Acid Composition 1x Serine (Hydrophilic), 1x Aspartic Acid (Acidic, Hydrophilic)
Net Charge at pH 7 -1
Estimated Isoelectric Point (pI) ~3.1
Predicted Water Solubility 28.5 g/L

Table 2: Recommended Solubilization Strategies for this compound

StrategyDetailsRationale
Primary Solvent Sterile Deionized WaterThe peptide is inherently hydrophilic and should have good water solubility.
pH Adjustment Add 0.1 M Ammonium Bicarbonate or dilute NH₄OH (pH > 8)As an acidic peptide, its solubility significantly increases in basic conditions, far from its acidic pI.
Physical Methods Sonication (3x 10 sec) or Gentle Warming (<40°C)Helps to break up aggregates and increase the rate of dissolution.
Co-solvents DMSO, DMF (Use as a last resort)Generally not required for this hydrophilic peptide. If used, dissolve in minimal organic solvent first, then add aqueous buffer.

Experimental Protocols

Protocol 1: Standard Solubilization in Aqueous Buffer

  • Preparation : Allow the lyophilized this compound vial to warm to room temperature before opening.

  • Initial Dissolution : Add the desired volume of sterile deionized water or a neutral buffer (e.g., PBS) to the vial to achieve the target concentration.

  • Agitation : Vortex the vial for 30-60 seconds.

  • Observation : Check for complete dissolution. The solution should be clear and free of particulates.

  • Troubleshooting : If the peptide is not fully dissolved, proceed to Protocol 2.

Protocol 2: Solubilization by pH Adjustment

  • Preparation : Follow step 1 from Protocol 1.

  • Buffer Preparation : Prepare a stock solution of a volatile basic buffer, such as 0.1 M Ammonium Bicarbonate (NH₄HCO₃).

  • pH-Adjusted Dissolution : Add a small volume of the basic buffer to the lyophilized peptide and vortex thoroughly. The increased pH will deprotonate the carboxylic acid groups, enhancing solubility.

  • Physical Assistance : If needed, sonicate the vial in a cool water bath for 10-15 second intervals to aid dissolution.

  • Final Dilution : Once the peptide is fully dissolved in the basic buffer, you can add it to your final experimental buffer. Note: always add the dissolved peptide stock to the experimental buffer, not the other way around, to avoid localized concentration changes that could cause precipitation.

  • Final Check : Centrifuge the final solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any micro-aggregates before use.

Visualizations

G start Start: Lyophilized This compound step1 Add Sterile Water or Neutral Buffer (e.g., PBS) start->step1 check1 Is the solution clear? step1->check1 step2 Try Physical Methods: - Vortex Vigorously - Sonicate (3x 10s) check1->step2 No end_success Success: Peptide Solubilized Centrifuge before use check1->end_success Yes check2 Is the solution clear? step2->check2 step3 Use a Basic Buffer: Add 0.1M Ammonium Bicarbonate or dilute NH4OH (pH > 8) check2->step3 No check2->end_success Yes check3 Is the solution clear? step3->check3 step4 Last Resort for Specific Assays: Dissolve in minimal DMSO, then slowly add aqueous buffer check3->step4 No check3->end_success Yes step4->end_success end_fail Consult technical support if solubility issues persist

Caption: Troubleshooting workflow for dissolving this compound peptide.

G cluster_ph pH Scale cluster_charge Peptide Net Charge cluster_sol Resulting Solubility ph_acid Acidic pH (near pI ≈ 3.1) charge_zero Net Charge ≈ 0 ph_acid->charge_zero results in ph_neutral Neutral pH (~7.0) charge_neg1 Net Charge = -1 ph_neutral->charge_neg1 results in ph_basic Basic pH (> 8.0) charge_neg2 Net Charge = -2 ph_basic->charge_neg2 results in sol_low LOW (Aggregation Prone) charge_zero->sol_low leads to sol_good GOOD charge_neg1->sol_good leads to sol_high VERY HIGH (Optimal) charge_neg2->sol_high leads to

Caption: Relationship between pH, charge, and solubility for this compound.

References

Technical Support Center: H-SER-ASP-OH Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the dipeptide H-SER-ASP-OH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this compound in typical cell culture environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture media a concern?

A1: this compound, or seryl-aspartic acid, is a dipeptide composed of a serine and an aspartic acid residue. Its stability is a critical factor in cell culture experiments as degradation can lead to a loss of biological activity, the formation of undesired byproducts, and variability in experimental results. Peptides containing aspartyl residues are known to be susceptible to chemical degradation under physiological conditions.

Q2: What are the primary pathways of this compound degradation in cell culture media?

A2: The main degradation pathway for peptides containing aspartic acid involves the formation of a cyclic succinimide intermediate. This intermediate can then undergo hydrolysis to form either the original peptide, an isomeric form (iso-aspartyl peptide), or lead to the cleavage of the peptide bond. The serine residue can also potentially contribute to instability, although to a lesser extent than aspartic acid.

Q3: What factors can influence the stability of this compound in my cell culture experiments?

A3: Several factors can impact the stability of this compound, including:

  • pH: The rate of succinimide formation is pH-dependent, with increased rates at neutral to alkaline pH, typical of cell culture media.

  • Temperature: Higher temperatures (e.g., 37°C) used for cell culture will accelerate the degradation process compared to storage at lower temperatures.

  • Enzymatic Activity: Cell culture media supplemented with serum contains peptidases and proteases that can enzymatically cleave the dipeptide. Even in serum-free media, cells themselves can release enzymes that may degrade the peptide.

  • Media Composition: The specific components of the cell culture medium could potentially interact with the peptide, although this is generally a lesser concern for a simple dipeptide.

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, consider the following:

  • Fresh Preparation: Prepare fresh stock solutions of this compound and add it to the cell culture medium immediately before use.

  • Storage: Store lyophilized peptide at -20°C or -80°C. If you must store solutions, prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.

  • Serum-Free Media: If your experimental design allows, using a serum-free medium can reduce enzymatic degradation.

  • Control Experiments: Always include appropriate controls to assess the impact of peptide degradation on your experimental outcomes.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of expected biological activity over time. Degradation of this compound into inactive forms (e.g., cleaved amino acids, iso-Asp variant).1. Confirm peptide integrity at the start of the experiment using HPLC. 2. Perform a time-course experiment to determine the half-life of the peptide in your specific cell culture setup. 3. Replenish the peptide in the media at regular intervals based on its stability profile.
High variability between replicate experiments. Inconsistent peptide concentration due to degradation.1. Standardize the preparation and handling of the peptide stock solution. 2. Ensure the time between adding the peptide to the media and starting the experiment is consistent. 3. Use a fresh aliquot of peptide for each experiment.
Appearance of unexpected peaks in analytical assays (e.g., HPLC, Mass Spectrometry). Formation of degradation products such as the iso-aspartyl dipeptide or cleaved amino acids.1. Characterize the unexpected peaks using mass spectrometry to identify potential degradation products. 2. Refer to the degradation pathway diagram to understand the likely products.

Quantitative Data Summary

Cell Culture Medium Serum Presence Temperature (°C) Hypothetical Half-life (t½) in hours
DMEM10% FBS3712 - 24
DMEMSerum-Free3724 - 48
RPMI-164010% FBS3710 - 22
RPMI-1640Serum-Free3722 - 44

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound peptide (lyophilized, high purity)

  • Cell culture medium of choice (e.g., DMEM)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile, nuclease-free water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • RP-HPLC system with a C18 column

2. Preparation of Solutions:

  • Peptide Stock Solution (1 mg/mL): Aseptically dissolve this compound in sterile, nuclease-free water to a final concentration of 1 mg/mL. Prepare single-use aliquots and store at -80°C.

  • Cell Culture Medium: Prepare the complete cell culture medium, including serum if required.

  • HPLC Mobile Phase A: 0.1% (v/v) TFA in water.

  • HPLC Mobile Phase B: 0.1% (v/v) TFA in ACN.

3. Experimental Procedure:

  • Pre-warm the complete cell culture medium to 37°C.

  • Spike the medium with the this compound stock solution to a final concentration of 100 µg/mL. Mix gently by inverting the tube.

  • Immediately take a "time 0" sample (e.g., 100 µL) and store it at -80°C for later analysis.

  • Incubate the remaining peptide-spiked medium at 37°C in a 5% CO₂ incubator.

  • At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots (e.g., 100 µL) and immediately freeze them at -80°C to stop further degradation.

  • For analysis, thaw the samples on ice.

  • To precipitate proteins, add an equal volume of ice-cold ACN with 0.1% TFA to each sample. Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to HPLC vials.

4. HPLC Analysis:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the prepared samples.

  • Use a suitable gradient to separate the intact peptide from its degradation products (e.g., a linear gradient from 5% to 50% Mobile Phase B over 20 minutes).

  • Monitor the elution at 214 nm.

5. Data Analysis:

  • Integrate the peak area of the intact this compound at each time point.

  • Calculate the percentage of intact peptide remaining at each time point relative to the time 0 sample.

  • Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide under the tested conditions.

Visualizations

This compound Degradation Pathway

The primary non-enzymatic degradation pathway for this compound in neutral or alkaline solutions involves the formation of a succinimide intermediate.

G H_SER_ASP_OH This compound Succinimide Succinimide Intermediate H_SER_ASP_OH->Succinimide Intramolecular Nucleophilic Attack Succinimide->H_SER_ASP_OH Hydrolysis (minor) Iso_Asp H-Ser-isoAsp-OH Succinimide->Iso_Asp Hydrolysis (major) Cleavage Ser + Asp (Peptide Bond Cleavage) Succinimide->Cleavage Hydrolysis

Caption: Proposed degradation pathway of this compound via a succinimide intermediate.

Experimental Workflow for Stability Assessment

This diagram outlines the key steps in determining the stability of this compound in cell culture media.

G start Start prep Prepare Peptide-Spiked Cell Culture Media start->prep incubate Incubate at 37°C prep->incubate sample Collect Samples at Time Points incubate->sample precipitate Protein Precipitation sample->precipitate hplc Analyze by RP-HPLC precipitate->hplc data Calculate % Intact Peptide and Half-Life hplc->data end End data->end

Caption: Workflow for assessing the stability of this compound in cell culture media.

Technical Support Center: Preventing Degradation of Seryl-Aspartic Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for seryl-aspartic acid (Ser-Asp). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of seryl-aspartic acid in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for seryl-aspartic acid in an aqueous solution?

A1: Seryl-aspartic acid primarily degrades through two main pathways, which are highly dependent on the pH of the solution.[1][2]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (typically pH 1-4), the peptide bond between serine and aspartic acid is susceptible to hydrolysis. This results in the cleavage of the dipeptide into its constituent amino acids, serine and aspartic acid.[1][2]

  • Aspartimide Formation (Isomerization): At neutral to alkaline pH (typically pH 6-9), the primary degradation route is through the formation of a five-membered succinimide ring, known as an aspartimide intermediate. This occurs when the backbone amide nitrogen attacks the side-chain carbonyl group of the aspartic acid residue. This intermediate is unstable and can subsequently be hydrolyzed to form not only the original seryl-aspartic acid but also a significant amount of seryl-isoaspartic acid, an isomer that can alter the biological activity of the molecule.[1] Racemization at the alpha-carbon of the aspartic acid can also occur during this process.

Q2: What factors have the most significant impact on the stability of seryl-aspartic acid solutions?

A2: The key factors influencing the stability of seryl-aspartic acid in solution are:

  • pH: As detailed above, the pH of the solution is a critical determinant of the degradation pathway and rate.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, including both hydrolysis and aspartimide formation. For long-term storage, it is recommended to keep solutions at low temperatures, such as 2-8°C or frozen.

  • Buffer Composition: While the effect of buffer catalysis on seryl-aspartic acid specifically is not extensively documented, studies on similar peptides show that buffer species can influence the rate of degradation. For instance, phosphate buffers have been observed to affect the aggregation kinetics of nanoparticles stabilized with citrate, a molecule with carboxyl groups similar to aspartic acid. It is therefore advisable to evaluate the impact of the chosen buffer system on stability.

  • Presence of Enzymes: If the solution is used in a biological context, such as cell culture media, the presence of proteases can lead to enzymatic degradation of the dipeptide.

Q3: How can I minimize the degradation of seryl-aspartic acid in my experiments?

A3: To minimize degradation, consider the following strategies:

  • pH Control: Maintain the pH of the solution in a range that minimizes the predominant degradation pathways. Based on studies of aspartyl-containing peptides, a slightly acidic pH (around 4-5) may be a reasonable starting point to balance hydrolysis and isomerization, though the optimal pH should be empirically determined for your specific application.

  • Temperature Control: Prepare solutions fresh and keep them cold (2-8°C) whenever possible. For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C to prevent repeated freeze-thaw cycles.

  • Lyophilization: For long-term storage, lyophilizing the seryl-aspartic acid, preferably with a cryoprotectant like sucrose, can significantly enhance its stability by removing water, which is essential for the degradation reactions.

  • Appropriate Solvent: While aqueous buffers are common, in some applications, the use of co-solvents that lower the dielectric constant might reduce the rate of succinimide formation.

Q4: What are the best analytical methods to monitor the degradation of seryl-aspartic acid?

A4: The most common and effective technique for monitoring the stability of seryl-aspartic acid and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a gradient elution of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA). Liquid chromatography-mass spectrometry (LC-MS) can be used for definitive identification of the degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of the main seryl-aspartic acid peak in HPLC analysis. Degradation of the dipeptide due to inappropriate storage or experimental conditions.- Verify the pH and temperature of your stock solutions and experimental buffers. - Prepare fresh solutions before each experiment. - Analyze for the appearance of new peaks corresponding to degradation products (serine, aspartic acid, seryl-isoaspartic acid).
Appearance of new, unexpected peaks in the chromatogram. Formation of degradation products such as seryl-isoaspartic acid or cleaved amino acids.- Identify the new peaks by comparing their retention times with analytical standards of potential degradation products. - Utilize LC-MS to confirm the mass of the unexpected peaks and aid in their identification.
Variability in experimental results or loss of biological activity. Inconsistent stability and purity of the seryl-aspartic acid solution.- Implement strict pH and temperature controls throughout your experiments. - Prepare and use fresh stock solutions regularly. - Use a validated, stability-indicating HPLC method to confirm the integrity of your seryl-aspartic acid solution before use.
Precipitation or cloudiness in the solution. Poor solubility, aggregation, or interaction with buffer components.- Ensure the pH of the solution is not at the isoelectric point of the dipeptide. - Consider using a different buffer system. - Evaluate the solubility of seryl-aspartic acid in your specific buffer and concentration.

Quantitative Data on Seryl-Aspartic Acid Degradation

Condition Primary Degradation Pathway Expected Rate of Degradation Key Influencing Factors
Acidic (pH 1-4) Peptide Bond HydrolysisIncreases with decreasing pH and increasing temperature.pH, Temperature
Neutral (pH 6-8) Aspartimide Formation -> IsomerizationIncreases with pH and temperature.pH, Temperature, Buffer Species
Alkaline (pH > 8) Aspartimide Formation -> Isomerization & RacemizationSignificantly increases with pH and temperature.pH, Temperature
Frozen (-20°C to -80°C) MinimalVery slow, but not completely halted at -20°C.Storage Temperature
Lyophilized MinimalVery slow, dependent on residual moisture.Residual Moisture, Storage Temperature

Experimental Protocols

Protocol 1: Stability Testing of Seryl-Aspartic Acid in Solution

Objective: To determine the stability of seryl-aspartic acid under different pH and temperature conditions.

Materials:

  • Seryl-aspartic acid

  • Buffers of desired pH (e.g., 0.1 M citrate buffer for pH 4, 0.1 M phosphate buffer for pH 7, 0.1 M borate buffer for pH 9)

  • High-purity water

  • HPLC system with a C18 column

  • Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)

Methodology:

  • Solution Preparation: Prepare a stock solution of seryl-aspartic acid in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into separate vials and dilute with the different buffers to the final desired concentration.

  • Incubation: Place the vials in the respective temperature-controlled environments.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

  • Quenching (Optional): If necessary, quench the degradation reaction by adding a strong acid (e.g., trifluoroacetic acid) to lower the pH significantly, then freeze the sample until analysis.

  • HPLC Analysis: Analyze the samples by a validated reversed-phase HPLC method to quantify the remaining seryl-aspartic acid and the formation of any degradation products.

  • Data Analysis: Plot the concentration of seryl-aspartic acid versus time for each condition to determine the degradation kinetics.

Protocol 2: Analytical HPLC Method for Seryl-Aspartic Acid and its Degradation Products

Objective: To separate and quantify seryl-aspartic acid, seryl-isoaspartic acid, serine, and aspartic acid.

Instrumentation and Columns:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Elution:

Time (min)% Mobile Phase B
05
2050
2595
305

Flow Rate: 1.0 mL/min Detection Wavelength: 214 nm Injection Volume: 20 µL

Note: This is a general method and may require optimization for your specific application and HPLC system. The separation of the isomeric pair, seryl-aspartic acid and seryl-isoaspartic acid, can be particularly challenging and may require adjustments to the gradient, mobile phase composition, or the use of a different column.

Visualizations

DegradationPathways SA Seryl-Aspartic Acid Succinimide Succinimide Intermediate SA->Succinimide Neutral to Alkaline pH (pH 6-9) Hydrolysis Serine + Aspartic Acid SA->Hydrolysis Acidic pH (pH 1-4) Succinimide->SA Hydrolysis IsoAsp Seryl-isoaspartic Acid Succinimide->IsoAsp Hydrolysis (Major Product)

Caption: Degradation pathways of seryl-aspartic acid in aqueous solution.

ExperimentalWorkflow start Start: Seryl-Aspartic Acid Stability Study prep Prepare Seryl-Aspartic Acid Solutions in Buffers of Varying pH start->prep incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) prep->incubate sample Collect Aliquots at Defined Time Points incubate->sample analyze Analyze Samples by HPLC sample->analyze data Determine Degradation Kinetics analyze->data end End: Stability Profile Established data->end

Caption: Experimental workflow for assessing seryl-aspartic acid stability.

References

Technical Support Center: Optimizing H-SER-ASP-OH for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the use of the tripeptide H-SER-ASP-OH in cell-based assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential biological role?

This compound is a tripeptide consisting of the amino acids L-Serine and L-Aspartic Acid. While the specific functions of this tripeptide are not broadly documented, its constituent amino acids are fundamental to many biological processes. The Ser-Asp motif is significant in biochemistry; for instance, the Ser/His/Asp catalytic triad is crucial for the function of serine proteases[1]. Additionally, Histidine-to-Aspartate (His-Asp) phosphotransfer mechanisms are key components of signal transduction pathways in both prokaryotes and eukaryotes[2][3]. Given this context, this compound may act as a modulator or competitive inhibitor of enzymes that recognize Serine or Aspartic Acid residues, such as certain kinases or proteases.

Q2: What is the recommended starting concentration for this compound in a new cell-based assay?

For initial experiments, it is advisable to perform a broad-range dose-response curve to identify an effective and non-toxic concentration window. Subsequent experiments can then utilize a narrower range to determine precise values like the EC50 or IC50.

Concentration RangePurposeTypical ConcentrationsReference
Broad-Range Screening To identify the general range of biological activity and cytotoxicity.1 nM to 100 µM[4][5]
Focused Dose-Response To determine the precise EC50 or IC50 value.Narrowed range based on initial screening results.
High Concentration (Toxicity) To establish the upper limit and assess potential cytotoxic effects.Up to 100 µM or higher, depending on solubility.

Q3: How should I properly dissolve and store this compound?

Proper handling, dissolution, and storage are critical for experimental reproducibility and maintaining peptide integrity. This compound is an acidic peptide and should be soluble in aqueous solutions.

StepRecommendationDetailsReference
Initial Solubilization Start with sterile, distilled water or an aqueous buffer (e.g., PBS).If solubility is an issue, gentle warming (to 37°C) and sonication can be applied.
pH Adjustment If the peptide does not dissolve, adjust the pH.Given the acidic nature of Aspartic Acid, dissolving in a slightly basic buffer may improve solubility.
Organic Solvents Use as a last resort.If necessary, dissolve in a minimal amount of DMSO and then slowly dilute with the aqueous assay buffer. Keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.
Storage (Lyophilized) Store at -20°C or below in a desiccated environment.Aliquot the peptide upon arrival to avoid repeated freeze-thaw cycles and moisture absorption.
Storage (Stock Solution) Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).Avoid storing peptides in solution for extended periods.

Q4: How can I determine the optimal concentration for my experiments?

A systematic approach is required to find the concentration that yields the desired biological effect without causing significant cell death. The workflow below outlines the key steps for this optimization process.

G cluster_prep Peptide Preparation cluster_screen Cytotoxicity Screening cluster_functional Functional Assay prep_start Receive Lyophilized This compound reconstitute Reconstitute Peptide (see Protocol 1) prep_start->reconstitute check_sol Confirm Solubility in Assay Buffer reconstitute->check_sol dose_response Perform Broad Dose-Response (e.g., 1 nM to 100 µM) (see MTT Assay Protocol 2) check_sol->dose_response analyze_via Analyze Cell Viability (e.g., >90% viability) dose_response->analyze_via select_range Select Non-Toxic Concentration Range analyze_via->select_range func_assay Perform Functional Assay within Selected Range select_range->func_assay det_ec50 Determine EC50 / IC50 func_assay->det_ec50 end_node end_node det_ec50->end_node Optimal Concentration Identified

Caption: Workflow for this compound concentration optimization.

Section 2: Troubleshooting Guide

This section addresses common issues encountered when working with this compound in cell-based assays.

Problem: The peptide will not dissolve or the solution is cloudy.

Potential CauseSuggested SolutionReference
Incorrect Solvent The peptide is acidic. Start with sterile water or a slightly basic buffer. Sonication or gentle warming can assist dissolution.
Peptide Aggregation Hydrophobic interactions or high localized concentration can cause aggregation. Try adding the concentrated peptide solution dropwise to a vigorously stirred aqueous buffer.
Low Purity Impurities from synthesis can affect solubility. Ensure you are using a high-purity (>95%) peptide.

Problem: Precipitate forms after adding the peptide to cell culture media.

Potential CauseSuggested SolutionReference
Interaction with Media Components Serum proteins or other components in the media can interact with the peptide, causing it to precipitate.
Solution: Perform the assay in serum-free or low-serum media to test for interference. Visually inspect wells for precipitate after adding the peptide.
Buffer Incompatibility The pH or ionic strength of the culture medium may be incompatible with the peptide stock solution.
Solution: Prepare the final peptide dilutions directly in the assay medium to ensure compatibility.

Problem: High cytotoxicity is observed, even at low concentrations.

Potential CauseSuggested SolutionReference
Solvent Toxicity If an organic solvent like DMSO was used for dissolution, its final concentration may be too high.
Solution: Conduct a vehicle control experiment (solvent only) to assess its toxicity. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
Peptide-Induced Cytotoxicity The peptide itself may be inherently cytotoxic to the specific cell line being used.
Solution: Perform a careful dose-response cytotoxicity assay (see Protocol 2) to identify a sub-toxic concentration range for use in functional assays.
Contaminants Residual contaminants from peptide synthesis, such as trifluoroacetic acid (TFA), can be cytotoxic.
Solution: Use high-purity, TFA-free peptides if high sensitivity is required. Be aware that TFA salts can affect the net weight of the peptide.

Problem: No biological effect or inconsistent, non-reproducible results are observed.

G cluster_peptide Peptide Integrity Issues cluster_assay Assay Condition Issues start Inconsistent or No Biological Effect c1 Degradation? (Improper Storage, Freeze-Thaw) start->c1 c2 Aggregation? (Poor Solubility) start->c2 c3 Aspartimide Formation? (Sequence-dependent side reaction) start->c3 c4 Incorrect Concentration? (Too low or cytotoxic) start->c4 c5 Media Interference? (e.g., Serum binding) start->c5 c6 Unresponsive System? (Cell line or assay) start->c6 s1 Solution: Aliquot peptide. Store at -80°C. Use fresh aliquots. c1->s1 s2 Solution: Re-evaluate solubilization protocol. Use DLS or ThT assay to check. c2->s2 s3 Solution: Use high-purity peptide synthesized with methods to prevent this side reaction. c3->s3 s4 Solution: Re-run broad dose-response curve. c4->s4 s5 Solution: Test in serum-free media. Check for precipitation. c5->s5 s6 Solution: Test in a different, validated cell line or assay system. c6->s6

Caption: Troubleshooting logic for inconsistent or absent results.

Section 3: Key Experimental Protocols

Protocol 1: Peptide Solubilization and Stock Solution Preparation

This protocol provides a systematic approach to solubilizing this compound.

  • Calculate Required Mass: Determine the mass of the lyophilized peptide needed to achieve the desired stock concentration (e.g., 10 mM). Account for peptide purity if specified by the manufacturer.

  • Initial Attempt (Water): Add the calculated volume of sterile, nuclease-free water to the vial containing the lyophilized peptide. Vortex gently.

  • Aid Dissolution: If the peptide does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes or warm it to 37°C.

  • pH Adjustment (If Needed): If solubility is still poor, a slightly basic buffer (pH 7.5-8.5) can be used instead of water.

  • Organic Solvent (Last Resort): If the peptide remains insoluble, dissolve it in a minimal volume of sterile DMSO (e.g., 10-20% of the final volume). Once dissolved, slowly add the aqueous buffer dropwise to the DMSO solution while vortexing to reach the final desired volume and concentration.

  • Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm filter. Aliquot the solution into sterile, low-protein-binding tubes and store at -80°C.

Protocol 2: Determining Optimal Concentration using a Cell Viability (MTT) Assay

This protocol determines the concentration range of this compound that is not toxic to the cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Peptide Dilution Series: Prepare a 2X concentrated serial dilution of the this compound stock solution in the appropriate cell culture medium. A typical broad-range series might be 200 µM, 20 µM, 2 µM, 200 nM, 20 nM, and 2 nM.

  • Cell Treatment: Remove the existing medium from the cells. Add 100 µL of the 2X peptide dilutions to the respective wells (resulting in a 1X final concentration). Include untreated cells as a negative control (100% viability) and a vehicle control if a solvent was used. Incubate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells) and normalize the results to the untreated control cells to calculate the percentage of cell viability for each concentration. Select the concentration range that maintains high cell viability (e.g., >90%) for subsequent functional assays.

Section 4: Signaling Pathway Considerations

The this compound peptide may interfere with signaling pathways that rely on protein phosphorylation or proteolytic cleavage, particularly those involving Ser/Asp recognition sites. A common mechanism involves kinases that phosphorylate serine residues, often within a specific consensus sequence that may include acidic residues like aspartate.

This compound could potentially act as a competitive inhibitor, binding to the active site of a kinase and preventing it from phosphorylating its native substrate.

G ligand Ligand receptor Receptor ligand->receptor kinase Ser/Asp-Kinase receptor->kinase Activates substrate_inactive Substrate Protein (Inactive) kinase->substrate_inactive Binds substrate_active Phosphorylated Substrate (Active) substrate_inactive->substrate_active Phosphorylates (at Ser residue) response Cellular Response substrate_active->response peptide This compound peptide->kinase inhibition Inhibition

Caption: Hypothetical inhibition of a Ser/Asp kinase by this compound.

References

Technical Support Center: Troubleshooting H-SER-ASP-OH Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with background noise in H-SER-ASP-OH based fluorescence assays. The following information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in fluorescence assays?

This compound is a dipeptide composed of Serine and Aspartic Acid. In the context of fluorescence assays, it likely serves as a substrate for specific enzymes, particularly proteases. Peptides containing an Aspartic Acid (Asp) residue are classic substrates for caspases, a family of proteases central to the process of apoptosis (programmed cell death).[1][2]

In a typical assay, this peptide would be conjugated to a fluorophore. When the peptide is cleaved by the target enzyme (e.g., caspase-3), the fluorophore is released, resulting in a measurable increase in fluorescence. The core peptide sequence itself is not fluorescent.

Q2: What are the primary sources of high background noise in my this compound assay?

High background fluorescence can originate from several sources, broadly categorized as either sample-related or instrument-related.[2][3]

Sample-Related Sources:

  • Autofluorescence: Intrinsic fluorescence from cellular components (e.g., NADH, riboflavin), culture media (especially those containing phenol red), or serum.[4]

  • Substrate Instability: Spontaneous hydrolysis or degradation of the fluorescently-labeled substrate, leading to fluorophore release independent of enzyme activity.

  • Non-specific Binding: The fluorescent probe may bind non-specifically to cellular components or the microplate itself.

  • Reagent Contamination: Buffers, water, or other reagents may be contaminated with fluorescent substances.

  • Test Compound Autofluorescence: If screening for inhibitors, the test compounds themselves may be fluorescent at the assay's excitation and emission wavelengths.

Instrument-Related Sources:

  • Improper Instrument Settings: Incorrect gain/PMT voltage settings can amplify baseline noise.

  • Filter Crosstalk: Suboptimal or mismatched excitation and emission filters can lead to bleed-through of the excitation light.

  • Dirty Optics: Residue or dust on instrument optics can scatter light and increase background readings.

Troubleshooting Guides

Below are specific troubleshooting guides for common issues encountered during this compound fluorescence assays.

Issue 1: High Background Fluorescence in "No Enzyme" or "Blank" Wells

This indicates a problem with the assay components or setup, independent of enzymatic activity.

Potential Cause Recommended Solution
Substrate Degradation Prepare the fluorescent substrate solution fresh for each experiment and protect it from light. Optimize the assay pH, as extreme pH can increase substrate auto-hydrolysis.
Media/Buffer Autofluorescence Switch to a phenol red-free cell culture medium for the duration of the assay. If possible, replace serum-containing media with a serum-free formulation or a specialized fluorescence assay buffer.
Contaminated Reagents Use fresh, high-purity reagents (e.g., molecular biology grade water, freshly prepared buffers). Filter-sterilize buffers if microbial contamination is suspected.
Microplate Issues Use black, opaque-walled microplates designed for fluorescence assays to minimize well-to-well crosstalk and background from reflected light.
Issue 2: High Background Signal in All Wells (Including "Positive Control")

This suggests a widespread issue affecting both specific and non-specific signal generation.

Potential Cause Recommended Solution
Sub-optimal Substrate Concentration Titrate the fluorescent substrate to find the optimal concentration that provides a good signal-to-noise ratio without elevating the background. High substrate concentrations can lead to increased non-specific signal.
Incorrect Instrument Settings Optimize the gain or PMT voltage on your fluorescence reader. While higher gain increases the signal, it also amplifies the background noise. Aim for a setting that provides a robust signal from your positive control without saturating the detector, while keeping the blank reading low.
Cell Autofluorescence Include an "unstained" or "no probe" control to quantify the level of intrinsic cell fluorescence. If cell autofluorescence is high, consider using a fluorophore with excitation and emission wavelengths in the red or far-red spectrum, where cellular autofluorescence is typically lower.
Issue 3: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to discern true positive signals from the background. An acceptable signal-to-noise ratio (S/N) is generally considered to be at least 10, with an S/N > 100 being necessary for optimal precision in many applications.

Potential Cause Recommended Solution
Insufficient Enzyme Activity Ensure that the enzyme (e.g., caspase) has been properly activated in your experimental model. Confirm enzyme expression and activity using an orthogonal method if possible.
Suboptimal Assay Buffer Optimize the buffer composition, including pH and ionic strength, for maximal enzyme activity.
Photobleaching Minimize the exposure of the fluorescent probe to excitation light before reading the plate. Take measurements immediately after adding the final reagents.
Incompatible Fluorophore Ensure the chosen fluorophore is suitable for the assay conditions (e.g., pH, reducing agents). The type of fluorophore can influence substrate specificity.

Experimental Protocols

Protocol 1: Determining the Optimal Substrate Concentration

Objective: To find the concentration of the fluorescently labeled this compound substrate that yields the best signal-to-noise ratio.

Methodology:

  • Prepare a series of dilutions of your fluorescent substrate in the assay buffer. A typical starting point would be the manufacturer's recommended concentration, followed by two-fold serial dilutions above and below this concentration.

  • Set up your assay plate with "blank" (buffer only), "no enzyme" (cells/lysate without activator), and "positive control" (fully activated enzyme/lysate) wells.

  • Add the different substrate concentrations to replicate wells for each condition.

  • Incubate the plate according to your standard protocol.

  • Measure the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for your fluorophore.

  • Calculate the signal-to-noise ratio for each concentration: S/N = (Fluorescence of Positive Control) / (Fluorescence of No Enzyme Control).

  • Select the concentration that provides the highest S/N ratio for future experiments.

Protocol 2: Assessing Test Compound Autofluorescence

Objective: To determine if a test compound is intrinsically fluorescent, which could interfere with the assay results.

Methodology:

  • Prepare a dilution series of the test compound in the assay buffer.

  • Dispense the compound dilutions into the wells of a microplate.

  • Include wells with assay buffer only as a negative control.

  • Read the fluorescence of the plate at the same excitation and emission wavelengths used for your primary assay.

  • If a significant signal is detected from the compound-only wells, it indicates autofluorescence. A pre-read of the plate after compound addition but before substrate addition can also identify fluorescent compounds.

Data Presentation

Table 1: Common Fluorophores for Caspase Assays and their Spectral Properties

Since this compound is the peptide component, the fluorescence properties are determined by the attached fluorophore. Below are examples of common fluorophores used in similar assays.

FluorophoreTypical Excitation Max (nm)Typical Emission Max (nm)Key Characteristics
AFC (7-Amino-4-trifluoromethylcoumarin) ~400~505Bright blue fluorescence; good for cell-based assays.
pNA (p-nitroanilide) N/A (Colorimetric)405 (Absorbance)Produces a yellow color upon cleavage; read on an absorbance plate reader.
Rhodamine 110 (Rh110) ~496~520Very bright green fluorescence; often used in a bis-substituted, self-quenching format.
AMC (7-amino-4-methylcoumarin) ~340-360~440-460Blue fluorescence; can be susceptible to photobleaching.

Note: Optimal excitation and emission wavelengths can vary slightly depending on the instrument and buffer conditions. Always consult the manufacturer's data sheet for your specific reagent.

Visualizations

Signaling Pathway

Caspase_Activation_Pathway Simplified Caspase Activation Pathway Pro_Caspase3 Pro-Caspase-3 (Inactive) Active_Caspase3 Active Caspase-3 (Executioner) Pro_Caspase3->Active_Caspase3 activates Substrate Fluorescent Substrate ([Fluorophore]-Ser-Asp) Active_Caspase3->Substrate cleaves Cleaved_Substrate Cleaved Peptide (Ser-Asp) Substrate->Cleaved_Substrate Fluorescence Fluorescence Signal Substrate->Fluorescence releases Apoptotic_Stimuli Apoptotic Stimuli (e.g., Drug Treatment) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimuli->Initiator_Caspases activate Initiator_Caspases->Pro_Caspase3 cleave

Caption: Caspase-3 activation and substrate cleavage workflow.

Experimental Workflow

Troubleshooting_Workflow Troubleshooting Workflow for High Background Noise Start High Background Noise Detected Check_Blanks Analyze 'No Enzyme'/ 'Blank' Controls Start->Check_Blanks High_Blanks Are Blanks High? Check_Blanks->High_Blanks Troubleshoot_Components Troubleshoot Assay Components: - Substrate Stability - Media/Buffer Autofluorescence - Reagent Contamination High_Blanks->Troubleshoot_Components Yes Check_Signal Analyze Signal-to-Noise Ratio High_Blanks->Check_Signal No Troubleshoot_Components->Check_Blanks Re-evaluate Low_SN Is S/N Ratio Low? Check_Signal->Low_SN Optimize_Assay Optimize Assay Conditions: - Substrate Concentration - Instrument Settings - Cell Health/Density Low_SN->Optimize_Assay Yes Resolved Issue Resolved Low_SN->Resolved No Optimize_Assay->Check_Signal Re-evaluate

Caption: Logical steps for diagnosing background noise issues.

References

Technical Support Center: Minimizing Non-specific Binding of H-SER-ASP-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the dipeptide H-SER-ASP-OH. Our goal is to help you minimize non-specific binding (NSB) and obtain reliable, high-quality data.

Understanding Non-specific Binding of this compound

The dipeptide this compound is composed of a polar, neutral amino acid (Serine) and an acidic amino acid (Aspartic Acid). The presence of Aspartic Acid, with its carboxyl side chain, imparts an overall acidic nature to the peptide. At a physiological pH of 7.4, the carboxyl groups are deprotonated, giving the peptide a net negative charge. This net negative charge is a primary driver of non-specific binding, which can occur through electrostatic interactions with positively charged surfaces or molecules. Additionally, like all biomolecules, this compound can engage in hydrophobic and other non-covalent interactions that contribute to NSB.[1]

Non-specific binding can lead to high background signals, reduced assay sensitivity, and inaccurate quantification.[2] The following resources are designed to help you troubleshoot and mitigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of non-specific binding for the acidic dipeptide this compound?

A1: The primary drivers of non-specific binding for this compound are:

  • Electrostatic Interactions: Due to its net negative charge at neutral pH, the dipeptide can bind to positively charged surfaces on microplates, membranes, or other proteins.

  • Hydrophobic Interactions: Although it is a small and relatively polar peptide, hydrophobic interactions can still occur, particularly with plastic surfaces commonly used in assays.

  • Interactions with Blocking Agents: In some cases, the peptide may interact with the blocking agent itself, leading to inconsistent results.

Q2: How does pH influence the non-specific binding of this compound?

A2: The pH of your experimental buffer is critical as it determines the net charge of the this compound dipeptide.[3][4]

  • At a pH below its isoelectric point (pI) , which is estimated to be in the acidic range, the peptide will have a net positive or neutral charge, potentially reducing electrostatic repulsion from negatively charged surfaces but increasing attraction to them.

  • At a pH above its pI , the peptide will have a net negative charge. Increasing the pH further can increase the negative charge, which may enhance repulsion from negatively charged surfaces but increase binding to positively charged ones.

Q3: What is the estimated isoelectric point (pI) of this compound?

Q4: Can increasing the salt concentration in my buffer reduce non-specific binding?

A4: Yes, increasing the ionic strength of your buffer by adding salts like NaCl can be an effective strategy. The salt ions can shield electrostatic interactions between the charged peptide and charged surfaces, thereby reducing non-specific binding. It is advisable to test a range of salt concentrations (e.g., 150 mM to 500 mM) to find the optimal concentration for your assay.

Troubleshooting Guides

Issue: High Background Signal in an ELISA Assay

High background is a common indicator of significant non-specific binding. Follow these steps to troubleshoot the issue:

Troubleshooting Workflow for High Background in Peptide ELISA

high_background_troubleshooting start High Background Signal check_blocking Step 1: Evaluate Blocking Step start->check_blocking sub_blocking1 Increase blocking agent concentration (e.g., 1-5% BSA or Casein) check_blocking->sub_blocking1 Is concentration optimal? sub_blocking2 Switch blocking agent (e.g., from BSA to Casein or a non-protein blocker) check_blocking->sub_blocking2 Is the agent effective? sub_blocking3 Increase blocking time (e.g., 2h at RT or overnight at 4°C) check_blocking->sub_blocking3 Is duration sufficient? check_washing Step 2: Optimize Washing Protocol sub_washing1 Increase number of wash cycles (e.g., 3 to 5) check_washing->sub_washing1 Are washes sufficient? sub_washing2 Increase wash buffer volume and soak time check_washing->sub_washing2 Is washing vigorous enough? sub_washing3 Add surfactant to wash buffer (e.g., 0.05% Tween-20) check_washing->sub_washing3 Is a surfactant needed? check_buffer Step 3: Adjust Buffer Composition sub_buffer1 Adjust pH away from peptide's pI (e.g., pH 7.5-8.5) check_buffer->sub_buffer1 Is pH optimal? sub_buffer2 Increase salt concentration (e.g., 150-500 mM NaCl) check_buffer->sub_buffer2 Is ionic strength appropriate? sub_buffer3 Add a non-ionic surfactant (e.g., 0.05% Tween-20) check_buffer->sub_buffer3 Is a surfactant needed? check_plate Step 4: Consider a Different Plate Type sub_plate1 Use low-binding plates check_plate->sub_plate1 solution Reduced Background Signal sub_blocking1->check_washing sub_blocking2->check_washing sub_blocking3->check_washing sub_washing1->check_buffer sub_washing2->check_buffer sub_washing3->check_buffer sub_buffer1->check_plate sub_buffer2->check_plate sub_buffer3->check_plate sub_plate1->solution

Caption: Troubleshooting workflow for high background in peptide assays.

Data Presentation: Comparison of Blocking Agents

The choice of blocking agent can significantly impact the reduction of non-specific binding. While the optimal blocker is system-dependent, the following table summarizes commonly used blocking agents and their general effectiveness.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, generally effective.Can be a source of cross-reactivity; some preparations may contain impurities.
Casein/Non-fat Dry Milk 1-5% (w/v)Inexpensive and very effective for many applications. Casein's effectiveness is attributed to its content of small molecular weight proteins.Contains phosphoproteins that can interfere with phospho-specific antibody detection; may mask some epitopes.
Fish Gelatin 0.1-1% (w/v)Less cross-reactivity with mammalian antibodies compared to BSA or casein.May be less effective than BSA or casein in some systems.
Synthetic/Non-Protein Blockers Varies by productChemically defined, protein-free, reducing the risk of cross-reactivity.Can be more expensive.
Normal Serum 5-10% (v/v)Can be highly effective, especially when from the same species as the secondary antibody.Expensive; may contain endogenous factors that interfere with the assay.

Experimental Protocols

Protocol 1: General ELISA Protocol for this compound with Minimized Non-specific Binding

This protocol provides a starting point for developing an ELISA for this compound, with specific steps to minimize NSB.

  • Coating:

    • Dilute the capture antibody or antigen in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL per well to a high-binding ELISA plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL per well of a blocking buffer. For the acidic this compound, consider starting with 1% Casein in PBS.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Sample/Standard Incubation:

    • Prepare dilutions of this compound standards and samples in an assay diluent that includes a blocking agent (e.g., PBS with 0.1% Casein and 0.05% Tween-20).

    • Add 100 µL per well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer, including a 30-second soak time for each wash.

  • Detection Antibody Incubation:

    • Dilute the detection antibody in the same assay diluent used for the samples.

    • Add 100 µL per well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Enzyme-Conjugate Incubation:

    • Dilute the enzyme-conjugated secondary antibody or streptavidin in the assay diluent.

    • Add 100 µL per well.

    • Incubate for 30-60 minutes at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Development and Measurement:

    • Add the appropriate substrate and measure the signal according to the manufacturer's instructions.

Protocol 2: Optimizing Buffer Conditions to Reduce Non-specific Binding

This protocol outlines a method to systematically test different buffer conditions.

  • Prepare a Matrix of Buffer Conditions:

    • pH: Prepare a series of buffers with varying pH values (e.g., PBS at pH 6.5, 7.0, 7.5, and 8.0).

    • Salt Concentration: For each pH, prepare solutions with different NaCl concentrations (e.g., 150 mM, 300 mM, and 500 mM).

    • Surfactant: For a subset of the most promising pH and salt conditions, test the addition of a non-ionic surfactant (e.g., 0.05% Tween-20).

  • Perform a Checkerboard Titration:

    • Use a 96-well plate to test each buffer condition.

    • In separate wells, add your this compound sample (at a concentration known to give a signal) and a negative control (no peptide).

    • Follow your standard assay protocol, using the different buffer conditions for the sample/standard dilution and incubation steps.

  • Analyze the Results:

    • Calculate the signal-to-noise ratio (Signal of this compound / Signal of negative control) for each condition.

    • The optimal buffer condition will be the one that provides the highest signal-to-noise ratio.

Visualizing Key Concepts

Mechanism of Non-specific Binding and the Role of Blocking Agents

nsb_mechanism cluster_0 Unblocked Surface cluster_1 Blocked Surface surface1 Assay Surface (e.g., Polystyrene Plate) nsb_site1 peptide1 This compound (- charge) peptide1->nsb_site1 Electrostatic Attraction surface2 Assay Surface nsb_site2 peptide2 This compound (- charge) peptide2->surface2 Reduced NSB blocker Blocking Agent (e.g., Casein) blocker->nsb_site2 Blocks non-specific sites nsb_factors nsb Non-specific Binding peptide_props Peptide Properties charge Net Charge (Acidic) peptide_props->charge hydrophobicity Hydrophobicity peptide_props->hydrophobicity charge->nsb Electrostatic Interactions hydrophobicity->nsb Hydrophobic Interactions assay_conditions Assay Conditions buffer_ph Buffer pH assay_conditions->buffer_ph ionic_strength Ionic Strength assay_conditions->ionic_strength blocking Blocking Agent assay_conditions->blocking plate_type Plate Surface assay_conditions->plate_type buffer_ph->charge Influences ionic_strength->charge Shields blocking->nsb Reduces plate_type->nsb Influences

References

Technical Support Center: Purification of Crude H-SER-ASP-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying the hydrophilic dipeptide H-SER-ASP-OH. The resources below include a detailed experimental protocol, troubleshooting guides in a frequently asked questions (FAQ) format, and a summary of key purification parameters.

Experimental Protocol: Purification of this compound by Preparative RP-HPLC

This protocol outlines a standard procedure for the purification of crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). Given the polar nature of this dipeptide, special consideration is given to achieving adequate retention on the stationary phase.

1. Materials and Reagents:

  • Crude this compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.2 µm syringe filters

2. HPLC System Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Thoroughly degas both mobile phases before use.[1]

  • Column: A C18 column with polar-embedded or polar-endcapped chemistry is recommended to improve the retention of the hydrophilic this compound peptide.[2] Standard C18 columns may lead to poor retention.[2][3]

3. Sample Preparation:

  • Dissolve the crude lyophilized this compound powder in a minimal volume of Mobile Phase A.[4]

  • Ensure the peptide is fully dissolved. Sonication can be used to aid dissolution.

  • Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter before injection.

4. Method Development (Analytical Scale):

  • Before proceeding to preparative scale, optimize the separation on an analytical C18 column.

  • Inject a small amount of the crude peptide solution.

  • Start with a shallow gradient to determine the elution profile. For example, a linear gradient of 0-20% Mobile Phase B over 30-60 minutes.

  • Monitor the elution at a wavelength of 214-220 nm, where the peptide bond absorbs.

5. Preparative Purification:

  • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B) for at least 5-10 column volumes.

  • Inject the filtered crude peptide solution onto the column.

  • Apply the optimized gradient from the analytical scale run.

  • Collect fractions corresponding to the main peak representing the this compound dipeptide.

6. Post-Purification Analysis and Processing:

  • Analyze the collected fractions for purity using analytical RP-HPLC.

  • Confirm the identity and mass of the purified peptide using mass spectrometry (e.g., ESI-MS).

  • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Freeze the pooled fractions and lyophilize to obtain the final purified this compound as a white, fluffy powder. The final product will likely be a TFA salt.

Key Purification Parameters

The following table summarizes typical quantitative data and parameters for the purification of a hydrophilic dipeptide like this compound.

ParameterRecommended Value/RangeNotes
Column Chemistry C18 (polar-embedded or polar-endcapped)Enhances retention of polar analytes.
Pore Size 100-120 ÅSuitable for small peptides.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape and retention.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier.
Initial Gradient 0-5% Mobile Phase BA shallow starting gradient is crucial for retaining highly polar peptides.
Flow Rate (Analytical) 0.8 - 1.2 mL/minFor a standard 4.6 mm ID analytical column.
Flow Rate (Preparative) 15 - 20 mL/minDependent on the preparative column diameter.
Detection Wavelength 214 - 220 nmFor monitoring the peptide backbone.
Crude Peptide Purity 50 - 70%Typical purity after solid-phase peptide synthesis.
Final Peptide Purity >98%Achievable with optimized RP-HPLC purification.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound and other hydrophilic peptides.

Q1: Why is my this compound peptide not retained on the C18 column and eluting in the void volume?

A1: This is a common problem for small, highly polar peptides. The primary reason is insufficient hydrophobic interaction with the stationary phase.

  • Potential Cause 1: Inappropriate Column Chemistry. Standard C18 columns are often too hydrophobic and may not retain very polar peptides, a phenomenon known as "phase collapse" can occur in highly aqueous mobile phases.

    • Solution: Use a C18 column specifically designed for use in highly aqueous conditions, such as those with polar-embedded or polar-endcapped functionalities. Alternatively, a C4 column could offer different selectivity.

  • Potential Cause 2: Improper Sample Solvent. Dissolving the peptide in a solvent stronger than the initial mobile phase (e.g., DMSO, pure ACN) can cause it to pass through the column without being retained.

    • Solution: Always dissolve the crude peptide in the initial mobile phase (e.g., 98% Water/0.1% TFA, 2% ACN/0.1% TFA) or in 100% water with 0.1% TFA.

  • Potential Cause 3: Lack of Ion-Pairing Agent. The free carboxyl and amino groups on the peptide can lead to poor peak shape and retention.

    • Solution: Ensure that an ion-pairing agent like TFA (typically 0.1%) is present in both mobile phases. This neutralizes charges and increases hydrophobicity.

Q2: My peptide peak is broad or tailing. How can I improve the peak shape?

A2: Poor peak shape can be caused by several factors, from secondary interactions with the column to issues with the mobile phase.

  • Potential Cause 1: Secondary Interactions. Residual silanol groups on the silica backbone of the column can interact with the peptide, causing peak tailing.

    • Solution: Use a high-purity, well-endcapped column. The use of TFA as an ion-pairing agent also helps to mask these silanol groups.

  • Potential Cause 2: Low TFA Concentration. Insufficient ion-pairing can lead to peak tailing.

    • Solution: Ensure the TFA concentration is optimal, typically around 0.1%.

  • Potential Cause 3: Column Overload. Injecting too much crude peptide can lead to broad and distorted peaks.

    • Solution: Reduce the amount of sample injected onto the column. Perform a loading study to determine the column's capacity for your peptide.

Q3: I am seeing irreproducible retention times between runs. What is the cause?

A3: Fluctuating retention times are often due to an unequilibrated column or changes in the mobile phase.

  • Potential Cause 1: Insufficient Column Equilibration. If the column is not fully equilibrated to the initial conditions before each injection, retention times will vary.

    • Solution: Ensure the column is equilibrated with at least 5-10 column volumes of the starting mobile phase composition before each injection.

  • Potential Cause 2: Mobile Phase Preparation. Inconsistent preparation of mobile phases or degradation of additives can affect retention.

    • Solution: Prepare fresh mobile phases daily. Ensure accurate measurement of TFA.

  • Potential Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect solvent viscosity and retention times.

    • Solution: Use a column thermostat to maintain a constant temperature during the analysis.

Q4: Can I use formic acid (FA) instead of trifluoroacetic acid (TFA)?

A4: Yes, formic acid (typically at 0.1%) can be used as an alternative to TFA. It is a weaker ion-pairing agent, which may result in less retention but is more compatible with mass spectrometry as it causes less ion suppression. If MS analysis of the fractions is critical, FA is often preferred. However, TFA generally provides sharper peaks and better resolution for peptide purifications.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude this compound (Lyophilized Powder) Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter Sample (0.2 µm) Dissolve->Filter Analytical Analytical HPLC (Method Development) Filter->Analytical Small Aliquot Preparative Preparative HPLC (Purification) Filter->Preparative Bulk Sample Analytical->Preparative Optimized Gradient Collect Collect Fractions Preparative->Collect Analyze Analyze Fractions (Analytical HPLC & MS) Collect->Analyze Analyze->Preparative Re-inject if impure Pool Pool Pure Fractions (>98% Purity) Analyze->Pool If Pure Lyophilize Lyophilize Pool->Lyophilize Final Purified this compound (TFA Salt) Lyophilize->Final

References

Technical Support Center: Solid-Phase Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the solid-phase synthesis of dipeptides.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in solid-phase dipeptide synthesis, and how can I prevent it?

A1: The most prevalent side reaction is the formation of diketopiperazine (DKP).[1] This occurs when the N-terminal amino group of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic impurity.[2] This intramolecular cyclization is particularly favorable for the six-membered ring of a diketopiperazine.[3]

Prevention Strategies:

  • Choice of Resin: Utilizing a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can suppress DKP formation.[4]

  • Dipeptide Coupling: Coupling a pre-formed dipeptide can bypass the susceptible stage for DKP formation. However, this approach carries a risk of racemization if the C-terminal amino acid of the dipeptide is not glycine or proline.[2]

  • Optimized Deprotection: An optimized Fmoc-removal strategy using 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the conventional 20% piperidine in DMF.

Q2: My coupling reaction appears to be incomplete. How can I troubleshoot this?

A2: Incomplete coupling leads to deletion sequences and a lower yield of the desired dipeptide. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Monitor the Reaction: Use a colorimetric test, such as the Kaiser test, to check for the presence of free primary amines on a small sample of resin beads. A positive result (blue color) indicates incomplete coupling.

  • Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.

  • Reagent Quality: Ensure that amino acids and coupling reagents are of high purity and not degraded.

  • Activation Protocol: For challenging couplings, consider using a more robust activation method, such as HBTU/DIEA, and allow for a pre-activation period before adding the mixture to the resin.

Q3: How can I detect and minimize racemization during dipeptide synthesis?

A3: Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acids, is a critical issue, especially for sensitive residues like histidine and cysteine.

Detection and Minimization:

  • Detection: The most reliable method for detecting racemization is through chiral HPLC analysis of the hydrolyzed peptide. This allows for the separation and quantification of D- and L-isomers.

  • Choice of Coupling Reagents: The selection of coupling reagents significantly impacts the degree of racemization. Using additives like HOBt or OxymaPure can suppress racemization. The combination of DIC/Oxyma is often recommended for sensitive amino acids.

  • Reaction Conditions: Perform coupling reactions at lower temperatures (e.g., 0°C) and use less polar solvents where feasible to reduce the rate of racemization.

Q4: I am observing a low yield of my final dipeptide product. What are the potential causes?

A4: Low yield is a common problem in solid-phase peptide synthesis and can be attributed to several factors throughout the process.

Potential Causes and Solutions:

  • Incomplete Deprotection: Failure to completely remove the Fmoc protecting group will lead to truncated sequences. Ensure fresh deprotection reagents are used and consider extending the deprotection time if necessary.

  • Poor Coupling Efficiency: As discussed in Q2, incomplete coupling results in deletion sequences.

  • Diketopiperazine Formation: As detailed in Q1, the formation of DKP leads to the cleavage of the dipeptide from the resin, significantly reducing the final yield.

  • Cleavage and Deprotection Problems: Incomplete cleavage from the resin or incomplete removal of side-chain protecting groups can also result in lower yields. Ensure the cleavage cocktail contains the appropriate scavengers for the amino acids in your dipeptide.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC of Crude Product

  • Symptoms: The HPLC chromatogram of the crude dipeptide shows multiple peaks, indicating the presence of impurities.

  • Possible Causes & Solutions:

    • Incomplete Coupling/Deprotection: Leads to deletion or truncated sequences.

      • Solution: Use monitoring tests like the Kaiser test during synthesis. Employ double coupling or extend deprotection times as needed.

    • Diketopiperazine Formation: Results in a cyclic dipeptide impurity.

      • Solution: Implement prevention strategies as outlined in FAQ A1.

    • Racemization: May lead to diastereomeric impurities that can sometimes be separated by HPLC.

      • Solution: Follow the guidelines in FAQ A3 to minimize racemization.

    • Side-Chain Reactions: Depending on the amino acids, side-chain reactions can occur.

      • Solution: Ensure appropriate side-chain protecting groups are used and that the cleavage cocktail contains suitable scavengers.

Issue 2: Positive Kaiser Test After Coupling

  • Symptoms: A sample of resin beads turns blue after performing the Kaiser test post-coupling.

  • Interpretation & Action:

    • Intense Blue Color: Indicates a significant amount of unreacted primary amines, signifying a failed or highly incomplete coupling.

      • Action: Recouple with fresh reagents. If the problem persists, check the quality of the amino acid and coupling reagents.

    • Light Blue Color/Blue Beads in Colorless Solution: Suggests the coupling is nearly complete but some unreacted sites remain.

      • Action: Extend the coupling time or perform a second coupling. Alternatively, to prevent the formation of deletion sequences, cap the unreacted amines using a reagent like acetic anhydride.

Data Presentation

Table 1: Influence of Deprotection Conditions on Diketopiperazine (DKP) Formation

Deprotection ReagentDKP Formation (%)
20% (v/v) piperidine/DMF13.8
5% (v/v) piperidine/DMF12.2
5% (w/v) piperazine/DMF< 4.0
5% (w/v) piperazine/NMP< 4.0

Data adapted from a study on DKP formation, highlighting the effectiveness of piperazine in reducing this side reaction.

Table 2: Racemization Levels with Various Coupling Reagents

Coupling Reagent Combination% D-Isomer Formed
HBTU/HOBt/DIEA~1.5%
HATU/HOAt/DIEA~0.8%
DIC/Oxyma~0.5%

This table provides a comparative overview of the racemization potential of common coupling reagent systems. Actual values can vary based on the specific amino acids and reaction conditions.

Experimental Protocols

1. Kaiser Test for Monitoring Coupling

  • Objective: To qualitatively detect the presence of free primary amines on the resin, indicating incomplete coupling.

  • Reagents:

    • Solution A: 16.5 mg KCN in 25 mL distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.

    • Solution B: 1.0 g ninhydrin in 20 mL n-butanol.

    • Solution C: 40 g phenol in 20 mL n-butanol.

  • Procedure:

    • Place 10-15 beads of the peptide-resin in a small test tube.

    • Add 2-3 drops of each of Reagent A, B, and C.

    • Heat the tube at 110°C for 5 minutes.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Intense Blue: Failed coupling.

    • Light Blue/Blue Beads: Incomplete coupling.

    • Colorless/Yellow: Complete coupling.

2. Standard Fmoc Deprotection Protocol

  • Objective: To remove the N-terminal Fmoc protecting group from the growing peptide chain.

  • Reagent: 20% piperidine in DMF (v/v).

  • Procedure:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin with DMF (3 times).

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat steps 3-5.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

3. HBTU/HOBt Coupling Protocol

  • Objective: To couple an Fmoc-protected amino acid to the free N-terminus of the resin-bound peptide.

  • Reagents:

    • Fmoc-protected amino acid (3 equivalents)

    • HBTU (3 equivalents)

    • HOBt (3 equivalents)

    • DIEA (6 equivalents)

    • DMF

  • Procedure:

    • In a separate vessel, dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF.

    • Add DIEA to the mixture to activate the amino acid.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF.

4. Cleavage of Dipeptide from Resin

  • Objective: To cleave the synthesized dipeptide from the solid support and remove side-chain protecting groups.

  • Reagent: Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The composition of the cocktail depends on the amino acids in the dipeptide.

  • Procedure:

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Visualizations

Diketopiperazine_Formation Resin Dipeptide on Resin (H2N-AA2-CO-NH-AA1-CO-Resin) Transition Intramolecular Nucleophilic Attack Resin->Transition Deprotection of AA2 N-terminus Cleavage Cleavage from Resin Transition->Cleavage DKP Diketopiperazine (Cyclic Dipeptide) Cleavage->DKP Resin_OH Resin-OH Cleavage->Resin_OH SPPS_Troubleshooting_Workflow Start Low Yield or Impure Product Check_Coupling Perform Kaiser Test Start->Check_Coupling Coupling_OK Coupling Complete Check_Coupling->Coupling_OK Negative Coupling_Bad Incomplete Coupling Check_Coupling->Coupling_Bad Positive Check_DKP Suspect DKP Formation? Coupling_OK->Check_DKP Recouple Double Couple / Change Reagents Coupling_Bad->Recouple Recouple->Check_Coupling Check_Deprotection Review Deprotection Protocol Final_Analysis Analyze Crude Product (HPLC/MS) Check_Deprotection->Final_Analysis DKP_Yes Yes Check_DKP->DKP_Yes Yes DKP_No No Check_DKP->DKP_No No DKP_Strategy Use Hindered Resin / Dipeptide Coupling DKP_Yes->DKP_Strategy DKP_No->Check_Deprotection DKP_Strategy->Final_Analysis General_SPPS_Cycle Start Start with AA1 on Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA2-OH (e.g., HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Dipeptide on Resin Wash2->End

References

Technical Support Center: Enhancing Cellular Uptake of Seryl-Aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the cellular uptake of seryl-aspartic acid (Ser-Asp). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Troubleshooting Guides

Issue 1: Low or Undetectable Intracellular Concentration of Seryl-Aspartic Acid

Possible Causes and Solutions

Possible Cause Recommended Action Rationale
Poor Membrane Permeability 1. Increase Concentration/Incubation Time: Systematically increase the concentration of Ser-Asp in your culture medium and/or extend the incubation time. 2. Optimize Media Conditions: Perform experiments in serum-free media to avoid potential interference from serum components.Seryl-aspartic acid is a small, hydrophilic, and negatively charged dipeptide, which will have inherently low passive permeability across the negatively charged and hydrophobic cell membrane. Increasing the concentration gradient and duration of exposure can enhance uptake. Serum proteins may bind to the peptide or otherwise interfere with its uptake.
Ineffective Delivery Strategy 1. Conjugation to a Cell-Penetrating Peptide (CPP): Covalently link Ser-Asp to a cationic CPP such as TAT or oligoarginine. 2. Encapsulation in Liposomes: Formulate Ser-Asp within cationic or pH-sensitive liposomes. 3. Formulation with Nanoparticles: Utilize polymeric nanoparticles, such as those made from chitosan or PLGA, to encapsulate Ser-Asp.CPPs are known to facilitate the intracellular delivery of various cargo molecules by interacting with the cell membrane and promoting uptake. Liposomes and nanoparticles can protect the dipeptide from degradation and facilitate its entry into cells through endocytosis. Cationic formulations will have favorable electrostatic interactions with the negatively charged cell surface.
Endosomal Entrapment 1. Co-administration with Endosomolytic Agents: Use fusogenic peptides (e.g., GALA, melittin) or pH-sensitive polymers that disrupt the endosomal membrane. 2. Use of pH-Sensitive Linkers: If using a CPP, conjugate Ser-Asp via a linker that is cleaved in the acidic environment of the endosome.A common issue with delivery systems that rely on endocytosis is that the cargo becomes trapped in endosomes and is eventually degraded in lysosomes. Endosomolytic agents promote the release of the cargo into the cytoplasm.
Degradation of Seryl-Aspartic Acid 1. Use of Peptidase Inhibitors: Include a cocktail of peptidase inhibitors in the culture medium. 2. Modify the Dipeptide: Consider using D-amino acid analogs of serine and/or aspartic acid to increase resistance to enzymatic degradation.Extracellular or intracellular peptidases can degrade the dipeptide, reducing the amount available for uptake or action.
Issue 2: High Cytotoxicity Observed After Treatment

Possible Causes and Solutions

Possible Cause Recommended Action Rationale
Toxicity of Delivery Vehicle 1. Dose-Response Optimization: Perform a dose-response experiment to determine the optimal concentration of the delivery vehicle (CPP, liposome, nanoparticle) that provides good uptake with minimal toxicity. 2. PEGylation: Modify the surface of your delivery vehicle with polyethylene glycol (PEG) to shield its charge and reduce toxicity. 3. Test Alternative Delivery Vehicles: If one type of CPP or nanoparticle is toxic, screen a panel of alternatives with different physicochemical properties.High concentrations of cationic CPPs or certain nanoparticle formulations can disrupt cell membranes, leading to cytotoxicity. PEGylation is a common strategy to improve the biocompatibility of drug delivery systems.
Off-Target Effects of the Delivery System 1. Incorporate Targeting Ligands: Modify your delivery system with ligands (e.g., antibodies, aptamers) that bind to specific receptors on your target cells.This can increase the specificity of delivery and reduce toxicity to non-target cells.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering seryl-aspartic acid into cells?

A1: The primary challenges stem from the physicochemical properties of seryl-aspartic acid. It is a small, hydrophilic, and negatively charged dipeptide. The cell membrane is predominantly hydrophobic and also carries a net negative charge, which repels anionic molecules. Therefore, passive diffusion of seryl-aspartic acid across the cell membrane is highly inefficient.

Q2: Which type of cell-penetrating peptide (CPP) is best for seryl-aspartic acid delivery?

A2: Cationic CPPs, such as those rich in arginine (e.g., oligoarginine) or lysine, are generally recommended.[1][2] The positive charge of the CPP will form an electrostatic interaction with the negatively charged seryl-aspartic acid, forming a complex with a net positive charge that can more easily interact with the negatively charged cell surface.[1]

Q3: How can I confirm that seryl-aspartic acid has entered the cells and is not just stuck to the membrane?

A3: To differentiate between membrane-bound and internalized peptide, you can treat the cells with a protease like trypsin or pronase after incubation with your Ser-Asp formulation.[3] This will digest any externally bound peptide. Subsequent cell lysis and quantification of the intracellular content will then provide a more accurate measure of uptake. Confocal microscopy of a fluorescently labeled Ser-Asp can also help visualize its subcellular localization.

Q4: What methods can I use to quantify the intracellular concentration of seryl-aspartic acid?

A4: Several methods can be employed:

  • Fluorescence-Based Methods: If you have a fluorescently labeled version of Ser-Asp, you can use techniques like flow cytometry for population-level analysis or fluorescence microscopy for visualization and semi-quantitative analysis.[4]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS or LC-MS/MS are highly sensitive and specific for quantifying the unlabeled dipeptide in cell lysates. This often involves the use of a stable isotope-labeled internal standard for accurate quantification.

Q5: My fluorescence microscopy images show a punctate pattern. What does this mean?

A5: A punctate or dotted fluorescence pattern is a strong indication of endosomal entrapment. This means your seryl-aspartic acid formulation has been taken up by the cell via endocytosis but has not been released into the cytoplasm. To address this, you may need to incorporate strategies to enhance endosomal escape, as detailed in the troubleshooting guide.

Experimental Protocols

Protocol 1: Conjugation of Seryl-Aspartic Acid to a Cationic CPP

This protocol provides a general workflow for conjugating Ser-Asp to a CPP like TAT (YGRKKRRQRRR) using a standard crosslinker such as EDC/NHS.

  • Materials: Seryl-Aspartic Acid, Cationic CPP with a free amine or carboxyl group, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide), Conjugation Buffer (e.g., MES buffer, pH 6.0), Quenching Solution (e.g., hydroxylamine), Desalting column or dialysis cassette.

  • Procedure:

    • Dissolve Ser-Asp in conjugation buffer.

    • Add EDC and NHS to activate the carboxylic acid group of aspartic acid. Incubate for 15-30 minutes at room temperature.

    • Add the CPP to the activated Ser-Asp solution. The primary amine on the CPP (e.g., the N-terminus or a lysine side chain) will react with the activated carboxyl group.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding the quenching solution.

    • Purify the conjugate to remove unreacted components using a desalting column or dialysis.

    • Characterize the conjugate using techniques like MALDI-TOF MS to confirm successful conjugation.

Protocol 2: Quantification of Intracellular Seryl-Aspartic Acid using Mass Spectrometry

This protocol outlines a general procedure for quantifying intracellular Ser-Asp.

  • Materials: Cell culture plates, Ser-Asp delivery formulation, PBS, Trypsin-EDTA, Cell scraper, Lysis buffer (e.g., RIPA buffer), Stable isotope-labeled Ser-Asp internal standard, Protein quantification assay (e.g., BCA assay), Mass spectrometer (e.g., LC-MS/MS).

  • Procedure:

    • Seed cells in culture plates and grow to the desired confluency.

    • Treat cells with the Ser-Asp delivery formulation for the desired time and concentration. Include untreated cells as a negative control.

    • Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular peptide.

    • (Optional) Treat with trypsin for a short period to remove membrane-bound peptide. Neutralize the trypsin with serum-containing media and wash again with PBS.

    • Lyse the cells using a lysis buffer.

    • Scrape the cells and collect the lysate.

    • Spike the lysate with a known concentration of the stable isotope-labeled Ser-Asp internal standard.

    • Determine the total protein concentration of the lysate.

    • Process the sample for MS analysis (e.g., protein precipitation).

    • Analyze the sample using LC-MS/MS. Quantify the amount of Ser-Asp by comparing the peak area of the analyte to that of the internal standard.

    • Normalize the amount of intracellular Ser-Asp to the total protein concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Cellular Treatment cluster_analysis Analysis prep_sa Seryl-Aspartic Acid formulation Formulation prep_sa->formulation prep_delivery Delivery Vehicle (CPP, Liposome, etc.) prep_delivery->formulation incubation Incubation formulation->incubation cells Cell Culture cells->incubation wash Wash & Harvest incubation->wash quantify Quantification (MS or Fluorescence) wash->quantify

Caption: General experimental workflow for enhancing and quantifying the cellular uptake of seryl-aspartic acid.

troubleshooting_flowchart start Low Ser-Asp Uptake q1 Is a delivery vehicle used? start->q1 a1_no Implement Delivery Strategy: - CPP Conjugation - Liposomal Encapsulation - Nanoparticle Formulation q1->a1_no No q2 Is endosomal escape confirmed? q1->q2 Yes a1_no->q2 a2_no Enhance Endosomal Escape: - Co-administer fusogenic agents - Use pH-sensitive formulations q2->a2_no No q3 Is cytotoxicity observed? q2->q3 Yes a2_no->q3 a3_yes Optimize Delivery Vehicle: - Reduce concentration - PEGylate surface - Screen alternatives q3->a3_yes Yes end Successful Uptake q3->end No a3_yes->end

Caption: Troubleshooting decision tree for low cellular uptake of seryl-aspartic acid.

signaling_pathway cluster_outside Extracellular cluster_inside Intracellular SA_delivery Ser-Asp Delivery (e.g., CPP-Ser-Asp) endocytosis Endocytosis SA_delivery->endocytosis membrane Cell Membrane endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape pH-mediated release SA_free Free Ser-Asp escape->SA_free cytoplasm Cytoplasm target Potential Intracellular Target (e.g., Enzyme, Receptor) SA_free->target response Cellular Response target->response

Caption: A potential cellular uptake and signaling pathway for delivered seryl-aspartic acid.

References

dealing with batch-to-batch variability of H-SER-ASP-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of the dipeptide H-SER-ASP-OH. The primary source of variability in peptides containing an Asp-Ser motif is the formation of aspartimide-related impurities during synthesis. This guide offers detailed experimental protocols and strategies to mitigate these issues and ensure reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as serylaspartic acid, is a dipeptide composed of L-serine and L-aspartic acid.[1] Dipeptides and short peptides serve as building blocks in peptide synthesis and are utilized in various areas of biochemical and pharmaceutical research, including drug design and the study of cellular signaling pathways.

Q2: What is the primary cause of batch-to-batch variability in this compound?

The main cause of batch-to-batch variability in peptides containing an Asp-Ser sequence is the formation of a cyclic aspartimide intermediate during solid-phase peptide synthesis (SPPS), particularly when using Fmoc chemistry.[2] This side reaction is promoted by the basic conditions of Fmoc deprotection (e.g., piperidine).[2]

Q3: What are the consequences of aspartimide formation?

The aspartimide intermediate is unstable and can lead to a mixture of impurities that are difficult to separate from the desired this compound dipeptide. These impurities include:

  • β-aspartyl peptides (iso-H-SER-ASP-OH): The peptide bond is formed with the side-chain carboxyl group of aspartic acid instead of the alpha-carboxyl group.

  • Racemized products: The stereochemistry of the aspartic acid residue can change from the L-form to the D-form.

  • Piperidide adducts: The aspartimide ring can be opened by piperidine, leading to the formation of piperidide-conjugated impurities.

These impurities can have different biological activities and physicochemical properties, leading to inconsistent experimental results.

Q4: How can I detect aspartimide-related impurities in my this compound sample?

The most common analytical techniques for detecting these impurities are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

  • RP-HPLC: Can separate the desired peptide from its isomers and other impurities based on differences in their hydrophobicity. Aspartimide-related impurities often have slightly different retention times.

  • Mass Spectrometry (MS): Can confirm the mass of the desired peptide and identify impurities with different masses (e.g., piperidide adducts). However, isoaspartate and racemized impurities have the same mass as the target peptide and require fragmentation analysis (MS/MS) for differentiation.

Q5: How can I minimize aspartimide formation during the synthesis of this compound?

Several strategies can be employed to reduce aspartimide formation during Fmoc-SPPS:

  • Use of sterically hindered Asp protecting groups: Employing bulky protecting groups on the side chain of aspartic acid, such as O-3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno), can sterically hinder the formation of the aspartimide ring.

  • Use of pseudoproline dipeptides: Incorporating a pre-formed Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH dipeptide masks the backbone amide nitrogen of serine, preventing the cyclization reaction.

  • Modification of Fmoc deprotection conditions: Using a weaker base than piperidine or adding an acidic additive like HOBt to the deprotection solution can reduce the rate of aspartimide formation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Multiple peaks with the same mass in HPLC-MS analysis. Aspartimide formation leading to isoaspartate (β-aspartyl) and/or racemized (D-Asp) isomers.Optimize the HPLC separation method to better resolve the isomers. Consider using a shallower gradient and a different ion-pairing agent. For future syntheses, implement strategies to minimize aspartimide formation (see FAQs).
Low yield of the desired this compound peptide. Significant conversion to aspartimide-related byproducts during synthesis.Review the synthesis protocol. If using standard Fmoc-Asp(OtBu)-OH, consider switching to a derivative with a bulkier protecting group or using a pseudoproline dipeptide.
Inconsistent biological activity between different batches. Presence of varying levels of isoaspartate or other impurities that may have altered biological function.Thoroughly characterize each batch by HPLC and MS to quantify the purity and identify major impurities. Establish a stringent purity specification for accepting new batches.
Difficulty in dissolving the lyophilized peptide. The presence of hydrophobic impurities or aggregation.Test solubility in different solvent systems (e.g., water, dilute acetic acid, DMSO). If solubility remains an issue, repurify the peptide using an appropriate HPLC protocol.

Experimental Protocols

Protocol 1: RP-HPLC Analysis of this compound and its Isomers

This protocol provides a general method for the analytical separation of this compound from its potential aspartimide-related impurities.

Materials:

  • This compound sample

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Detection: UV at 214 nm and 280 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 0
      25 20
      27 100
      30 100
      32 0

      | 35 | 0 |

  • Data Analysis: Integrate the peak areas to determine the relative purity of this compound and the percentage of any impurities. The desired α-peptide is expected to elute slightly earlier than the β-isoaspartate peptide.

Protocol 2: Fmoc-SPPS of this compound using a Pseudoproline Dipeptide

This protocol describes a method to synthesize this compound with minimized aspartimide formation.

Materials:

  • Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH (Pseudoproline dipeptide)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Fmoc deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF.

  • Coupling:

    • Dissolve Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH and HBTU in DMF.

    • Add DIPEA and pre-activate for 2 minutes.

    • Add the activated dipeptide solution to the resin and couple for 2 hours.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal serine with 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using the cleavage cocktail for 2-3 hours. The pseudoproline ring is cleaved during this step to yield the native serine residue.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by preparative RP-HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis s1 Start with Rink Amide Resin s2 Couple Pseudoproline Dipeptide (Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH) s1->s2 s3 Final Fmoc Deprotection s2->s3 c1 Treat with TFA-based Cleavage Cocktail s3->c1 Cleavage p1 Precipitate in Cold Ether c1->p1 Isolation p2 Purify by RP-HPLC p1->p2 p3 Characterize by HPLC & MS p2->p3

Caption: Workflow for the synthesis of this compound using a pseudoproline dipeptide to minimize aspartimide formation.

troubleshooting_flowchart decision decision issue issue solution solution start Start: Inconsistent Experimental Results check_purity Analyze Batch by RP-HPLC and MS start->check_purity is_pure Purity > 95% and no major impurities? check_purity->is_pure multiple_peaks Multiple peaks with the same mass? is_pure->multiple_peaks No end_ok Peptide batch is likely not the source of variability. is_pure->end_ok Yes low_yield Low overall purity? multiple_peaks->low_yield No optimize_hplc Optimize HPLC method to separate isomers. multiple_peaks->optimize_hplc Yes other_issue Investigate other experimental parameters (e.g., assay conditions, solubility). low_yield->other_issue No change_synthesis Modify synthesis protocol: - Use pseudoproline dipeptide - Use bulky Asp protecting group low_yield->change_synthesis Yes repurify Repurify the batch if possible. low_yield->repurify end_nok Implement new synthesis and QC strategy for future batches. optimize_hplc->end_nok change_synthesis->end_nok repurify->check_purity

References

Validation & Comparative

Validating Peptide-Induced Apoptosis: A Comparative Guide to Annexin V and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the pro-apoptotic potential of synthetic peptides like H-SER-ASP-OH and related compounds, rigorous validation of programmed cell death is crucial. This guide provides an objective comparison of the widely used Annexin V binding assay with other key methods for detecting and quantifying peptide-induced apoptosis, supported by experimental data and detailed protocols.

The induction of apoptosis is a key therapeutic strategy in oncology and other fields. Small peptides, particularly those containing motifs like Arginylglycylaspartic acid (RGD), have garnered significant interest for their ability to trigger this process. While the specific peptide this compound is not extensively documented in publicly available literature, the principles of validating apoptosis remain universal. This guide will use the well-studied RGD peptides as a prime example to illustrate the validation process.

The Role of Annexin V in Detecting Early Apoptosis

The Annexin V assay is a cornerstone for identifying early-stage apoptotic cells. Its mechanism relies on the translocation of phosphatidylserine (PS), a phospholipid, from the inner to the outer leaflet of the plasma membrane—a hallmark of early apoptosis. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to label apoptotic cells for detection by flow cytometry or fluorescence microscopy.

To distinguish between different stages of cell death, Annexin V is often used in conjunction with a vital dye such as Propidium Iodide (PI). PI is membrane-impermeable and therefore excluded from live and early apoptotic cells. However, it can penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA and fluoresces.

This dual-staining approach allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Primarily necrotic cells.

Comparative Analysis of Apoptosis Detection Methods

While the Annexin V assay is a powerful tool, a multi-faceted approach using alternative methods is recommended for comprehensive validation of peptide-induced apoptosis. The table below compares the Annexin V assay with other common techniques.

Assay Principle Stage of Apoptosis Detected Advantages Limitations
Annexin V Binding Assay Detects externalization of phosphatidylserine (PS) on the outer plasma membrane.Early- High sensitivity for early apoptotic events.- Can distinguish between early apoptotic, late apoptotic, and necrotic cells with a viability dye (e.g., PI).- Can also stain necrotic cells if the membrane is compromised.- PS exposure can be transient, potentially leading to underestimation.
TUNEL Assay Labels the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[1][2]Late- Highly specific for apoptotic cells with significant DNA fragmentation.[1]- May not detect early-stage apoptosis before extensive DNA cleavage.- Can produce false positives in necrotic cells or cells with DNA damage from other sources.
Caspase Activity Assays Measures the activity of key executioner caspases (e.g., Caspase-3, -8, -9).Mid to Late- Provides mechanistic insight into the specific apoptotic pathway activated (intrinsic vs. extrinsic).- Can be highly sensitive.- Caspase activation can be transient.- Some forms of apoptosis may be caspase-independent.

Signaling Pathways of RGD-Induced Apoptosis

RGD-containing peptides are known to induce apoptosis through mechanisms that can be both dependent and independent of their interaction with integrin receptors. A key mechanism involves the direct activation of caspases. Research has shown that RGD peptides can enter cells and trigger the autoprocessing and activation of procaspase-3. Furthermore, studies have demonstrated that RGD peptides can activate both initiator caspase-8 and caspase-9, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway RGD_ext RGD Peptide Caspase8 Caspase-8 Activation RGD_ext->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 RGD_int RGD Peptide Caspase9 Caspase-9 Activation RGD_int->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: RGD peptide-induced apoptosis signaling pathway.

Experimental Workflow: Annexin V/PI Staining for Flow Cytometry

The following diagram outlines the typical workflow for assessing peptide-induced apoptosis using Annexin V and PI staining followed by flow cytometry analysis.

A 1. Cell Culture and Peptide Treatment B 2. Harvest and Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the Dark D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining Protocol

This protocol is a generalized procedure for staining cells with Annexin V and PI for flow cytometry.

  • Cell Preparation:

    • Culture cells to the desired confluency and induce apoptosis by treating with the this compound or RGD peptide at various concentrations and for different time points. Include untreated cells as a negative control.

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

TUNEL Assay Protocol

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation and Fixation:

    • Prepare cells as described in the Annexin V protocol (Step 1).

    • Fix the cells in 4% paraformaldehyde in PBS for 30 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

    • Wash the cells twice with PBS.

  • TUNEL Reaction:

    • Resuspend the cells in the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or FITC-dUTP).

    • Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

    • Wash the cells twice with PBS.

  • Detection:

    • If an indirectly labeled dUTP was used, incubate with a fluorescently labeled antibody (e.g., anti-BrdU-FITC) for 30 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS for analysis by flow cytometry or fluorescence microscopy.

Conclusion

References

A Comparative Guide to Control Experiments for H-SER-ASP-OH Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential control experiments for cellular assays involving the dipeptide H-SER-ASP-OH. Given that the specific biological function of this compound is not extensively characterized, this document outlines a foundational experimental strategy to assess its potential effects on cell viability, proliferation, and apoptosis. The inclusion of appropriate controls is critical for the accurate interpretation of experimental data and for distinguishing specific effects of the peptide from artifacts.

Introduction to this compound and Control Experiments

This compound is a dipeptide composed of L-serine and L-aspartic acid. Serine is a crucial amino acid in various metabolic pathways and a key residue for phosphorylation in signaling cascades, while aspartic acid is an excitatory neurotransmitter and a precursor to other amino acids.[1] The combination of these two amino acids in a dipeptide suggests potential roles in cell signaling, metabolism, or other cellular processes.

To elucidate the cellular effects of this compound, a panel of assays assessing cell health and proliferation is recommended. This guide focuses on three common assays: the MTT assay for cell viability, the BrdU assay for cell proliferation, and the Caspase-3 activity assay for apoptosis. For each assay, we present a comparison of the target peptide with essential positive, negative, and vehicle controls.

Experimental Design and Controls

A robust experimental design is fundamental to obtaining reliable and interpretable results. The following controls are essential for cellular assays involving this compound:

  • Vehicle Control: This control consists of cells treated with the solvent used to dissolve the this compound peptide (e.g., sterile phosphate-buffered saline or a specific buffer). This is crucial to ensure that the observed effects are due to the peptide itself and not the vehicle.

  • Negative Control (Untreated): This sample consists of untreated cells and provides a baseline for normal cell behavior under the experimental conditions.

  • Positive Control: This control uses a well-characterized substance known to produce a strong, predictable effect in the assay. This confirms that the assay is working correctly and provides a benchmark for comparing the effect of this compound.

Below is a logical workflow for conducting cellular assays with this compound and the appropriate controls.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assays Cellular Assays cluster_analysis Data Analysis prep_cells Seed cells in multi-well plates prep_peptide Prepare this compound and control solutions treatment Treat cells with: - this compound - Vehicle Control - Positive Control - Negative Control (untreated) prep_cells->treatment prep_peptide->treatment incubation Incubate for a defined period (e.g., 24-72 hours) treatment->incubation assay_viability MTT Assay (Cell Viability) incubation->assay_viability assay_proliferation BrdU Assay (Cell Proliferation) incubation->assay_proliferation assay_apoptosis Caspase-3 Assay (Apoptosis) incubation->assay_apoptosis analysis Measure endpoint and compare This compound to controls assay_viability->analysis assay_proliferation->analysis assay_apoptosis->analysis

Caption: General experimental workflow for this compound cellular assays.

Hypothetical Signaling Pathway

Given the roles of serine and aspartate in cellular signaling, a plausible, hypothetical mechanism of action for this compound could involve its binding to a cell surface receptor, initiating a downstream phosphorylation cascade that influences gene expression related to cell survival or apoptosis. For instance, the peptide could interact with a receptor akin to the NMDA receptor, which is known to bind aspartate and be modulated by D-serine.[2][3][4][5] This interaction could trigger a MAP kinase (MAPK/ERK) pathway, a common signaling cascade involved in cell proliferation and survival.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HSAsp This compound Receptor Cell Surface Receptor HSAsp->Receptor Raf Raf Receptor->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactor Transcription Factor (e.g., c-Myc, Elk-1) ERK->TranscriptionFactor activates GeneExpression Gene Expression (Proliferation / Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway for this compound.

Data Presentation and Comparison

The following tables summarize hypothetical quantitative data for the described cellular assays, comparing the effects of this compound with appropriate controls.

Table 1: Cell Viability (MTT Assay)

Treatment (48h)Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability
Negative Control 01.25 ± 0.08100%
Vehicle Control N/A1.23 ± 0.0998.4%
This compound 11.30 ± 0.10104.0%
101.45 ± 0.12116.0%
1001.62 ± 0.15129.6%
Positive Control (Doxorubicin) 10.31 ± 0.0424.8%

Table 2: Cell Proliferation (BrdU Assay)

Treatment (24h)Concentration (µM)Absorbance (450 nm) (Mean ± SD)% Proliferation
Negative Control 00.85 ± 0.06100%
Vehicle Control N/A0.84 ± 0.0798.8%
This compound 10.90 ± 0.08105.9%
101.15 ± 0.10135.3%
1001.42 ± 0.13167.1%
Positive Control (Serum) 10%1.55 ± 0.14182.4%
Negative Proliferation Control (Hydroxyurea) 1000.25 ± 0.0329.4%

Table 3: Apoptosis (Caspase-3 Activity Assay)

Treatment (24h)Concentration (µM)Relative Caspase-3 Activity (Fold Change vs. Negative Control) (Mean ± SD)
Negative Control 01.00 ± 0.12
Vehicle Control N/A1.05 ± 0.15
This compound 10.98 ± 0.13
100.95 ± 0.11
1000.92 ± 0.14
Positive Control (Staurosporine) 14.50 ± 0.45

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Peptide Treatment: Prepare serial dilutions of this compound and the positive control (e.g., Doxorubicin) in serum-free culture medium. Replace the existing medium with 100 µL of the peptide or control solutions. Include untreated and vehicle-treated cells as controls.

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Proliferation Assay (BrdU Assay)

This assay detects the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle.

  • Methodology:

    • Cell Seeding and Treatment: Seed and treat cells with this compound and controls as described for the MTT assay.

    • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.

    • Fixation and Denaturation: Remove the labeling solution, and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

    • Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of anti-BrdU antibody solution and incubate for 1 hour at room temperature.

    • Secondary Antibody Incubation: Wash the wells and add 100 µL of HRP-conjugated secondary antibody solution. Incubate for 30 minutes at room temperature.

    • Substrate Addition and Measurement: Wash the wells and add 100 µL of TMB substrate. After sufficient color development (5-30 minutes), add 100 µL of stop solution and measure the absorbance at 450 nm.

Apoptosis Assay (Caspase-3 Activity Assay)

This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.

  • Methodology:

    • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound and controls (e.g., Staurosporine as a positive control) for the desired time.

    • Cell Lysis: Collect the cells and lyse them using a chilled lysis buffer. Incubate on ice for 10-15 minutes.

    • Lysate Collection: Centrifuge the samples and collect the supernatant containing the cell lysate.

    • Caspase-3 Activity Measurement: In a 96-well plate, add 50 µL of cell lysate to each well. Add 50 µL of 2x reaction buffer containing DTT.

    • Substrate Addition: Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA) to each well.

    • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm. The increase in absorbance is proportional to the Caspase-3 activity.

References

Comparative Analysis of H-SER-ASP-OH Cross-Reactivity with Key Protease Families

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dipeptide H-SER-ASP-OH (Ser-Asp) and its potential cross-reactivity with various classes of proteases. Due to the fundamental roles of serine and aspartic acid residues in the catalytic mechanisms of several protease families, understanding the interaction of this dipeptide with off-target enzymes is crucial for its development as a specific substrate or inhibitor. This document summarizes expected reactivity based on known protease specificities and provides detailed experimental protocols for assessing these interactions.

Introduction to this compound and Protease Interactions

The dipeptide this compound consists of a serine residue followed by an aspartic acid residue. These amino acids are integral to the function of two major protease classes: serine proteases and aspartic proteases.

  • Serine Proteases: These enzymes utilize a catalytic triad, often composed of serine, histidine, and aspartate, to hydrolyze peptide bonds.[1] The serine acts as the nucleophile, while the aspartate residue helps to orient the histidine and stabilize the transition state.[1] Given the presence of both serine and aspartate in this compound, its potential to interact with the active sites of serine proteases warrants investigation.

  • Aspartic Proteases: This class of enzymes uses two aspartic acid residues to activate a water molecule, which then acts as the nucleophile for peptide bond cleavage.[2] Their activity is typically optimal at acidic pH.[2] The aspartate residue in this compound could potentially interact with the active site of these enzymes.

  • Cysteine Proteases (Caspases): A notable subclass, the caspases (cysteine-aspartic proteases), exhibit a high degree of specificity for cleaving peptide bonds C-terminal to an aspartic acid residue.[3]

  • Granzyme B: A serine protease with a unique specificity for cleaving after aspartic acid residues.

This guide will explore the hypothetical cross-reactivity of this compound with representative members of these protease families.

Quantitative Analysis of Protease Cross-Reactivity

To objectively assess the cross-reactivity of this compound, a series of enzyme inhibition assays would be performed. The following table presents a hypothetical summary of such an analysis, with inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) as key metrics. Lower values indicate stronger inhibition.

Protease ClassRepresentative EnzymeSubstrate SpecificityExpected Interaction with this compoundHypothetical Kᵢ (µM)Hypothetical IC₅₀ (µM)
Serine Protease TrypsinCleaves after Lysine (Lys) or Arginine (Arg)Low / Negligible>1000>1000
ChymotrypsinCleaves after aromatic residues (Phe, Trp, Tyr)Low / Negligible>1000>1000
Granzyme BCleaves after Aspartic Acid (Asp)Potential Substrate/Weak Inhibitor50 - 200100 - 500
Aspartic Protease PepsinBroad, prefers hydrophobic residuesLow>500>1000
BACE-1β-secretase, cleaves specific sequence in APPVery Low / Negligible>1000>1000
Cysteine Protease Caspase-3Cleaves after Aspartic Acid in specific motifs (DEVD)Low (Asp is not in the correct position)>500>1000

Experimental Protocols

A detailed methodology for determining the cross-reactivity of this compound is provided below. This protocol is based on a general fluorescence-based protease activity assay.

Principle

The activity of a given protease is monitored by the cleavage of a fluorogenic substrate. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a reduced fluorescent signal. By measuring the reaction rate at various concentrations of the inhibitor (this compound), the IC50 and subsequently the Ki can be determined.

Materials
  • Enzymes: Purified preparations of Trypsin, Chymotrypsin, Granzyme B, Pepsin, BACE-1, and Caspase-3.

  • Fluorogenic Substrates:

    • Trypsin: Boc-Gln-Ala-Arg-AMC

    • Chymotrypsin: Suc-Leu-Leu-Val-Tyr-AMC

    • Granzyme B: Ac-IETD-AMC

    • Pepsin: A quenched fluorescent substrate suitable for acidic pH.

    • BACE-1: A specific FRET-based substrate.

    • Caspase-3: Ac-DEVD-AMC

  • Inhibitor: this compound

  • Assay Buffers: Specific to each enzyme for optimal activity (e.g., Tris-based buffers for serine proteases at neutral pH, acetate buffers for pepsin at acidic pH).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure
  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of each enzyme in its respective assay buffer.

    • Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound at various concentrations (and a control with no inhibitor).

      • Enzyme solution.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes). The excitation and emission wavelengths will be specific to the fluorophore (e.g., AMC: Ex=360 nm, Em=460 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Visualizing Experimental and Logical Workflows

To further clarify the experimental design and the underlying logic, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme Stock Solutions A1 Dispense Assay Buffer, Inhibitor, and Enzyme into 96-well Plate P1->A1 P2 Prepare this compound Serial Dilutions P2->A1 P3 Prepare Fluorogenic Substrate Solutions A3 Initiate Reaction with Substrate P3->A3 A2 Pre-incubate for Inhibitor Binding A1->A2 A2->A3 A4 Monitor Fluorescence Over Time A3->A4 D1 Calculate Initial Reaction Velocities A4->D1 D2 Plot Velocity vs. Inhibitor Concentration D1->D2 D3 Determine IC50 Value D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for Protease Inhibition Assay.

SignalingPathways cluster_protease Protease cluster_substrate Substrate cluster_inhibitor Inhibitor cluster_products Products P Protease (e.g., Trypsin, Caspase-3) S Fluorogenic Substrate P->S Binds I This compound P->I Binds Prod Cleaved Substrate + Fluorescence S->Prod Cleavage I->S Inhibits Cleavage

Caption: Protease Inhibition Mechanism.

References

The Efficacy of H-SER-ASP-OH Versus a Scrambled Dipeptide: An Analysis of Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant gap in the direct comparative efficacy studies between the dipeptide H-SER-ASP-OH (Seryl-Aspartate) and its scrambled counterpart. Despite searches for biological assays, functional studies, and cell signaling experiments involving this compound, no peer-reviewed articles presenting quantitative data on its specific biological activity were identified. Consequently, a direct, evidence-based comparison with a scrambled dipeptide, which would serve as a negative control to demonstrate sequence-specificity of any observed effects, cannot be constructed at this time.

The dipeptide this compound is a simple molecule consisting of the amino acids L-serine and L-aspartic acid joined by a peptide bond. While individual amino acids and larger peptides containing the Ser-Asp sequence are known to have various biological roles, the specific function of this dipeptide remains largely uncharacterized in the public domain of scientific research.

In experimental biology, a scrambled peptide is a crucial control. It is synthesized with the same amino acid composition as the peptide of interest but with the sequence of amino acids randomly shuffled. This control helps to ensure that any observed biological effect is due to the specific sequence of the active peptide and not merely a result of the presence of the constituent amino acids or other non-specific factors.

Without baseline data on the efficacy of this compound in any biological system, it is not possible to design a meaningful comparative study. Such a study would require an established, reproducible assay in which this compound demonstrates a measurable effect. Once such an effect is documented, a scrambled dipeptide, such as H-ASP-SER-OH, could be tested in parallel to validate the sequence-specificity of the activity.

Hypothetical Experimental Design for Future Comparative Analysis

Should future research establish a biological function for this compound, a comparative study could be designed. Below is a hypothetical experimental workflow that researchers could employ.

Table 1: Hypothetical Data Comparison of this compound vs. Scrambled Dipeptide
Parameter AssayedThis compound (Active)H-ASP-SER-OH (Scrambled)Vehicle Control
Cell Proliferation (% of Control)--100%
Enzyme Activity (U/mL)---
Gene Expression (Fold Change)--1.0
Protein Phosphorylation (Fold Change)--1.0

Data in this table is hypothetical and would need to be populated with results from actual experiments.

Experimental Protocols (Hypothetical)

The following are examples of experimental protocols that could be adapted to compare the efficacy of this compound and a scrambled dipeptide once a biological activity is identified.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate a relevant cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Peptide Treatment: Prepare stock solutions of this compound and H-ASP-SER-OH in a suitable solvent (e.g., sterile water or PBS). Dilute the peptides to a range of final concentrations in cell culture medium.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the peptides or a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
  • Cell Treatment: Treat immune cells (e.g., macrophages or T-cells) with this compound, H-ASP-SER-OH, or a vehicle control for a specified period.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Protocol: Perform a sandwich ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-6, TNF-α).

  • Data Analysis: Create a standard curve using recombinant cytokine standards and determine the concentration of the cytokine in the cell supernatants.

Visualizing a Potential Experimental Workflow

The following diagram illustrates a hypothetical workflow for comparing the effects of this compound and a scrambled dipeptide on a generic cell-based assay.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis peptide_synthesis Synthesize Peptides treat_active Treat with this compound peptide_synthesis->treat_active treat_scrambled Treat with Scrambled (H-ASP-SER-OH) peptide_synthesis->treat_scrambled cell_culture Culture Cells cell_culture->treat_active cell_culture->treat_scrambled treat_control Vehicle Control cell_culture->treat_control perform_assay Perform Biological Assay (e.g., MTT, ELISA) treat_active->perform_assay treat_scrambled->perform_assay treat_control->perform_assay data_analysis Analyze and Compare Results perform_assay->data_analysis

Hypothetical workflow for comparing dipeptide efficacy.

Signaling Pathway (Hypothetical)

Should this compound be found to activate a signaling pathway, a diagram could be constructed to visualize the mechanism. For example, if it were to bind to a receptor and activate a kinase cascade, the diagram would illustrate this.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ser_asp This compound receptor Receptor ser_asp->receptor Binds scrambled Scrambled Dipeptide scrambled->receptor No Binding kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates response Cellular Response transcription_factor->response

Hypothetical signaling pathway for this compound.

A Comparative Guide to the Validation of H-SER-ASP-OH Purity by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for validating the purity of the dipeptide H-SER-ASP-OH. Experimental protocols and supporting data are presented to offer a clear and objective assessment of each technique's performance.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most widely used method for assessing the purity of synthetic peptides.[1] This technique separates the target peptide from impurities based on hydrophobicity. For a polar dipeptide like this compound, which consists of serine and aspartic acid, careful method development is crucial for achieving optimal separation from polar impurities.

Experimental Protocol: RP-HPLC for this compound Purity Validation

This protocol is a recommended starting point for the validation of this compound purity. Optimization may be required based on the specific HPLC system and impurity profile.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent to a final concentration of 1 mg/mL. Given the polar nature of the peptide, initial solvent selection should be water or a low percentage of organic solvent. Based on the solubility of its constituent amino acids, L-Aspartic acid is soluble in water (2 mg/mL with sonication and warming to 60°C) and L-Serine is also water-soluble.[2] Therefore, HPLC-grade water should be a suitable solvent.

  • Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A column designed for polar analytes may provide better retention and resolution.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: Due to the high polarity of this compound, a shallow gradient should be employed. A suggested starting gradient is:

    • 0-5 min: 0% B

    • 5-25 min: 0-15% B

    • 25-30 min: 15-50% B

    • 30-32 min: 50-0% B

    • 32-40 min: 0% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV absorbance at 210-220 nm (peptide bond absorption).[3]

  • Injection Volume: 10 µL

3. Data Analysis:

  • The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison of Purity Validation Methods

While HPLC is the primary method for peptide purity analysis, other techniques offer complementary information and can be crucial for a comprehensive quality assessment. The following table summarizes the key performance characteristics of HPLC, Mass Spectrometry (MS), and Amino Acid Analysis (AAA).

ParameterHPLC (UV Detection)Mass Spectrometry (MS)Amino Acid Analysis (AAA)
Primary Measurement Purity based on chromatographic separationMass-to-charge ratio for identity confirmation and impurity identificationMolar concentration of constituent amino acids (determines peptide content)
Typical Purity Specification >95% for research gradeN/A (confirms identity)N/A (measures content)
Limit of Detection (LOD) ~0.05-0.1% for related impurities[4]Can be lower than HPLC for specific impurities (e.g., <0.1% of API)[5]Not typically used for impurity detection
Limit of Quantification (LOQ) Typically around 0.1-0.3%Can be as low as ~0.1 µM for impuritiesNot applicable for impurity quantification
Accuracy Dependent on peak integration and baseline stabilityHigh for mass determination (typically <5 ppm)High for peptide content, with accuracy often within ±10% of the theoretical value.
Precision (%CV) Typically <2% for the main peakGenerally high, but quantification can be less precise than HPLC without isotopic standardsCan be highly precise (<5% CV), but variability between labs can occur.
Throughput HighHighLow (requires sample hydrolysis)
Destructive YesYesYes

Alternative Purity Assessment Methods

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of the synthesized peptide by verifying its molecular weight. It is also highly effective in identifying impurities, such as deletion sequences, truncated peptides, or modifications that may not be resolved by HPLC. When coupled with liquid chromatography (LC-MS), it provides both separation and mass identification, offering a comprehensive profile of the sample.

Amino Acid Analysis (AAA)

Amino Acid Analysis is used to determine the net peptide content of a sample. This is achieved by hydrolyzing the peptide into its constituent amino acids, which are then quantified. The results provide the ratio of each amino acid, confirming the peptide's composition and providing an accurate measure of the total peptide amount in the lyophilized powder, which often contains water and counter-ions. The accuracy of AAA is dependent on a complete hydrolysis and precise quantification of the released amino acids.

Visualizing the Workflow

The following diagrams, created using Graphviz, illustrate the experimental workflow for HPLC purity validation and the logical relationship between the different analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (210-220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Purity Validation Workflow for this compound.

Analytical_Relationship cluster_peptide Synthetic Peptide (this compound) peptide Lyophilized Product hplc HPLC (Purity Assessment) peptide->hplc ms Mass Spectrometry (Identity & Impurity ID) peptide->ms aaa Amino Acid Analysis (Peptide Content) peptide->aaa

Relationship between analytical methods for peptide characterization.

References

A Comparative Kinetic Analysis of H-SER-ASP-OH and Z-DEVD-pNA for Caspase-3 Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Caspase-3 Substrate Efficiency

In the study of apoptosis and related cellular processes, the accurate measurement of caspase activity is paramount. Caspases, a family of cysteine-aspartic proteases, are central to the apoptotic signaling cascade. Among them, caspase-3 is a key executioner enzyme, and its activity is a hallmark of apoptosis. The selection of an appropriate substrate is critical for the reliable quantification of caspase-3 activity. This guide provides a detailed kinetic comparison between a well-established chromogenic substrate, Z-DEVD-pNA, and a hypothetical shorter peptide, H-SER-ASP-OH, highlighting the structural determinants of efficient caspase-3 cleavage.

Executive Summary

Z-DEVD-pNA (N-benzyloxycarbonyl-Asp-Glu-Val-Asp-p-nitroanilide) is a widely used tetrapeptide substrate that mimics the natural cleavage site of caspase-3 in poly(ADP-ribose) polymerase (PARP). Its design incorporates the preferred amino acid sequence for caspase-3 recognition, leading to efficient enzymatic cleavage. In contrast, this compound, a dipeptide, represents a minimal substrate that, while containing the essential P1 Aspartic acid residue, is predicted to be a significantly poorer substrate for caspase-3. This is primarily due to the lack of crucial P3 and P4 recognition sites that are vital for stable enzyme-substrate binding and efficient catalysis.

Kinetic Parameter Comparison

The efficiency of an enzyme's cleavage of a substrate is quantitatively described by the Michaelis-Menten kinetic parameters: Km (Michaelis constant) and kcat (catalytic rate constant). Km is an inverse measure of the substrate's binding affinity to the enzyme, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

While direct experimental data for this compound is not available in the literature, a hypothetical comparison based on established principles of caspase substrate specificity predicts a stark difference in kinetic parameters compared to Z-DEVD-pNA.

SubstratePeptide SequenceP4P3P2P1Km (µM)kcat (s-1)kcat/Km (M-1s-1)
Z-DEVD-pNAZ-Asp-Glu-Val-Asp-pNAAspGluValAsp~10-20>1>50,000
This compoundThis compound--SerAspVery High (>1000)Very Low (<0.01)Very Low (<10)

Table 1: Comparative Kinetic Parameters for Caspase-3 Cleavage. The values for Z-DEVD-pNA are typical ranges found in the literature. The values for this compound are hypothetical estimations based on the known requirement of caspases for a tetrapeptide recognition motif. The significantly higher Km and lower kcat for this compound reflect its predicted poor binding and inefficient cleavage.

The Structural Basis for Differential Cleavage Efficiency

Caspases recognize a tetrapeptide sequence (P4-P3-P2-P1) N-terminal to the cleavage site.[1] The specificity of this recognition is a key determinant of the catalytic efficiency.

  • P1 Position: All caspases have a stringent requirement for an Aspartic acid (Asp) residue at the P1 position.[2] Both Z-DEVD-pNA and this compound fulfill this primary requirement.

  • P4 Position: Effector caspases like caspase-3 show a strong preference for an Asp residue at the P4 position.[1] The DEVD sequence of Z-DEVD-pNA provides this optimal P4 residue, contributing to its high affinity for the caspase-3 active site. This compound lacks a P4 residue altogether.

  • P2 and P3 Positions: The amino acids at the P2 and P3 positions also contribute to the binding affinity and specificity. While there is some variability, these positions are crucial for orienting the substrate correctly within the enzyme's binding cleft. This compound lacks a P3 residue.

The truncation of a tetrapeptide substrate to a tripeptide or dipeptide has been shown to dramatically decrease its effectiveness as both a substrate and an inhibitor for caspases.[1] This is because the interactions between the P3 and P4 residues of the substrate and the corresponding S3 and S4 pockets of the caspase are critical for stabilizing the enzyme-substrate complex and ensuring efficient catalysis.

Signaling Pathway Context: The Role of Caspase-3 in Apoptosis

Caspase-3 is a central executioner caspase in the apoptotic pathway. It is activated by initiator caspases (like caspase-8 and caspase-9) and proceeds to cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The cleavage of PARP, from which the DEVD sequence is derived, is a key event in this process.

Caspase_Activation_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase8 Caspase-8 (Initiator) Procaspase8->Caspase8 Procaspase3 Procaspase-3 (Inactive) Caspase8->Procaspase3 Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways converging on the activation of caspase-3.

Experimental Protocol: Caspase-3 Activity Assay using Z-DEVD-pNA

This protocol outlines a standard colorimetric assay to measure caspase-3 activity in cell lysates.

Materials:

  • Cell culture reagents

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Ice-cold PBS

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Protein quantification assay (e.g., Bradford or BCA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

  • Z-DEVD-pNA substrate (4 mM stock in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density and culture overnight.

    • Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control group.

  • Cell Lysate Preparation:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate.

  • Caspase-3 Assay:

    • In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to each well.

    • Add 2x Reaction Buffer to each well.

    • Add Z-DEVD-pNA substrate to a final concentration of 200 µM.

    • The total reaction volume should be consistent across all wells (e.g., 100 µL).

    • Incubate the plate at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.

  • Data Analysis:

    • Calculate the rate of pNA release by determining the slope of the linear portion of the absorbance vs. time curve.

    • Caspase activity can be expressed as the change in absorbance per minute per milligram of protein.

Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment Induction Induce Apoptosis Cell_Culture->Induction Harvesting 2. Cell Harvesting & Lysis Induction->Harvesting Lysis Prepare Cell Lysate Harvesting->Lysis Quantification 3. Protein Quantification Lysis->Quantification Assay_Setup 4. Assay Setup in 96-well plate Quantification->Assay_Setup Mix Lysate + Reaction Buffer + Z-DEVD-pNA Assay_Setup->Mix Incubation 5. Incubation at 37°C Mix->Incubation Measurement 6. Absorbance Measurement (405 nm) Incubation->Measurement Analysis 7. Data Analysis Measurement->Analysis Result Determine Caspase-3 Activity Analysis->Result

Caption: Workflow for a typical caspase-3 colorimetric assay using Z-DEVD-pNA.

Conclusion

The kinetic comparison between Z-DEVD-pNA and this compound underscores the critical importance of the extended tetrapeptide recognition motif for efficient caspase-3 cleavage. While this compound contains the essential P1 Aspartate, its lack of P3 and P4 residues would render it a very poor substrate, characterized by weak binding (high Km) and slow turnover (low kcat). For researchers aiming to accurately quantify caspase-3 activity, the use of optimized tetrapeptide substrates like Z-DEVD-pNA is essential. This guide provides the foundational knowledge for selecting appropriate substrates and designing robust experimental protocols for the study of caspase-mediated cellular processes.

References

Safety Operating Guide

Proper Disposal Procedures for H-SER-ASP-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper handling and disposal of H-SER-ASP-OH to ensure the safety of laboratory personnel and compliance with regulatory standards.

I. Pre-Disposal Hazard Assessment

Before initiating disposal, a thorough hazard assessment is crucial. While this compound is not broadly classified as a hazardous substance, its toxicological properties have not been fully investigated.[2] Therefore, it is prudent to handle it with caution.

Key Principles:

  • Avoid Environmental Release: Never dispose of peptides directly down the drain or in regular trash, as they can pose environmental and health risks.[2][3]

  • Institutional Guidelines: Always prioritize and follow your institution's specific guidelines for chemical waste disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

II. Chemical and Physical Properties

Since specific data for this compound is limited, the properties of its constituent amino acids, L-Serine and L-Aspartic Acid, are provided below for reference.

PropertyL-SerineL-Aspartic Acid
Molecular Formula C3H7NO3C4H7NO4
Molecular Weight 105.09 g/mol 133.1 g/mol
Appearance White crystalline powderWhite crystalline powder
Melting Point 228 °C (decomposes)270 - 271 °C
Solubility Soluble in waterSlightly soluble in water. Soluble in 1M NaOH (100 mg/mL) and water with ultrasonication and warming to 60°C (2 mg/mL).
Storage Temperature Room TemperatureStore at -20°C.

III. Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on whether it is in liquid or solid form.

For liquid waste containing this compound, chemical inactivation is the recommended method before disposal. This process breaks the peptide bonds, rendering it biologically inactive.

Experimental Protocol for Chemical Inactivation:

  • Select an Inactivation Reagent: Common reagents for peptide inactivation include:

    • 1 M Sodium Hydroxide (NaOH)

    • 1 M Hydrochloric Acid (HCl)

    • 10% Bleach Solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite)

  • Inactivation Procedure:

    • In a designated chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.

    • Allow the mixture to stand for a minimum of 24 hours in a properly sealed and labeled container to ensure complete degradation of the peptide.

  • Neutralization:

    • After the inactivation period, neutralize the solution.

    • For acidic solutions (e.g., HCl), slowly add a base such as sodium bicarbonate or NaOH until the pH is between 6.0 and 8.0.

    • For basic solutions (e.g., NaOH), slowly add an acid to achieve a neutral pH.

  • Collection and Storage:

    • Once neutralized, pour the solution into a designated container for non-hazardous aqueous waste.

    • The container should be clearly labeled with its contents.

    • Store the labeled waste container in a designated and secure secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Quantitative Data for Chemical Inactivation

Inactivation ReagentConcentrationMinimum Inactivation TimeNotes
1 M HCl or 1 M NaOHSufficient to hydrolyze peptide bonds24 hoursEnsures complete degradation of the peptide.
Sodium Hypochlorite0.5-1.0% final concentration for solutions30-60 minutesEffective for many peptides but can be corrosive.

Solid waste contaminated with this compound, such as vials, pipette tips, and gloves, must be segregated and disposed of as chemical waste.

  • Segregation: Place all solid waste contaminated with the peptide into a designated, leak-proof solid waste container.

  • Labeling: Clearly label the container as "Non-Hazardous Chemical Waste" and list the chemical name (this compound).

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

IV. Disposal Workflow Diagram

The following diagram illustrates the general decision-making process for the proper disposal of research-grade peptides like this compound.

G cluster_0 start Start: this compound Waste assess_form Assess Waste Form start->assess_form liquid_waste Liquid Waste assess_form->liquid_waste Liquid solid_waste Solid Waste assess_form->solid_waste Solid inactivate Chemical Inactivation (e.g., 1M NaOH or HCl) liquid_waste->inactivate collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid neutralize Neutralize to pH 6-8 inactivate->neutralize collect_liquid Collect in Labeled Aqueous Waste Container neutralize->collect_liquid store_waste Store in Designated Secondary Containment Area collect_liquid->store_waste collect_solid->store_waste final_disposal Arrange for EHS Pickup and Disposal store_waste->final_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling H-SER-ASP-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling the dipeptide H-SER-ASP-OH. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.[1][2][3]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[4]
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing, such as during initial reconstitution of the lyophilized powder.[2]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. Fire-resistant coats are advised when working with flammable solvents.
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used and should be inspected before each use. Double-gloving is recommended for added protection, especially when handling concentrated solutions.
Respiratory Protection Respirator/Dust MaskNecessary when weighing and handling the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be selected based on a risk assessment.
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.

Experimental Protocol: Safe Handling and Reconstitution

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Receiving and Storage:

  • Initial Inspection: Upon receipt, visually inspect the container for any damage or breach of seal.

  • Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, light-protective, and desiccated container.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.

Reconstitution and Aliquoting:

  • Solvent Selection: Use high-purity, sterile water or an appropriate buffer for reconstitution. For peptides that are difficult to dissolve, sonication in a water bath can be used, but avoid excessive heating.

  • Reconstitution Technique: Add the selected solvent to the vial containing the lyophilized peptide. Gently swirl or vortex to dissolve the peptide; avoid vigorous shaking.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to create single-use aliquots of the reconstituted solution.

  • Storage of Reconstituted Peptide: Store aliquots at -20°C or -80°C. Use within a month if stored at -20°C, and for longer-term storage, -80°C is preferable.

Operational Plan: Spill Response and Waste Disposal

Spill Response:

  • Immediate Action: In case of a spill, alert others in the vicinity and evacuate the immediate area if necessary.

  • Containment: For liquid spills, use absorbent materials to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.

  • Cleaning: Decontaminate the spill area with an appropriate disinfectant or cleaning solution.

  • Disposal: All materials used for spill cleanup should be disposed of as hazardous waste.

Waste Disposal Plan:

Proper segregation and disposal of waste are essential to comply with institutional and environmental regulations.

  • Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste and should be disposed of through approved chemical waste channels.

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the contents and associated hazards.

  • Regulatory Compliance: Disposal must align with local, state, and federal regulations for hazardous waste.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling Lyophilized Powder cluster_reconstitution Reconstitution cluster_storage Storage cluster_disposal Waste Disposal A Don Personal Protective Equipment (PPE) B Prepare clean and designated workspace A->B C Equilibrate peptide to room temperature in desiccator B->C D Weigh required amount in a controlled environment C->D E Add appropriate sterile solvent D->E I Segregate contaminated materials D->I F Gently vortex or sonicate to dissolve E->F G Create single-use aliquots F->G H Store aliquots at -20°C or -80°C G->H G->I J Dispose of as hazardous chemical waste I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.